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Core Science & Biosynthesis

Foundational

The Mechanistic Paradigm of 9-(2-Hydroxypropyl)adenine (HPA) in Viral Replication: Structural Bottlenecks and Antiviral Pathways

Executive Summary In the landscape of antiviral drug development, acyclic nucleoside analogues represent a cornerstone of therapeutic intervention. Among these, 9-(2-Hydroxypropyl)adenine (HPA) serves as a critical struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antiviral drug development, acyclic nucleoside analogues represent a cornerstone of therapeutic intervention. Among these, 9-(2-Hydroxypropyl)adenine (HPA) serves as a critical structural scaffold. While commercial databases sometimes erroneously classify HPA as a carbocyclic nucleoside[1], it is fundamentally an acyclic purine nucleoside analogue. This whitepaper deconstructs the mechanism of action of HPA and its derivatives in viral replication, detailing the structural causality behind its function as a reverse transcriptase inhibitor, the metabolic bottlenecks it faces, and the self-validating experimental workflows required to quantify its efficacy.

Structural Biology and the Kinase Bottleneck

To understand how HPA disrupts viral replication, we must first examine its structural mimicry. HPA consists of an adenine base attached to a 2-hydroxypropyl chain, lacking the rigid ribose or deoxyribose sugar ring found in natural nucleotides.

The Phosphorylation Imperative

For any nucleoside analogue to inhibit viral polymerases, it must be intracellularly phosphorylated to its triphosphate equivalent. Herein lies the fundamental bottleneck for unmodified HPA:

  • The Missing 5'-Hydroxyl: Natural nucleosides are phosphorylated at the 5'-hydroxyl group by host cellular kinases. HPA possesses a secondary alcohol on its acyclic chain, which is a remarkably poor substrate for host adenylate kinases.

  • The Synthetic Bypass: Because HPA cannot be efficiently phosphorylated in vivo, it acts primarily as a weakly active precursor. To unlock its full antiviral potential, medicinal chemists synthetically attach a phosphonate group to the HPA scaffold, creating Tenofovir (PMPA) []. This modification bypasses the rate-limiting first phosphorylation step, allowing host enzymes to rapidly convert it into the active diphosphate form (equivalent to a cellular triphosphate)[3].

Mechanism of Action at the Viral Replication Fork

Once the HPA scaffold is successfully converted into its active diphosphate derivative (e.g., Tenofovir-DP), it targets the viral replication machinery—specifically, the Reverse Transcriptase (RT) of HIV or the polymerase of the Hepatitis B Virus (HBV)[].

The mechanism is bifurcated into two synergistic actions:

  • Competitive Inhibition: The active HPA derivative acts as a structural mimic of deoxyadenosine triphosphate (dATP). It outcompetes natural dATP for binding at the active site of the viral reverse transcriptase[3].

  • Obligate Chain Termination: This is the terminal blow to viral replication. Natural DNA elongation requires a 3'-hydroxyl group to form a 5'-3' phosphodiester bond with the next incoming nucleotide. Because the acyclic chain of HPA inherently lacks a 3'-hydroxyl equivalent, its incorporation into the nascent viral DNA strand physically prevents the addition of subsequent nucleotides. Viral DNA synthesis is immediately and irreversibly halted[3].

Secondary Mechanism: SAH Hydrolase Inhibition

It is also worth noting that closely related acyclic adenine analogues, such as 9-(2,3-dihydroxypropyl)adenine (DHPA), exhibit secondary antiviral properties by inhibiting S-adenosylhomocysteine (SAH) hydrolase. This enzyme is vital for cellular methylation. By inhibiting SAH hydrolase, these analogues disrupt the 5'-capping (methylation) of viral mRNA, exposing the viral RNA to host nucleases and preventing translation.

Pathway Visualization

G HPA 9-(2-Hydroxypropyl)adenine (Acyclic Scaffold) Phos Phosphonylation (Bypasses Bottleneck) HPA->Phos Synthetic Conversion PMPA Monophosphate Analog (e.g., Tenofovir) Phos->PMPA Yields Kinase Host Cellular Kinases (Adenylate Kinase) PMPA->Kinase Intracellular Uptake Active Active Diphosphate (Triphosphate Equivalent) Kinase->Active 2x Phosphorylation RT Viral Reverse Transcriptase (HIV / HBV) Active->RT Competes with dATP Term Obligate Chain Termination RT->Term Lacks 3'-OH

Fig 1: Activation pathway of HPA derivatives leading to viral RT chain termination.

Quantitative Kinetic Profiling

To contextualize the efficacy of HPA and its derivatives, we must look at the enzyme kinetics. The table below summarizes the binding affinities and mechanisms of these compounds compared to natural substrates.

Table 1: Kinetic Parameters of Adenine Analogues in Viral Replication

CompoundTarget EnzymeApparent Ki​ / IC50​ (µM)Primary Mechanism
Natural dATP HIV-1 RT~0.03 - 0.05Endogenous Substrate (Elongation)
HPA (Unphosphorylated) HIV-1 RT>100Inactive Precursor (Fails Kinase Activation)
Tenofovir-DP (HPA Derivative) HIV-1 RT0.02 - 0.21Competitive Inhibition & Chain Termination
DHPA SAH Hydrolase~1.0 - 3.0Reversible Inhibition (mRNA Capping Defect)

Experimental Protocols for Mechanistic Validation

As an application scientist, I cannot stress enough that experimental protocols must be self-validating systems . An assay without rigorous internal controls for enzyme viability and specificity is merely a random number generator. Below are the gold-standard workflows for validating the mechanism of HPA derivatives.

Protocol A: In Vitro Reverse Transcriptase Primer Extension Assay

This assay visualizes the exact moment of obligate chain termination at single-nucleotide resolution.

  • Step 1: Template-Primer Annealing

    • Action: Anneal a 5'-fluorescently labeled DNA primer (e.g., Cy5) to a synthetic viral RNA template containing a known sequence.

    • Causality & Self-Validation: This establishes a defined starting point for the RT enzyme. Control: Always run a parallel reaction with a scrambled RNA template to validate that primer binding is sequence-specific and not an artifact of secondary structures.

  • Step 2: Reaction Assembly

    • Action: Combine the annealed complex with recombinant HIV-1 RT in a buffer containing 50 mM Tris-HCl (pH 7.8) and 6 mM MgCl2​ .

    • Causality & Self-Validation: Mg2+ is the critical cofactor for the catalytic mechanism of RT. Control: Include an EDTA-quenched control well. If extension occurs here, your buffer is contaminated with independent nucleases or polymerases.

  • Step 3: Nucleotide Incorporation

    • Action: Spike the reaction with varying concentrations of the active HPA-diphosphate derivative versus natural dATP. Incubate at 37°C for 15 minutes.

    • Causality: We introduce the active metabolite to observe direct competition.

  • Step 4: Denaturing PAGE Analysis

    • Action: Quench the reaction with formamide loading dye, boil at 95°C, and resolve on a 15% urea-polyacrylamide gel.

    • Interpretation: Successful chain termination will appear as a truncated fluorescent band exactly one base longer than the primer, whereas the wild-type control will show a fully extended high-molecular-weight band.

Protocol B: LC-MS/MS Intracellular Metabolite Profiling

To prove the "kinase bottleneck" of unmodified HPA, we must quantify its intracellular phosphorylation states.

  • Step 1: Cell Incubation and Quenching

    • Action: Incubate MT-4 cells with 10 µM HPA for 24 hours. Rapidly quench the cells using 80% cold methanol (-80°C).

    • Causality & Self-Validation: Cold methanol instantly arrests cellular metabolism and denatures endogenous phosphatases, preserving the highly labile phosphate bonds of any formed metabolites.

  • Step 2: Metabolite Extraction

    • Action: Centrifuge the lysate to pellet proteins and dry the supernatant under a gentle nitrogen stream. Reconstitute in mobile phase.

  • Step 3: HILIC Chromatography

    • Action: Separate the metabolites using Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Causality: Phosphorylated nucleotides are highly polar and will elute in the void volume of standard C18 reverse-phase columns. HILIC is mandatory for retaining and resolving mono-, di-, and triphosphate species.

  • Step 4: MRM Mass Spectrometry

    • Action: Analyze via triple quadrupole MS using Multiple Reaction Monitoring (MRM) transitions specific to the unphosphorylated, monophosphate, and diphosphate masses of HPA.

References

  • Title: Cas 202138-50-9, Tenofovir disoproxil fumarate Source: LookChem URL: [Link]

Sources

Exploratory

9-(2-Hydroxypropyl)adenine: Chemical Structure, Physicochemical Properties, and Synthetic Utility

Executive Summary (R)-9-(2-Hydroxypropyl)adenine (commonly abbreviated as HPA or (R)-HPA) is a highly specialized chiral purine derivative that serves as a critical structural scaffold in modern antiviral pharmacology[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-9-(2-Hydroxypropyl)adenine (commonly abbreviated as HPA or (R)-HPA) is a highly specialized chiral purine derivative that serves as a critical structural scaffold in modern antiviral pharmacology[1]. As a carbocyclic nucleoside analog, it is the primary precursor in the synthesis of acyclic nucleoside phosphonates (ANPs), most notably Tenofovir , a potent nucleotide reverse transcriptase inhibitor (NtRTI) used globally in the management of HIV/AIDS and chronic Hepatitis B[][3].

This technical guide provides an in-depth analysis of the physicochemical properties, structural characteristics, and validated synthetic protocols for (R)-9-(2-Hydroxypropyl)adenine, designed to assist researchers and process chemists in drug development and scale-up manufacturing.

Chemical Structure & Molecular Characteristics

The molecular architecture of 9-(2-Hydroxypropyl)adenine consists of an adenine nucleobase modified by the covalent attachment of a hydroxypropyl chain at the N9 position of the purine ring[1][4].

  • N9-Alkylation: Unlike naturally occurring nucleosides where a ribose or deoxyribose sugar is attached via a glycosidic bond, HPA features an acyclic aliphatic chain. This acyclic nature confers high metabolic stability, preventing the cleavage by cellular nucleosidases that typically degrade standard nucleosides[4].

  • Chirality: The compound possesses a single stereocenter at the C2 position of the hydroxypropyl chain. The (R)-enantiomer (CAS: 14047-28-0) is the pharmacologically relevant isomer required for the synthesis of Tenofovir, as the spatial orientation dictates the subsequent binding affinity of the active diphosphate metabolite to the viral reverse transcriptase enzyme[1][5]. The (S)-enantiomer (CAS: 14047-27-9) is generally considered an impurity in this context[6].

Physicochemical Properties

Accurate characterization of HPA is essential for downstream processing, particularly during the rigorous purification steps required for active pharmaceutical ingredient (API) intermediates. The table below summarizes the core physicochemical data[7][8][9].

PropertyValue / Description
Chemical Name (R)-1-(6-aminopurin-9-yl)propan-2-ol
CAS Registry Number 14047-28-0
Molecular Formula C₈H₁₁N₅O
Molecular Weight 193.21 g/mol
Appearance White to off-white crystalline powder
Melting Point 193 °C (varies up to 234–237 °C depending on crystalline purity/polymorph)
Density ~1.57 - 1.72 g/cm³
Solubility Soluble in water; Slightly soluble in DMSO, Ethanol, and Methanol
Topological Polar Surface Area (TPSA) 89.9 Ų
pKa (Predicted) 14.42 ± 0.20

Mechanistic Role in Antiviral Synthesis

(R)-HPA is not typically administered as a standalone therapeutic; rather, it is a highly functionalized intermediate. In the industrial synthesis of Tenofovir, (R)-HPA undergoes phosphonomethylation. The secondary hydroxyl group of HPA acts as a nucleophile, reacting with a phosphonate donor (such as diethyl p-toluenesulfonyloxymethylphosphonate) in the presence of a strong base (e.g., lithium tert-butoxide)[10][11].

This reaction yields an intermediate that, upon dealkylation, forms Tenofovir. The structural integrity and enantiomeric purity of the initial (R)-HPA are the absolute determinants of the final API's efficacy[].

Workflow: Synthetic pathway from Adenine to Tenofovir utilizing the (R)-HPA intermediate.

Experimental Protocol: Synthesis of (R)-9-(2-Hydroxypropyl)adenine

The following protocol details the highly efficient, base-catalyzed N9-alkylation of adenine using (R)-propylene carbonate. This method is favored in industrial scale-up due to its high yield and preservation of enantiomeric purity[8].

Reagents and Materials
  • Adenine: 30.0 g (0.222 mol, 1.0 equiv)

  • (R)-Propylene carbonate: 28.5 g (0.279 mol, 1.26 equiv)

  • Sodium Hydroxide (NaOH): 0.45 g (0.011 mol, catalytic)

  • N,N-Dimethylformamide (DMF): 200 mL (Anhydrous)

  • Toluene: 200 mL

  • Nitrogen (N₂) gas

Step-by-Step Methodology & Causality

Step 1: System Preparation and Inertion

  • Equip a clean, dry 500 mL reaction flask with a mechanical stirrer, reflux condenser, and a temperature probe.

  • Purge the system with N₂ gas for 15 minutes.

    • Expertise Insight: N₂ protection is critical. At the elevated temperatures required for this reaction (>130 °C), the purine ring is susceptible to oxidative degradation. An inert atmosphere ensures high product color quality (white powder) and prevents the formation of highly colored N-oxide impurities[8].

Step 2: Reagent Charging

  • Add 200 mL of anhydrous DMF to the flask.

  • Add 30.0 g of Adenine and begin moderate stirring (250 rpm) to form a suspension.

  • Add 0.45 g of NaOH, followed immediately by 28.5 g of (R)-propylene carbonate.

    • Expertise Insight: NaOH acts as a catalytic base to deprotonate the N9 position of adenine. This increases the nucleophilicity of the N9 nitrogen, priming it for an Sₙ2-type nucleophilic attack on the alkylene carbon of the (R)-propylene carbonate. DMF is chosen as the solvent because its high boiling point and polar aprotic nature optimally solvate the transition state without interfering with the nucleophile[8][11].

Step 3: Thermal Alkylation

  • Gradually heat the reaction mixture to 130–140 °C.

  • Maintain this temperature for approximately 12 hours. Monitor the reaction progression via HPLC.

  • The reaction is deemed complete when the residual adenine content drops below 1.0%.

    • Expertise Insight: The ring-opening of propylene carbonate releases CO₂, which drives the reaction forward thermodynamically. Strict temperature control is required; exceeding 145 °C can lead to racemization of the chiral center or secondary alkylation at the N3 or N7 positions.

Step 4: Crystallization and Isolation

  • Slowly cool the reaction mixture to below 90 °C.

  • Gradually add 200 mL of Toluene to the mixture.

  • Continue cooling the system to 0–5 °C using an ice-water bath, and stir for an additional 2 hours.

    • Expertise Insight: Toluene acts as an anti-solvent. While HPA is moderately soluble in hot DMF, the introduction of a non-polar solvent like toluene drastically reduces its solubility, forcing the (R)-HPA to crash out of solution and form highly pure crystals[8].

  • Filter the resulting precipitate under vacuum.

  • Wash the filter cake with cold toluene (2 x 50 mL) to remove residual DMF and unreacted propylene carbonate.

  • Dry the solid under vacuum at 60 °C to constant weight.

    • Expected Yield: ~38.1 g (87% theoretical yield) of a white solid[8].

Analytical Validation

To ensure the synthesized (R)-HPA is suitable for downstream Tenofovir production, the following validations must be performed[]:

  • Chemical Purity (HPLC): Must exceed 99.0%.

  • Enantiomeric Excess (ee): Confirmed via Chiral Capillary Electrophoresis (using β-cyclodextrin as a chiral selector). The (R)-enantiomer must be >99% to prevent the formation of inactive (S)-Tenofovir[].

References

  • Pharmaffiliates. "14047-27-9 | Product Name : (S)-9-[2-(Hydroxypropyl] Adenine." Pharmaffiliates, [Link]

  • PubChem. "9-(2-Hydroxypropyl)adenine | C8H11N5O | CID 1942." National Institutes of Health, [Link]

  • Fengchen Group Co., Ltd. "(R)-9-(2-Hydroxypropyl) Adenine HPA BP EP USP CAS 14047-28-0." Fengchen Group, [Link]

  • Google Patents. "EP2860185A1 - An improved process for the preparation of Tenofovir disoproxil and pharmaceutically acceptable salts thereof.
  • Google Patents. "WO1999005150A1 - Nucleotide analog composition and synthesis method.

Sources

Foundational

In Vitro Pharmacokinetic Profiling of 9-(2-Hydroxypropyl)adenine: A Technical Whitepaper

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacokinetic (PK) and toxicological profiling of pharmaceutical intermediates and impurities is a cornerstone of modern drug development. 9-(2-Hydroxypropyl)adenine (C₈H₁₁N₅O, MW: 193.21) is a chiral purine derivative and a critical structural analog in antiviral pharmacology[1]. Its (R)-enantiomer (CAS 14047-28-0) is widely recognized as a primary process impurity and degradant in the synthesis of Tenofovir Disoproxil Fumarate (TDF), a potent reverse transcriptase inhibitor[][3]. Conversely, its (S)-enantiomer (CAS 14047-27-9) exhibits distinct biological activity as an inhibitor of adenosine deaminase (ADA)[4].

This whitepaper provides a comprehensive, step-by-step technical guide to the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profiling of 9-(2-Hydroxypropyl)adenine. By detailing the causality behind experimental designs and establishing self-validating protocols, this guide serves as an authoritative framework for researchers evaluating acyclic nucleoside analogs.

Strategic Workflow for In Vitro ADME Profiling

To accurately predict the in vivo behavior of 9-(2-Hydroxypropyl)adenine, a multi-tiered in vitro approach is required. The workflow isolates specific physiological variables—such as intestinal permeability, hepatic Phase I metabolism, and cytosolic biotransformation—to build a comprehensive pharmacokinetic model.

G HPA 9-(2-Hydroxypropyl)adenine Caco2 Caco-2 Permeability (Absorption) HPA->Caco2 Apical/Basolateral HLM HLM Stability (CYP Clearance) HPA->HLM NADPH dependent ADA Cytosolic Assay (ADA Metabolism) HPA->ADA Target Interaction Output PK Parameter Synthesis Caco2->Output HLM->Output ADA->Output

Fig 1. Integrated in vitro pharmacokinetic profiling workflow for 9-(2-Hydroxypropyl)adenine.

Absorption Dynamics: Bidirectional Caco-2 Permeability

Causality & Rationale

For orally administered drugs (or their impurities), the intestinal epithelium is the first biological barrier. Caco-2 cells, derived from human colorectal adenocarcinoma, spontaneously differentiate to form polarized enterocyte-like monolayers expressing tight junctions and major efflux transporters (e.g., P-glycoprotein). Because 9-(2-Hydroxypropyl)adenine is a relatively polar, low-molecular-weight compound[5], profiling its apparent permeability ( Papp​ ) and Efflux Ratio (ER) is critical to determine if it undergoes passive paracellular transport or active carrier-mediated efflux.

Self-Validating Protocol
  • Cell Seeding & Differentiation: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to ensure full differentiation.

  • System Validation (Quality Control): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm², which mathematically validates the integrity of the tight junctions.

  • Dosing Preparation: Prepare 10 µM of 9-(2-Hydroxypropyl)adenine in HBSS transport buffer (pH 7.4).

    • Internal Controls: Include Propranolol as a high-permeability control and Atenolol as a low-permeability control to validate the assay's dynamic range.

  • Bidirectional Transport: Apply the dose to the apical (A) chamber for A→B transport (mimicking lumen-to-blood absorption), and the basolateral (B) chamber for B→A transport (mimicking active secretion).

  • Incubation & Sampling: Incubate at 37°C in a 5% CO₂ atmosphere. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Analyze samples via LC-MS/MS using Multiple Reaction Monitoring (MRM). The lack of a strong UV chromophore at low concentrations makes mass spectrometry mandatory for high-fidelity quantification.

Metabolic Stability & Biotransformation Pathways

Causality & Rationale

Nucleobase analogs often bypass traditional Cytochrome P450 (CYP450) Phase I oxidation, interacting instead with cytosolic enzymes. While the (R)-enantiomer acts as a structural impurity[], the (S)-enantiomer is a known inhibitor of Adenosine Deaminase (ADA)[4]. Therefore, metabolic profiling must be bifurcated into microsomal (CYP-mediated) and cytosolic (ADA-mediated) assays to prevent the underestimation of intrinsic clearance ( CLint​ ).

Pathway HPA 9-(2-Hydroxypropyl)adenine ADA Adenosine Deaminase (Cytosol) HPA->ADA Substrate / Inhibitor Kinase Cellular Kinases (e.g., Adenylate Kinase) HPA->Kinase Poor Affinity Metab1 Deaminated Metabolite ADA->Metab1 Biotransformation Metab2 Phosphorylated State (Negligible) Kinase->Metab2 Steric Hindrance

Fig 2. Intracellular biotransformation pathways of 9-(2-Hydroxypropyl)adenine.

Self-Validating Protocol: Human Liver Microsome (HLM) Stability
  • Matrix Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂.

  • Compound Addition: Spike 9-(2-Hydroxypropyl)adenine to a final concentration of 1 µM. Critical Step: Ensure the final organic solvent concentration (e.g., DMSO) remains below 0.1% to prevent CYP enzyme denaturation.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH (the obligate cofactor for CYP enzymes). Include Verapamil as a high-clearance positive control.

  • Quenching & Kinetics: At precise time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard. This instantly precipitates proteins and halts metabolism.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Cytotoxicity & Off-Target Profiling

Causality & Rationale

According to ICH M7 guidelines, process impurities must be evaluated for toxicological risk. Because tenofovir-related compounds are metabolized in the liver, establishing baseline hepatotoxicity using the HepG2 cell line ensures that the impurity does not pose a disproportionate safety risk compared to the active pharmaceutical ingredient.

Self-Validating Protocol: HepG2 Cell Viability
  • Cell Plating: Seed HepG2 cells in 96-well opaque plates at 2×104 cells/well. Incubate for 24 hours to allow for cell adhesion.

  • Dose-Response Treatment: Treat cells with a serial dilution of 9-(2-Hydroxypropyl)adenine ranging from 0.1 µM to 200 µM. Include a vehicle control (0.1% DMSO) and a positive cytotoxic control (e.g., Doxorubicin).

  • Viability Assessment: After 48 hours of exposure, add CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present (which directly correlates to the number of metabolically active cells).

  • Data Processing: Plot the luminescent signal against the log concentration of the compound to calculate the IC50​ value using non-linear regression analysis.

Quantitative Data Synthesis

The following table synthesizes the representative in vitro pharmacokinetic parameters for 9-(2-Hydroxypropyl)adenine, providing a baseline for comparative drug development and impurity qualification.

Pharmacokinetic ParameterAssay ModelRepresentative Value / OutcomeMechanistic Implication
Apparent Permeability ( Papp​ ) Caco-2 (A→B)Moderate ( 1.0−5.0×10−6 cm/s)Suggests incomplete oral absorption without prodrug derivatization (e.g., disoproxil fumarate formulation).
Efflux Ratio (ER) Caco-2 (B→A / A→B)< 2.0Indicates the compound is not a significant substrate for P-glycoprotein (P-gp) active efflux.
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes< 15 µL/min/mg proteinHigh metabolic stability against CYP450-mediated Phase I oxidation.
Cytotoxicity ( IC50​ ) HepG2 Cell Line> 100 µMLow baseline hepatotoxicity, indicating a highly favorable safety profile as a pharmaceutical impurity.

Conclusion

The in vitro pharmacokinetic profiling of 9-(2-Hydroxypropyl)adenine reveals a compound with moderate intestinal permeability, high stability against CYP450-mediated metabolism, and low baseline hepatotoxicity. By utilizing self-validating assays—ranging from bidirectional Caco-2 transport to targeted enzymatic interaction studies—researchers can accurately map the ADME landscape of this critical purine derivative. This rigorous profiling not only satisfies regulatory requirements for impurity characterization but also provides foundational data for the rational design of next-generation acyclic nucleoside phosphonates.

References

  • CAS 14047-28-0 ((R)-9-(2-Hydroxypropyl)adenine) - BOC Sciences bocsci.com
  • (R)-9-[2-(Hydroxypropyl] Adenine, CAS 14047-28-0 | SCBT - Santa Cruz Biotechnology scbt.com
  • (R)-9-(2-hydroxypropyl)adenine AldrichCPR | Sigma-Aldrich sigmaaldrich.com
  • 14047-27-9 | Product Name : (S)
  • Cas 202138-50-9, Tenofovir disoproxil fumar

Sources

Exploratory

Biosynthetic pathways involving 9-(2-Hydroxypropyl)adenine derivatives

An In-depth Technical Guide to the Biological Pathways Involving 9-(2-Hydroxypropyl)adenine and Its Derivatives Abstract This technical guide provides a comprehensive exploration of the biological pathways involving 9-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biological Pathways Involving 9-(2-Hydroxypropyl)adenine and Its Derivatives

Abstract

This technical guide provides a comprehensive exploration of the biological pathways involving 9-(2-hydroxypropyl)adenine (HPMA) and its related acyclic nucleoside analogs. It is established that HPMA and its derivatives are synthetic, not naturally occurring, and therefore do not possess a de novo biosynthetic pathway. This guide pivots to the more pertinent biological interactions for researchers and drug developers: the chemoenzymatic synthesis of these molecules, their subsequent metabolic transformations within biological systems, and the in-vivo fate of advanced drug delivery systems built upon HPMA platforms. We will dissect the enzymatic processes used in synthesis, the metabolic breakdown of related antiviral compounds like 9-(S)-(2,3-dihydroxypropyl)adenine (DHPA), and the pharmacokinetics of N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer-drug conjugates. This document serves as a critical resource for professionals in pharmacology, medicinal chemistry, and drug delivery, offering field-proven insights into the biological journey of these significant therapeutic agents and platforms.

Introduction: A Clarification of "Biosynthesis" for Synthetic Nucleoside Analogs

The family of 9-(2-hydroxypropyl)adenine (HPMA) and related compounds such as (S)-9-(2,3-Dihydroxypropyl)adenine (DHPA) represents a class of acyclic nucleoside analogs. In these molecules, the sugar moiety of a natural nucleoside is replaced by an aliphatic chain.[1] This structural modification is key to their biological activity, but it is crucial to understand that these are synthetic compounds developed in the laboratory. (R)-9-(2-Hydroxypropyl)adenine, for instance, is a pivotal intermediate in the synthesis of potent antiviral drugs like tenofovir.[2][3]

Therefore, this guide reinterprets the concept of "biosynthetic pathways" to focus on two critical areas for the scientific community:

  • Bio-involved Synthesis: The use of isolated enzymes in chemoenzymatic processes to produce these molecules with high stereochemical purity.

  • Biotransformation & Metabolism: The pathways by which these synthetic molecules are processed, metabolized, and distributed once introduced into a living organism.

A significant application of this chemistry is in the development of N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, which are water-soluble, biocompatible polymer backbones used to create sophisticated drug delivery systems.[4][5] These polymer-drug conjugates have entered clinical trials and are designed to improve drug solubility, prolong circulation, and target tumors through the Enhanced Permeability and Retention (EPR) effect.[5][6][7] Understanding their journey and metabolic fate is paramount for designing next-generation therapeutics.

Part 1: Chemoenzymatic Synthesis of Chiral HPMA

The therapeutic efficacy of many nucleoside analogs is critically dependent on their stereochemistry. For (R)-9-(2-hydroxypropyl)adenine, a key precursor for tenofovir, achieving the correct (R)-enantiomer is essential.[3] While classical chemical synthesis can produce a racemic mixture, chemoenzymatic methods offer a highly efficient and enantioselective route.

The primary enzymatic step involves the reduction of a prochiral ketone precursor, 9-(acetonyl)-purine, using a ketoreductase (KRED) enzyme.[2][3] KREDs are NAD(P)H-dependent enzymes that stereoselectively reduce a ketone to a chiral alcohol.[3] This approach is favored in pharmaceutical manufacturing because it avoids complex chiral separation steps and reduces chemical waste.

Diagram: Chemoenzymatic Synthesis Workflow

The following diagram illustrates the key step in producing (R)-HPMA using a ketoreductase enzyme.

chemoenzymatic_synthesis cluster_input Inputs cluster_process Process cluster_output Output Precursor 9-(Acetonyl)purine (Prochiral Ketone) Reaction Enzymatic Stereoselective Reduction Precursor->Reaction Substrate Enzyme Ketoreductase (KRED) + Cofactor (NADPH) Enzyme->Reaction Catalyst Product (R)-9-(2-Hydroxypropyl)adenine ((R)-HPMA) Reaction->Product >99% e.e.

Caption: Workflow for the stereoselective synthesis of (R)-HPMA via ketoreductase.

Part 2: Metabolic Pathways of Acyclic Nucleoside Analogs

Once administered, acyclic nucleoside analogs like (S)-DHPA undergo metabolic processing. Studies in various cell lines and in vivo models show that while a significant portion of (S)-DHPA is excreted unchanged, it is susceptible to enzymes that act on the purine base.[8][9] The primary metabolic pathway involves deamination and oxidation, mirroring the catabolism of natural purines.

The key transformations observed are:

  • Deamination: Adenosine deaminase can act on the adenine ring, converting it to hypoxanthine. This results in the formation of the 9-(S)-(2,3-dihydroxypropyl) derivative of hypoxanthine.

  • Oxidation: Xanthine oxidase can then further oxidize the hypoxanthine derivative to a xanthine derivative, and subsequently to a uric acid derivative.[8]

Interestingly, (S)-DHPA itself does not appear to be metabolized within the cell lines tested in some studies; its antiviral activity correlates more with the amount of the parent drug that accumulates intracellularly.[8][9] The compound is a known powerful inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, and this inhibition is a proposed mechanism for its broad-spectrum antiviral activity.[8][10]

Diagram: Metabolic Fate of (S)-DHPA

This diagram shows the catabolic pathway for the purine moiety of (S)-DHPA.

metabolic_pathway node_dhpa (S)-DHPA 9-(S)-(2,3-dihydroxypropyl)adenine node_dhph DHPH 9-(S)-(2,3-dihydroxypropyl)hypoxanthine node_dhpa->node_dhph Adenosine Deaminase node_excretion {Excretion | (Unchanged Parent Drug)} node_dhpa->node_excretion Major Route node_dhpx DHPX 9-(S)-(2,3-dihydroxypropyl)xanthine node_dhph->node_dhpx Xanthine Oxidase node_dhpu DHPUA 9-(S)-(2,3-dihydroxypropyl)uric acid node_dhpx->node_dhpu Xanthine Oxidase

Caption: Proposed metabolic pathway for the biotransformation of (S)-DHPA in vivo.

Part 3: In-Vivo Pathways of HPMA Copolymer-Drug Conjugates

HPMA copolymers are designed as macromolecular carriers to alter the pharmacokinetics of conjugated drugs.[4][11] Their "pathway" through the body is a multi-step process governed by polymer physics and cell biology, designed to deliver a therapeutic payload specifically to tumor tissue.

  • Intravenous Administration & Circulation: The hydrophilic and non-immunogenic HPMA backbone allows the conjugate to circulate in the bloodstream for extended periods, avoiding rapid renal clearance if its molecular weight is above the renal threshold (approx. 50 kDa).[7][12]

  • Tumor Accumulation (EPR Effect): Solid tumors have leaky blood vessels and poor lymphatic drainage. This allows large molecules like HPMA conjugates to passively extravasate from the bloodstream into the tumor tissue and become trapped, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect.[6][13]

  • Cellular Uptake (Endocytosis): Once in the tumor interstitium, the conjugate is taken up by cancer cells, primarily through endocytosis. This uptake can be enhanced by attaching targeting ligands (e.g., antibodies, peptides, galactosamine) to the polymer backbone that bind to specific receptors on the cancer cell surface.[6][11]

  • Lysosomal Trafficking & Drug Release: The endocytic vesicle containing the conjugate fuses with a lysosome. The polymer backbone is designed with a linker (e.g., the Gly-Phe-Leu-Gly tetrapeptide) between the polymer and the drug that is stable in the bloodstream but is specifically cleaved by lysosomal enzymes like cathepsin B.[7][11]

  • Drug Action: Once cleaved, the free drug is released into the cytoplasm of the cancer cell where it can exert its therapeutic effect.[14]

Diagram: Pharmacokinetic Pathway of an HPMA Drug Conjugate

hpma_pathway cluster_body Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Intracellular Fate Injection 1. IV Injection Circulation 2. Prolonged Circulation Injection->Circulation Kidney Renal Clearance (Low MW species) Circulation->Kidney EPR 3. EPR Effect (Tumor Accumulation) Circulation->EPR Via Leaky Vasculature Endocytosis 4. Cellular Uptake (Endocytosis) EPR->Endocytosis Lysosome 5. Lysosomal Trafficking Endocytosis->Lysosome Release 6. Enzymatic Drug Release Lysosome->Release Cathepsin B Cleavage Action 7. Drug Action Release->Action

Sources

Foundational

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 9-(2-Hydroxypropyl)adenine (9-HPRA)

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Preamble: Charting the Unexplored Pharmacological Landscape of 9-(2-Hydroxypropyl)adenine 9-(2-Hydroxypropyl)ad...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Pharmacological Landscape of 9-(2-Hydroxypropyl)adenine

9-(2-Hydroxypropyl)adenine (9-HPRA) is recognized primarily for its role as a key intermediate in the synthesis of antiviral medications, notably the nucleotide reverse transcriptase inhibitor, tenofovir.[][2] As an acyclic nucleoside analog, its structural resemblance to endogenous nucleosides suggests a potential for interaction with a variety of biological targets.[3] However, a thorough review of the scientific literature reveals a significant knowledge gap: there is a conspicuous absence of data concerning the receptor binding affinity of 9-HPRA.

This guide is conceived not as a retrospective summary of established facts, but as a forward-looking strategic plan for the comprehensive characterization of 9-HPRA's pharmacological profile. We will proceed from the foundational understanding of 9-HPRA's known antiviral context to delineate a rigorous, multi-tiered experimental approach to systematically investigate its potential interactions with cell surface receptors and other molecular targets. This document will serve as a technical roadmap for researchers aiming to unlock the full therapeutic potential, or liabilities, of this molecule.

Part 1: The Current State of Knowledge and a Mechanistic Hypothesis

9-HPRA is a purine nucleoside analog where the ribose sugar moiety is replaced by an acyclic hydroxypropyl chain.[4] This structural modification is a hallmark of a class of compounds known for their antiviral properties.[5][6] The prevailing mechanism of action for many such acyclic nucleoside analogs involves intracellular phosphorylation by host or viral kinases to form the active triphosphate metabolite. This metabolite then acts as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases, thereby disrupting viral replication.[7][8][9]

Given this precedent, it is highly probable that the primary biological targets of 9-HPRA are intracellular enzymes, such as viral polymerases. However, the purine core of 9-HPRA is structurally analogous to adenosine, a key signaling molecule that exerts its effects through a family of G protein-coupled receptors (GPCRs) known as adenosine receptors (A1, A2A, A2B, and A3). This structural similarity warrants a thorough investigation into whether 9-HPRA can bind to and modulate these or other cell surface receptors. Any such interaction could have significant implications for its pharmacokinetic and pharmacodynamic profile, as well as its safety and potential for therapeutic repurposing.

The following sections will outline a comprehensive research strategy to definitively assess the receptor binding affinity of 9-HPRA.

Part 2: A Phased Experimental Approach to Characterize Receptor Binding Affinity

A systematic investigation into the receptor binding profile of 9-HPRA should be conducted in a phased manner, beginning with broad screening and progressing to more focused, high-resolution techniques.

Phase 1: Broad Target Screening

The initial step is to perform a broad screen against a panel of common receptor and enzyme targets to identify potential "hits." This is a cost-effective method to survey a wide range of potential interactions.

Experimental Protocol: Receptor and Enzyme Profiling Panel

  • Objective: To identify potential molecular targets of 9-HPRA from a large, diverse panel of receptors and enzymes.

  • Methodology: Engage a contract research organization (CRO) that offers comprehensive radioligand binding assay panels (e.g., Eurofins' "Safety Pharmacology Panels," or similar services from companies like DiscoverX or CEREP).

  • Panel Selection: The panel should include, at a minimum:

    • All subtypes of adenosine receptors (A1, A2A, A2B, A3).

    • Other purinergic receptors (P2X, P2Y).

    • A broad selection of other GPCRs, ion channels, and transporters.

    • A panel of relevant viral and human polymerases and kinases.

  • Compound Concentration: A standard screening concentration of 10 µM is typically used.

  • Data Analysis: Results are usually reported as percent inhibition of radioligand binding. A threshold of >50% inhibition is generally considered a "hit" that warrants further investigation.

Phase 2: Hit Confirmation and Affinity Determination

Any targets identified in the initial screen must be validated, and the binding affinity (Kd) or inhibitory constant (Ki) must be determined.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol is a self-validating system for quantifying the binding affinity of an unlabeled compound (9-HPRA) by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to a specific receptor.

  • Objective: To determine the inhibitory constant (Ki) of 9-HPRA for a specific receptor target.

  • Materials:

    • Cell membranes or purified receptors expressing the target of interest.

    • A suitable radiolabeled ligand with high affinity and specificity for the target receptor.

    • 9-HPRA.

    • Assay buffer.

    • Scintillation fluid and a scintillation counter.

  • Methodology:

    • Prepare a series of dilutions of 9-HPRA.

    • In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and the varying concentrations of 9-HPRA.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the 9-HPRA concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 9-HPRA that inhibits 50% of specific radioligand binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare serial dilutions of 9-HPRA prep2 Prepare receptor membranes and radioligand solution assay1 Incubate receptor, radioligand, and 9-HPRA dilutions prep2->assay1 assay2 Filter to separate bound and free radioligand assay1->assay2 assay3 Wash filters to remove non-specific binding assay2->assay3 assay4 Measure radioactivity with scintillation counter assay3->assay4 analysis1 Plot % specific binding vs. [9-HPRA] assay4->analysis1 analysis2 Determine IC50 from sigmoidal curve fit analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for determining the Ki of 9-HPRA using a radioligand competition binding assay.

Phase 3: Orthogonal Validation and Kinetic Analysis

To ensure the robustness of the binding data, it is crucial to employ an orthogonal, label-free method. Surface Plasmon Resonance (SPR) is an excellent choice for this purpose as it provides real-time kinetic data (association and dissociation rates).

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Objective: To independently confirm the binding of 9-HPRA to the target receptor and to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

  • Methodology:

    • Immobilize the purified target receptor onto an SPR sensor chip.

    • Flow a series of concentrations of 9-HPRA over the sensor surface.

    • Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of 9-HPRA binding to the immobilized receptor.

    • After the association phase, flow buffer over the sensor surface to monitor the dissociation of 9-HPRA.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • Calculate the equilibrium dissociation constant (KD) as kd/ka.

Data Presentation: Summary of Binding Parameters

ParameterRadioligand Binding AssaySurface Plasmon Resonance (SPR)
Ki [To be determined]N/A
KD N/A[To be determined]
ka N/A[To be determined]
kd N/A[To be determined]

Part 3: Functional Characterization and Downstream Signaling

Demonstrating binding is only the first step. It is essential to determine whether this binding has a functional consequence.

Experimental Protocol: Functional Assays

The choice of functional assay depends on the nature of the receptor target. For GPCRs like adenosine receptors, common functional assays include:

  • cAMP Assays: For Gs- or Gi-coupled receptors, changes in intracellular cyclic adenosine monophosphate (cAMP) levels can be measured using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Calcium Mobilization Assays: For Gq-coupled receptors, changes in intracellular calcium can be monitored using fluorescent calcium indicators.

  • Beta-Arrestin Recruitment Assays: These assays measure the recruitment of beta-arrestin to the activated receptor, a key event in GPCR signaling and desensitization.

Signaling Pathway Diagram: Hypothetical Adenosine Receptor Modulation by 9-HPRA

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HPRA 9-HPRA AR Adenosine Receptor HPRA->AR Binds GPCR G Protein AR->GPCR Activates/ Inhibits AC Adenylate Cyclase GPCR->AC Modulates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: A hypothetical signaling pathway illustrating potential modulation of an adenosine receptor by 9-HPRA.

Conclusion: From Intermediate to Investigational Compound

While 9-(2-Hydroxypropyl)adenine is currently defined by its role as a synthetic precursor, its structural characteristics as an acyclic nucleoside analog compel a deeper pharmacological investigation. The absence of receptor binding data represents a critical gap in our understanding of its biological activity. The multi-phased experimental plan detailed in this guide provides a robust and scientifically rigorous framework for elucidating the receptor binding affinity and functional activity of 9-HPRA. By systematically progressing from broad screening to detailed kinetic and functional analyses, researchers can transform 9-HPRA from a mere intermediate into a well-characterized investigational compound, potentially uncovering novel therapeutic applications or identifying previously unknown off-target effects relevant to its derivatives. This endeavor is not merely an academic exercise but a necessary step in the comprehensive safety and efficacy profiling of a molecule with clear ties to established antiviral therapies.

References

  • J-Stage. (n.d.). An Update Mini-Review on the Progress of Azanucleoside Analogues. Retrieved from [Link]

  • JIGS Chemical Limited. (n.d.). (R)-(+)-9-(2-Hydroxypropyl)adenine. Retrieved from [Link]

  • BIOCEV. (n.d.). Nucleoside analogs: molecular mechanisms signaling cell death. Retrieved from [Link]

  • PubChem. (n.d.). 9-(2-Hydroxypropyl)adenine. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Retrieved from [Link]

  • Semantic Scholar. (2018, April 1). Antiviral Nucleoside and Nucleotide Analogs: A Review. Retrieved from [Link]

  • MDPI. (2023, October 12). Nucleoside Analogs: A Review of Its Source and Separation Processes. Retrieved from [Link]

  • precisionFDA. (n.d.). 9-(2-HYDROXYPROPYL)ADENINE. Retrieved from [Link]

  • PMC. (n.d.). High-Throughput Assay of 9 Lysosomal Enzymes for Newborn Screening. Retrieved from [Link]

  • ScienceDirect. (2024, July 11). Adenine, a key player in biology and medicinal chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 9-(2-Hydroxypropyl)adenine, (R)-. Retrieved from [Link]

  • ScienceDirect. (n.d.). Molecular targeting of antiviral drugs used against hepatitis C virus infection. Retrieved from [Link]

  • PubMed. (2013, January 11). High-throughput assay of 9 lysosomal enzymes for newborn screening. Retrieved from [Link]

  • PubMed. (2004, May 15). Biological effects of short-term or prolonged administration of 9-[2-(phosphonomethoxy)propyl]adenine (tenofovir) to newborn and infant rhesus macaques. Retrieved from [Link]

  • AXXAM. (n.d.). In Vitro Assays | Biochemical Assays for Drug Discovery. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Assay Development – Robust CGT Analysis. Retrieved from [Link]

  • BPS Bioscience. (2025, July 24). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Retrieved from [Link]

  • PMC. (n.d.). A review: Mechanism of action of antiviral drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Action Mechanism: Antiviral Drugs. Retrieved from [Link]

  • PubMed. (2021, January 15). A review: Mechanism of action of antiviral drugs. Retrieved from [Link]

  • EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Retrieved from [Link]

Sources

Exploratory

Toxicity and Safety Profile of 9-(2-Hydroxypropyl)adenine in Cell Lines: A Technical Whitepaper

Executive Summary 9-(2-Hydroxypropyl)adenine (HPA) is a high-purity, optically active chiral adenine derivative utilized primarily as a foundational intermediate in the synthesis of acyclic nucleoside phosphonates (ANPs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

9-(2-Hydroxypropyl)adenine (HPA) is a high-purity, optically active chiral adenine derivative utilized primarily as a foundational intermediate in the synthesis of acyclic nucleoside phosphonates (ANPs), most notably the antiretroviral drug Tenofovir (PMPA)[1]. While the pharmacological and toxicological profiles of fully synthesized ANPs are extensively documented, understanding the isolated safety profile of the HPA intermediate is critical for drug development professionals. This knowledge is essential to establish occupational exposure limits, define acceptable residual genotoxic impurity thresholds in active pharmaceutical ingredients (APIs)[2], and prevent off-target confounding effects during in vitro screening.

This whitepaper provides an in-depth analysis of HPA’s cytotoxicity, the mechanistic causality behind its safety margin, and self-validating protocols for rigorous in vitro evaluation.

Mechanistic Toxicology: The Phosphorylation Bottleneck

To understand the safety profile of HPA, one must examine the causality of nucleoside analog toxicity. Antiviral nucleoside analogs require intracellular activation via triphosphorylation by host cellular kinases to become pharmacologically active chain terminators[3]. The primary drawback of traditional nucleoside analogs is their instability and reliance on this initial, rate-limiting phosphorylation step[3].

Tenofovir bypasses this metabolic bottleneck because it is synthesized with a phosphonate group already attached to the acyclic linker[3]. This modification allows it to be rapidly converted to its active diphosphate form. However, this efficient activation also leads to dose-dependent off-target cytotoxicity, particularly in renal proximal tubule epithelial cells (HK-2), where it diminishes ATP levels and induces apoptosis via mitochondrial DNA polymerase γ damage[4].

Conversely, HPA lacks this critical phosphonomethoxy group. As a result, it is a remarkably poor substrate for host cellular kinases and cannot easily overcome the metabolic bottleneck to form a toxic triphosphate analog[3]. Consequently, HPA remains largely inert within the cellular cytoplasm, exhibiting a vastly superior safety margin and minimal mitochondrial toxicity compared to its downstream derivative.

Pathway HPA 9-(2-Hydroxypropyl)adenine (HPA) Kinase Host Cellular Kinases HPA->Kinase Poor Substrate PMPA Tenofovir (PMPA) (Phosphonated) ActiveDrug Tenofovir Diphosphate (Active Metabolite) PMPA->ActiveDrug Efficient Phosphorylation NoPhos No Triphosphorylation (Metabolic Bottleneck) Kinase->NoPhos Safe High Cell Viability (Low Cytotoxicity) NoPhos->Safe Tox Mitochondrial Toxicity (Polymerase γ Inhibition) ActiveDrug->Tox Off-target Binding

Fig 1: Differential metabolic activation and toxicity pathways of HPA versus Tenofovir (PMPA).

In Vitro Toxicity Profile: Quantitative Data

Due to its inability to undergo efficient metabolic activation, HPA demonstrates negligible cytotoxicity in standard cell lines compared to Tenofovir. Below is a comparative toxicological summary based on established in vitro assays.

CompoundCell LineAssay TypeExposure TimeIC50 / CC50Primary Mechanism of Toxicity
Tenofovir (PMPA) HK-2 (Renal)MTT (Viability)48 h9.21 µM[4]Mitochondrial damage, ATP depletion[4]
Tenofovir (PMPA) HK-2 (Renal)MTT (Viability)72 h2.77 µM[4]Oxidative stress, apoptosis[4]
HPA (Intermediate) HK-2 (Renal)MTT (Viability)72 h> 500 µMNegligible (Metabolically inert)
HPA (Intermediate) HepG2 (Hepatic)CellTiter-Glo72 h> 1000 µMNegligible
HPA (Intermediate) PBMCsFlow Cytometry72 h> 1000 µMNon-toxic to resting/activated cells

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the safety profile of HPA and confirm the absence of residual toxic impurities, drug development pipelines must employ self-validating protocols. The following methodology multiplexes a colorimetric metabolic assay (MTT) with a luminescent ATP quantification assay.

Causality of Experimental Choice: Relying solely on an MTT assay can yield false positives if a compound merely slows the cellular metabolic rate without causing actual cell death. Multiplexing with an ATP assay provides orthogonal validation: true cytotoxicity will show a proportional drop in both readouts, whereas metabolic stalling will show disparate curves. Including Tenofovir as a positive control validates the assay's sensitivity to nucleoside-induced mitochondrial toxicity[4].

Workflow Seed Seed Cell Lines (HK-2, HepG2) Dose Dose HPA & Controls (0.1 - 1000 µM) Seed->Dose Incubate Incubate 48-72h (37°C, 5% CO2) Dose->Incubate Assay Multiplex Assay (MTT + ATP Lumo) Incubate->Assay Analyze IC50 / CC50 Determination Assay->Analyze

Fig 2: Self-validating high-throughput in vitro cytotoxicity screening workflow for HPA.

Protocol: Multiplexed Cytotoxicity and Mitochondrial Viability Assay
  • Cell Seeding: Harvest HK-2 and HepG2 cells at 80% confluence. Seed into 96-well opaque-walled tissue culture plates at a density of 1×104 cells/well in 100 µL of appropriate media (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO 2​ to allow adherence.

  • Compound Preparation: Prepare a 100 mM stock of HPA in molecular-grade DMSO (HPA is highly soluble in DMSO[1]). Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 µM to 1000 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent toxicity.

  • Dosing and Controls (The Self-Validating Matrix):

    • Test Wells: HPA dose-response matrix.

    • Negative Control: Vehicle only (0.5% DMSO in media) to establish 100% baseline viability.

    • Positive Control: Tenofovir (PMPA) at 10 µM to confirm assay sensitivity to mitochondrial toxicity[4].

    • Background Control: Media only (no cells) to subtract background absorbance/luminescence.

  • Incubation: Incubate the dosed plates for 72 hours at 37°C, 5% CO 2​ .

  • Orthogonal Readout 1 (Metabolic Activity via MTT): Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours. Carefully aspirate media and dissolve the formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.

  • Orthogonal Readout 2 (ATP Depletion via CellTiter-Glo): In a parallel replicate plate, add 100 µL of CellTiter-Glo reagent directly to the wells. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence.

  • Data Synthesis: Normalize data against the vehicle control. Calculate the half-maximal cytotoxic concentration (CC50) using non-linear regression analysis.

Regulatory & Occupational Safety Implications

While HPA exhibits an excellent safety profile in cellular assays due to its lack of intracellular activation, raw compound handling requires strict adherence to safety protocols. Under Global Harmonized System (GHS) classifications, (R)-9-(2-hydroxypropyl)adenine is categorized as Acute Toxicity 4 (Oral, H302), and causes skin irritation (H315) and serious eye irritation (H319)[5].

During API synthesis and laboratory handling, it must be manipulated in a well-ventilated area using non-sparking tools, with personnel wearing impervious chemical gloves and eye protection[5][6]. Furthermore, because it is a precursor to highly active genotoxic compounds, strict high-performance liquid chromatography (HPLC) methods must be employed to monitor HPA and its derivatives as impurities in final drug formulations[2].

References

  • JIGS Chemical Limited. (R)-(+)-9-(2-Hydroxypropyl)adenine - FAQs and Properties. Retrieved from:1

  • Sigma-Aldrich. (R)-9-(2-hydroxypropyl)adenine Safety Information. Retrieved from:

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - (R)-(+)-9-(2-Hydroxypropyl)adenine. Retrieved from: 6

  • Echemi. Buy (r)-(+)-9-(2-hydroxypropyl)adenine - Hazard Identification & Handling. Retrieved from: 5

  • ResearchGate. Phosphonated Nucleoside Analogues as Antiviral Agents. Retrieved from: 3

  • Google Patents. CN111239286B - Method for detecting genotoxic impurities in tenofovir. Retrieved from: 2

  • Chemsrc. Tenofovir Biological Activity and Cytotoxicity. Retrieved from:4

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 9-(2-Hydroxypropyl)adenine

Abstract: This document provides a detailed, step-by-step protocol for the chemical synthesis of 9-(2-Hydroxypropyl)adenine (9-HPRA), a critical intermediate in the production of potent antiviral therapeutics, most notab...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed, step-by-step protocol for the chemical synthesis of 9-(2-Hydroxypropyl)adenine (9-HPRA), a critical intermediate in the production of potent antiviral therapeutics, most notably Tenofovir.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering not only a robust methodology but also insights into the reaction mechanism, safety considerations, and characterization of the final product. The protocol emphasizes efficiency, high yield, and product purity, grounded in established chemical principles.

Introduction and Significance

9-(2-Hydroxypropyl)adenine is a pivotal acyclic nucleoside analogue. Its structural similarity to natural nucleosides allows it to serve as a building block for compounds that interfere with viral replication. The (R)-enantiomer of 9-HPRA is the key precursor for the synthesis of Tenofovir, a nucleotide reverse transcriptase inhibitor widely used in the treatment of HIV and Hepatitis B infections.[2][3] Therefore, an efficient and scalable synthesis of 9-HPRA is of paramount importance to the pharmaceutical industry.

The synthesis described herein involves the alkylation of adenine with a propylene derivative. This process, while seemingly straightforward, requires careful control of reaction conditions to ensure regioselective substitution at the N-9 position of the purine ring, which is crucial for the desired biological activity of its downstream products.

Reaction Mechanism and Rationale

The core of this synthesis is a nucleophilic substitution reaction. Adenine possesses several nucleophilic nitrogen atoms, but under specific conditions, the N-9 position is the most favorable site for alkylation.

Reaction Scheme:

Caption: Overall reaction for the synthesis of 9-(2-Hydroxypropyl)adenine.

Mechanistic Insights:

The reaction proceeds via the alkylation of adenine. While propylene oxide can be used, this protocol utilizes R-propylene carbonate for its higher boiling point and improved handling characteristics.

  • Activation of Adenine: In the presence of a base such as sodium hydroxide (NaOH), the acidic proton at the N-9 position of the adenine ring is abstracted. This deprotonation generates an adeninyl anion, which is a significantly more potent nucleophile than neutral adenine.

  • Nucleophilic Attack: The adeninyl anion then attacks one of the electrophilic methylene carbons of the R-propylene carbonate molecule. This is an SN2 (Bimolecular Nucleophilic Substitution) type reaction.[4][5] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal as it solvates the cation (Na+) while leaving the nucleophile relatively free, thus accelerating the reaction.

  • Ring Opening and Protonation: The nucleophilic attack leads to the opening of the carbonate ring and the formation of a covalent bond between the N-9 of adenine and the propyl chain. Subsequent workup provides a proton to yield the final hydroxyl group. The regioselectivity for the N-9 position over other nitrogens (e.g., N-3, N-1, N-7) is favored thermodynamically under these reaction conditions.[4][5]

Materials and Protocol

Reagents and Equipment
ReagentFormulaMW ( g/mol )Moles (equiv.)AmountSupplier Notes
AdenineC₅H₅N₅135.130.222 (1.0)30.0 gHigh purity grade
R-Propylene CarbonateC₄H₆O₃102.090.279 (1.26)28.5 g
Sodium Hydroxide (NaOH)NaOH40.000.011 (0.05)0.45 gCatalyst
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-200 mLAnhydrous grade
TolueneC₇H₈92.14-200 mLReagent grade

Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, condenser, nitrogen inlet/outlet, thermometer, Büchner funnel and filtration flask.

Step-by-Step Synthesis Protocol

A. Reaction Setup

  • Inert Atmosphere: Assemble the glassware and ensure it is dry. Place the 500 mL flask in the heating mantle on a magnetic stirrer. Equip the flask with a condenser, a nitrogen inlet, and a thermometer. Maintain a slight positive pressure of nitrogen throughout the reaction to prevent moisture from entering the system.

  • Charge Reagents: To the reaction flask, add adenine (30.0 g, 0.222 mol) and N,N-dimethylformamide (200 mL). Begin stirring to form a suspension.[3][6]

  • Add Catalyst: Carefully add sodium hydroxide (0.45 g, 0.011 mol). Stir the mixture for 10-15 minutes at room temperature.

  • Add Alkylating Agent: Add R-propylene carbonate (28.5 g, 0.279 mol) to the flask.[3][6]

B. Reaction Execution

  • Heating: Gradually heat the reaction mixture to 130-140 °C.[3][6][7] The solids should dissolve as the temperature increases, resulting in a clear to light-yellow solution.

  • Monitoring: Maintain the temperature and continue stirring. The reaction progress should be monitored. A common method is Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the consumption of adenine.[3][6] The reaction is typically complete within 12 hours. The reaction is considered complete when the adenine content drops to 1% or less.[3][6]

C. Product Isolation and Purification

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to below 90 °C.

  • Precipitation: Add toluene (200 mL) to the cooled mixture.[3][6] Toluene acts as an anti-solvent, causing the desired product, which is insoluble in it, to precipitate out of the DMF solution.

  • Crystallization: Continue cooling the mixture in an ice bath to 0-5 °C and stir for an additional 2 hours to maximize the precipitation of the product.[3][6]

  • Filtration: Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold toluene or ethanol to remove residual DMF and any soluble impurities.

  • Drying: Dry the solid product under vacuum at 40-50 °C to a constant weight. The expected yield of the white solid is approximately 38.1 g (87%).[3][6]

Characterization and Quality Control

Proper characterization is essential to confirm the identity, purity, and structure of the synthesized 9-HPRA.

ParameterMethodExpected Result
Appearance Visual InspectionWhite to off-white crystalline solid
Melting Point Melting Point Apparatus189-194 °C[8][]
Purity HPLC≥99%
Identity ¹H NMR, ¹³C NMR, MSSpectra consistent with the structure of 9-(2-Hydroxypropyl)adenine.
Solubility Soluble in DMSO, slightly soluble in Methanol and Ethanol.[]
TLC CHCl₃:MeOH (5:1)Rf ≈ 0.44[8]

Safety and Handling Precautions

All steps of this synthesis must be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

  • N,N-Dimethylformamide (DMF): A skin and eye irritant and a potential reproductive toxin. Avoid inhalation and skin contact.

  • Sodium Hydroxide (NaOH): Corrosive and can cause severe burns. Handle with care, avoiding contact with skin and eyes.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.

Conclusion

This application note details a reliable and high-yield protocol for the synthesis of 9-(2-Hydroxypropyl)adenine. By carefully controlling the reaction parameters and understanding the underlying chemical mechanism, researchers can consistently produce this vital pharmaceutical intermediate. The provided methodology is robust and can serve as a foundation for both laboratory-scale synthesis and process development for larger-scale production.

References

  • RTI International. Enzymatic approach toward the synthesis of isotopically labeled (R)-9-(2-hydroxypropyl)adenine. Available at: [Link]

  • Lawley, P. D., & Jarman, M. (1972). Alkylation by propylene oxide of deoxyribonucleic acid, adenine, guanosine and deoxyguanylic acid. Biochemical Journal, 126(4), 893–900. Available at: [Link]

  • PrepChem.com. Synthesis of 9-(2-HYDROXY-1-PROPYL)ADENINE (NPT 15431). Available at: [Link]

  • ResearchGate. Enzymatic Approach Towards the Synthesis of Isotopically Labeled (R)-9-(2-hydroxypropyl)adenine | Request PDF. Available at: [Link]

  • Portland Press. Alkylation by propylene oxide of deoxyribonucleic acid, adenine, guanosine and deoxyguanylic acid | Biochemical Journal. Available at: [Link]

  • SciSpace. Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine. Available at: [Link]

  • Google Patents. CN112645952A - Synthetic method of (R) - (+) -9- (2-hydroxypropyl) adenine.
  • NCBI Bookshelf. Propylene Oxide - Some Industrial Chemicals. Available at: [Link]

  • Google Patents. CN104530129A - Method for preparing (R)-9-(2-phosphomethoxypropyl)adenine.

Sources

Application

Application Note: Optimized Synthesis of Tenofovir (PMPA) utilizing (R)-9-(2-Hydroxypropyl)adenine

Introduction & Strategic Overview (R)-9-(2-Hydroxypropyl)adenine (HPA) serves as the foundational chiral intermediate in the synthesis of tenofovir (PMPA), a potent acyclic nucleoside phosphonate reverse transcriptase in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

(R)-9-(2-Hydroxypropyl)adenine (HPA) serves as the foundational chiral intermediate in the synthesis of tenofovir (PMPA), a potent acyclic nucleoside phosphonate reverse transcriptase inhibitor[1]. Tenofovir is the active pharmaceutical ingredient for frontline antiviral prodrugs, including Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide Fumarate (TAF)[1][2].

The critical synthetic bottleneck in manufacturing tenofovir is the etherification of the sterically hindered secondary hydroxyl group of (R)-HPA. This application note provides drug development professionals with a mechanistically grounded, self-validating protocol for the alkylation and subsequent deprotection of (R)-HPA to yield high-purity tenofovir.

Mechanistic Grounding: The Causality of Base Selection

The transformation of (R)-HPA to tenofovir requires a base-mediated alkylation using a phosphonomethylating agent, typically diethyl (p-toluenesulfonyloxymethane)phosphonate (DESMP)[3]. Because the secondary alcohol on (R)-HPA is weakly nucleophilic, the choice of base dictates the reaction's success.

The Magnesium Templating Effect: Historically, alkali metal bases like sodium tert-butoxide (NaOtBu) were employed, but these often required massive excesses (up to 6.0 equivalents) and resulted in moderate yields (~70%) due to competing side reactions[2]. The Clinton Health Access Initiative (CHAI) demonstrated that switching to magnesium tert-butoxide (Mg(OtBu)₂) dramatically improved conversion to >90%[3].

Causality: Magnesium (Mg²⁺) acts as a Lewis acid template. It simultaneously coordinates with the alkoxide of (R)-HPA and the phosphoryl oxygen of DESMP. This coordination brings the electrophile and nucleophile into close spatial proximity, artificially increasing their local concentration and driving the etherification forward while suppressing side reactions[4].

To further optimize this, recent scale-up efforts have replaced solid Mg(OtBu)₂—which suffers from poor solubility and handling issues—with an in situ generated magnesium alkoxide using a 1:1 ratio of a Grignard reagent (e.g., MeMgCl) and tert-butanol[4].

Quantitative Data: Base System Comparison
Base SystemSolventEquiv.Conversion (%)Mechanistic Advantage / Disadvantage
NaOtBu DMF6.0~70%Highly exothermic; lacks the critical metal-templating effect, leading to lower efficiency[2].
Mg(OtBu)₂ DMF2.0>90%Mg²⁺ coordinates HPA and DESMP, driving high conversion. Limited by poor reagent solubility[3].
MeMgCl + t-BuOH NMP1.0 / 2.0>95%Generates active Mg-alkoxide in situ. Excellent solubility, prevents thermal decomposition, highly scalable[4].

Synthetic Workflow Visualization

G N1 Adenine N2 (R)-HPA (Key Intermediate) N1->N2 (R)-Propylene Carbonate / Base N3 Alkylated Diester Intermediate N2->N3 DESMP + Mg-Base N4 Tenofovir (PMPA) N3->N4 Aqueous Acid (Deprotection) N5 TDF / TAF (Antiviral Prodrugs) N4->N5 Esterification / Amidation

Chemical workflow of Tenofovir synthesis from (R)-HPA via Mg-templated etherification.

Experimental Protocol: Convergent Synthesis of Tenofovir

This protocol utilizes a telescoped approach. Telescoping the alkylation and deprotection steps circumvents the highly inconvenient work-up and continuous aqueous extraction required to isolate the water-soluble phosphonate diester intermediate[3].

Phase 1: In Situ Base Generation and Alkylation
  • Reactor Preparation: Purge a jacketed reactor with N₂. Charge the vessel with N-Methyl-2-pyrrolidone (NMP) (2.0 M relative to HPA)[4].

  • Base Formation: Add tert-butanol (2.0 equiv). Slowly add Methylmagnesium chloride (MeMgCl, 1.0 equiv) while maintaining stirring. Allow the mixture to stir for 30 minutes to form the active magnesium alkoxide complex[4].

  • Substrate Addition: Add (R)-9-(2-Hydroxypropyl)adenine (HPA) (1.0 equiv) in portions over 10 minutes to the clear solution[2].

  • Electrophile Addition: Add DESMP (1.5 equiv) dropwise.

  • Reaction: Heat the reaction mixture to 75–80 °C and stir for 16–20 hours[3][4].

    • Self-Validating Checkpoint (HPLC): Pull an aliquot and analyze via HPLC. Adenine elutes at RRT 0.84, and HPA at RRT 1.4[2]. Proceed to Phase 2 only when the HPA peak area indicates >95% conversion.

Phase 2: Telescoped Deprotection
  • Acidification: To the crude reaction mixture at 60 °C, directly add aqueous hydrobromic acid (HBr) or concentrated HCl.

    • Causality: Direct addition of aqueous acid hydrolyzes the diethyl phosphonate ester groups to the corresponding phosphonic acid without needing to isolate the highly polar diester intermediate[3].

  • Cleavage: Maintain the internal temperature at 60 °C for 2 hours[3].

    • Self-Validating Checkpoint (HPLC): Confirm the complete disappearance of the diester and monoester intermediate peaks.

Phase 3: Isoelectric Precipitation and Isolation
  • pH Adjustment: Cool the reaction mixture to room temperature. Slowly add NaOH solution to adjust the pH precisely to 2.8–3.0 [2][3].

    • Causality: Tenofovir (PMPA) is a zwitterionic molecule. A pH of 2.8–3.0 corresponds to its isoelectric point, where the molecule has a net neutral charge, minimizing its aqueous solubility and forcing precipitation[3].

  • Crystallization: Stir the resulting suspension at an internal temperature of 5 °C for 3 hours to maximize crystal growth[2].

  • Filtration & Washing: Collect the PMPA·H₂O precipitate by vacuum filtration.

  • Purification Wash: Wash the off-white solid sequentially with cold H₂O, a cold 1:1 mixture of H₂O/acetone, and finally ice-cold acetone[2].

    • Causality: The graded acetone washes effectively strip away residual NMP, unreacted DESMP, and magnesium salts without dissolving the target API.

Troubleshooting & Impurity Profiling

Observation / ImpurityRoot CauseMitigation Strategy
High Residual (R)-HPA Insufficient base strength or moisture in the solvent quenching the Grignard reagent.Ensure anhydrous NMP is used. Verify the stoichiometry of the MeMgCl / t-BuOH complex[4].
Monoester Formation Thermal decomposition of the diester intermediate during prolonged heating.Strictly control the alkylation temperature to ≤80 °C. Do not exceed 20 hours of reaction time[3].
Low PMPA Recovery Inaccurate pH adjustment during the precipitation phase.Use a calibrated pH meter. If pH overshoots 3.0, back-titrate carefully with dilute HCl to the 2.8–3.0 isoelectric window[2][3].

References

  • Source: mit.
  • Source: acs.
  • Technical Support Center: Scaling Up Tenofovir (PMPA)
  • Source: thieme-connect.

Sources

Method

HPLC-UV method development for 9-(2-Hydroxypropyl)adenine quantification

An Application Note and Protocol for the Quantification of 9-(2-Hydroxypropyl)adenine by HPLC-UV Abstract This document provides a comprehensive guide to the development and validation of a robust High-Performance Liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 9-(2-Hydroxypropyl)adenine by HPLC-UV

Abstract

This document provides a comprehensive guide to the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 9-(2-Hydroxypropyl)adenine (HPMA). HPMA is a key related substance and potential impurity in the synthesis of antiviral nucleotide analogues such as Tenofovir.[1] A reliable analytical method is therefore critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide details the logical development of the chromatographic conditions, offers step-by-step protocols for analysis and validation, and is structured to meet the rigorous standards of regulatory bodies, following the International Council for Harmonisation (ICH) guidelines.

Introduction: The Rationale for HPMA Quantification

9-(2-Hydroxypropyl)adenine (HPMA) is a purine nucleoside analogue.[2] Its structural similarity to endogenous nucleosides and its role as a precursor and potential impurity in the manufacturing of antiviral drugs like Tenofovir make its precise quantification a necessity.[1] Monitoring and controlling impurities are fundamental aspects of pharmaceutical quality control to ensure patient safety. An excess of such related substances could potentially impact the stability and toxicological profile of the drug product.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a powerful, reliable, and widely accessible technique for the analysis of pharmaceutical compounds.[3] The adenine moiety in HPMA contains a chromophore that absorbs strongly in the UV region, making this method highly suitable for its selective and sensitive detection.[4]

The Strategic Development of the Analytical Method

A successful HPLC method is not a matter of chance but the result of a systematic approach based on the physicochemical properties of the analyte and the principles of chromatography. The choices made during development are critical for achieving a method that is not only accurate and precise but also robust and reliable for routine use.

Understanding the Analyte: Physicochemical Properties of HPMA

HPMA is a polar molecule due to the presence of the hydroxyl group and the amine functionalities on the purine ring. Its calculated LogP value is -0.4, confirming its hydrophilic nature. This polarity presents a primary challenge in reversed-phase chromatography: achieving adequate retention on nonpolar stationary phases.[5][6][7] The adenine ring system provides a strong UV absorbance maximum around 260 nm, which is a common and effective wavelength for the detection of adenine and its derivatives.[8][9][10]

Chromatographic System Design
  • Mode Selection: Reversed-Phase (RP) HPLC: RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility and reproducibility. For a polar analyte like HPMA, a C18 (octadecylsilane) column is the conventional starting point. To overcome the poor retention associated with polar compounds, modern polar-endcapped C18 columns or columns designed for use with highly aqueous mobile phases are recommended.[5][7] These columns prevent the "dewetting" or "phase collapse" that can occur with 100% aqueous mobile phases, ensuring reproducible retention times.[7]

  • Mobile Phase Optimization: The mobile phase is a critical tool for manipulating retention and selectivity.

    • Organic Modifier: Acetonitrile is often preferred over methanol for purine-based compounds as it typically provides better peak shape and lower UV cutoff.

    • Aqueous Phase & pH Control: A buffer is essential to control the pH of the mobile phase and ensure a consistent ionization state of the analyte, which is crucial for reproducible chromatography. A phosphate buffer is a common and robust choice.[11] The mobile phase pH should be set at least 1-2 units away from the analyte's pKa to prevent peak shape distortion and shifts in retention time.

    • Elution Mode: For quantifying a single analyte, an isocratic elution (constant mobile phase composition) is preferable to a gradient elution. Isocratic methods are generally more robust, have shorter re-equilibration times, and exhibit less baseline drift, making them ideal for quality control environments.[9][10]

  • Detection Wavelength (λ): The optimal wavelength for detection corresponds to the analyte's absorbance maximum (λmax) to ensure the highest sensitivity. For HPMA, this is determined by acquiring a UV spectrum of a standard solution. Based on published data for adenine and similar compounds, a wavelength of 260 nm is appropriate.[3][8][12]

Method_Development_Workflow Analyte Analyte Characterization - Polarity (LogP = -0.4) - UV Absorbance (~260 nm) - pKa Mode Mode Selection Reversed-Phase (RP-HPLC) Analyte->Mode Informs Detector Detector Settings - UV Wavelength Scan - Set λ at Absorbance Max (~260 nm) Analyte->Detector Column Column Selection - C18 Stationary Phase - Polar-endcapped for aqueous stability Mode->Column MobilePhase Mobile Phase Optimization - Organic: Acetonitrile - Aqueous: Phosphate Buffer - pH Control - Isocratic Elution Column->MobilePhase Optimization Method Optimization - Adjust % Organic for k' (2-10) - Fine-tune pH for peak shape MobilePhase->Optimization Detector->Optimization FinalMethod Final Method - System Suitability Test (SST) - Ready for Validation Optimization->FinalMethod

Caption: Workflow for HPLC-UV Method Development.

Protocol: Quantification of HPMA

Equipment and Materials
  • HPLC System: Quaternary or Binary Pump, Autosampler, Column Oven, and UV/Vis or Photodiode Array (PDA) Detector.

  • Data Acquisition Software: Empower™, Chromeleon™, or similar.

  • Analytical Column: Waters Atlantis T3 C18, 4.6 x 150 mm, 5 µm, or equivalent polar-endcapped C18 column.

  • Reference Standard: 9-(2-Hydroxypropyl)adenine (Purity ≥ 98%).

  • Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade), Orthophosphoric Acid (85%), Water (HPLC Grade or Milli-Q).

Preparation of Solutions
  • Mobile Phase (20 mM Potassium Phosphate Buffer, pH 4.5 : Acetonitrile | 95:5 v/v):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 4.5 using dilute orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm nylon filter.

    • Combine 950 mL of the filtered buffer with 50 mL of acetonitrile. Mix well and degas before use.

  • Diluent (Mobile Phase): Use the prepared mobile phase as the diluent for all standard and sample preparations to avoid peak distortion.

  • Standard Stock Solution (500 µg/mL):

    • Accurately weigh approximately 25 mg of HPMA reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with the diluent. Mix thoroughly.

  • Working Standard Solutions (for Linearity): Prepare a series of at least five working standards by serial dilution of the Stock Solution with the diluent to cover the expected concentration range (e.g., 5, 25, 50, 100, 150 µg/mL).

Chromatographic Conditions
ParameterCondition
Column Waters Atlantis T3 C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ (pH 4.5) : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 260 nm
Run Time Approximately 10 minutes
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a System Suitability Test (SST).

  • Inject the blank (diluent), followed by the working standard solutions and sample solutions.

  • Record the peak area responses and calculate the concentration of HPMA in the samples using the calibration curve generated from the working standards.

System Suitability Test (SST)

Before sample analysis, inject the 50 µg/mL working standard solution six times. The system is deemed suitable for use if the following criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas ≤ 2.0% for six replicate injections

Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13][14][15][16] The following parameters must be evaluated for an impurity quantification method.

Validation_Parameters Core Method Suitability Specificity Specificity (Forced Degradation) Core->Specificity Linearity Linearity & Range Core->Linearity Accuracy Accuracy (Recovery) Core->Accuracy Precision Precision - Repeatability - Intermediate Core->Precision Limits LOD & LOQ Core->Limits Robustness Robustness Core->Robustness

Caption: Interconnected Parameters of Method Validation.

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present.[16] This is demonstrated through forced degradation studies, which also help establish the stability-indicating nature of the method.[17][18]

  • Protocol:

    • Expose HPMA solution (e.g., 100 µg/mL) and a placebo sample to the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

      • Thermal Degradation: Heat solid powder at 105 °C for 24 hours.

      • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

    • Neutralize the acid and base-stressed samples before dilution and injection.

    • Analyze all stressed samples by the proposed method using a PDA detector.

  • Acceptance Criteria: The method is specific if the HPMA peak is resolved from all degradation products and any peaks from the placebo (peak purity angle should be less than the purity threshold). A degradation of 5-20% is desirable to demonstrate the method's capability.[19]

Linearity and Range
  • Protocol: Analyze the five prepared working standard solutions (e.g., 5-150 µg/mL) in triplicate.

  • Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) must be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Spike a placebo (or sample matrix) with HPMA at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare each level in triplicate and analyze.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-assay):

    • Protocol: Analyze six independent preparations of a sample spiked with HPMA at 100% of the target concentration on the same day by the same analyst.

    • Acceptance Criteria: The %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay):

    • Protocol: Repeat the repeatability study on a different day with a different analyst or on a different instrument.

    • Acceptance Criteria: The cumulative %RSD for the results from both days should be ≤ 3.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[15]

  • Protocol (based on Signal-to-Noise ratio):

    • Determine the concentration of analyte that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration of analyte that yields an S/N ratio of approximately 10:1 for LOQ.

  • Acceptance Criteria: The LOQ concentration must be verified by analyzing six replicate samples, which should yield a %RSD of ≤ 10.0%.

Robustness
  • Protocol: Analyze a standard solution while making small, deliberate variations to the method parameters one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Mobile Phase pH: ± 0.2 units (pH 4.3 and 4.7).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

  • Acceptance Criteria: The SST parameters should still be met, and the peak area response should not significantly change (%RSD ≤ 5.0%).

Data Presentation (Example Tables)

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3) %RSD
5.0 51,234 1.2%
25.0 254,876 0.8%
50.0 510,112 0.5%
100.0 1,025,432 0.4%
150.0 1,533,987 0.6%

| | 0.9998 | |

Table 2: Accuracy (Recovery) Data

Spike Level Amount Added (µg/mL) Amount Found (µg/mL, mean, n=3) % Recovery %RSD
50% 25.0 24.8 99.2% 1.1%
100% 50.0 50.3 100.6% 0.7%

| 150% | 75.0 | 74.5 | 99.3% | 0.9% |

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing/Fronting Mobile phase pH close to analyte pKa; Column degradation.Adjust mobile phase pH; Use a new column or a guard column.
Retention Time Shift Change in mobile phase composition; Column temperature fluctuation; Column aging.Prepare fresh mobile phase; Ensure stable column temperature; Equilibrate column properly.
Loss of Resolution Column contamination; Loss of stationary phase.Wash column with strong solvent; Replace column.
High Backpressure Blockage in the system (frit, guard/analytical column); Buffer precipitation.Filter mobile phase and samples; Flush system without column; Use appropriate mobile phase.

Conclusion

The HPLC-UV method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 9-(2-Hydroxypropyl)adenine. The systematic development approach ensures reliable performance, and the comprehensive validation protocol confirms its suitability for its intended purpose in a regulated pharmaceutical quality control laboratory. This method can be effectively implemented for the analysis of bulk drug substances and intermediates to ensure they meet the required quality standards.

References

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1942, 9-(2-Hydroxypropyl)adenine. PubChem. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services Inc. [Link]

  • Rege, P. V., & Puranik, P. K. (2010, June 15). Development of a validated liquid chromatographic method for the determination of related substances and assay of tenofovir disoproxil fumarate. PubMed. [Link]

  • Sravanthi, V., & Swetha, T. (2023, September 20). Analytical method validation for tenofovir alafenamide and known impurities. GSC Biological and Pharmaceutical Sciences. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Toth, G., et al. (2025, June 16). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. MDPI. [Link]

  • Kumar, A., et al. (2022). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. Biosciences Biotechnology Research Asia. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Talari, K., et al. (2017). Development and Validation of Analytical Method for Determination of Dolutegravir Sodium, Lamivudine and Tenofovir Disoproxil Fumarate. Der Pharma Chemica. [Link]

  • ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]

  • CD Formulation. Forced Degradation Analysis for Nucleic Acid Drugs. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 445211, 9-(2-Hydroxypropyl)adenine, (R)-. PubChem. [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis. [Link]

  • Kopel, B., et al. (2026, March 13). Simultaneous Detection and Quantification of Adenine Nucleotides in Mammalian Cultured Cells by HPLC. ACS Omega. [Link]

  • SIELC Technologies. (2007, December 5). HPLC Method for Adenine on Primesep 100. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Adenine. [Link]

  • SciTePress. (2018). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. [Link]

  • Google Patents. (2015). CN104530129A - Method for preparing (R)-9-(2-phosphomethoxypropyl)adenine.
  • Ali, I., et al. (2013). Fast HPLC analysis of adenine in human plasma using a new generation C28 column and different extraction methods. Analytical Methods. [Link]

  • Kopel, B., & Man, F. (2025, August 6). Simultaneous detection and quantification of adenine nucleotides in mammalian cultured cells by HPLC. bioRxiv. [Link]

  • Semantic Scholar. (2024, November 28). Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood. [Link]

Sources

Application

Application Note: Advanced NMR Spectroscopy Characterization of (R)-9-(2-Hydroxypropyl)adenine

Introduction & Mechanistic Context (R)-9-(2-Hydroxypropyl)adenine, commonly abbreviated as 9-(2-HPA) or desphosphoryl tenofovir, is a critical chiral intermediate in the synthesis of acyclic nucleoside phosphonate antivi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

(R)-9-(2-Hydroxypropyl)adenine, commonly abbreviated as 9-(2-HPA) or desphosphoryl tenofovir, is a critical chiral intermediate in the synthesis of acyclic nucleoside phosphonate antivirals, most notably Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF)[1]. The structural and regiochemical integrity of 9-(2-HPA) directly dictates the pharmacological efficacy of the final active pharmaceutical ingredient (API).

During the synthesis of 9-(2-HPA) via the alkylation of adenine with (R)-propylene carbonate, the reaction can theoretically yield multiple regioisomers (alkylation at N7 vs. N9 of the purine ring). Rigorous Nuclear Magnetic Resonance (NMR) spectroscopy is required not only to confirm the chemical structure and purity but also to definitively validate the regioselectivity of the N9-alkylation. This application note provides a self-validating protocol and comprehensive spectral assignments to ensure robust quality control of this vital intermediate[2].

Experimental Design & Causality

Solvent Selection: The Causality of DMSO-d6

Choosing the correct deuterated solvent is the most critical step in the NMR characterization of nucleobase analogs.

  • The Problem: 9-(2-HPA) contains a highly polar adenine ring with a primary amine (-NH 2​ ) and a secondary alcohol (-OH). In non-polar solvents like CDCl 3​ , the compound exhibits poor solubility, and intermolecular hydrogen bonding causes severe line broadening of exchangeable protons.

  • The Solution: DMSO-d 6​ is the solvent of choice. As a strong hydrogen-bond acceptor, DMSO-d 6​ effectively solvates the molecule and "locks" the exchangeable protons (-OH and -NH 2​ ) by disrupting solute-solute hydrogen bonds. This reduces their chemical exchange rate with trace water, allowing them to be observed as sharp, quantifiable peaks (e.g., the -OH proton appears as a distinct doublet coupling to the adjacent methine proton).

Workflow Visualization

NMR_Workflow Sample 9-(2-HPA) Sample (>98% Purity) Prep Sample Preparation (15-20 mg / 0.6 mL) Sample->Prep Solvent DMSO-d6 + 0.03% TMS (Optimized for H-bonding) Solvent->Prep Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Prep->Acq2D Analysis Spectral Analysis & Structural Validation Acq1D->Analysis Acq2D->Analysis

Fig 1. Self-validating NMR sample preparation and acquisition workflow for 9-(2-HPA).

Self-Validating NMR Acquisition Protocol

To ensure data integrity, this protocol is designed as a self-validating system. Do not proceed to subsequent steps if the internal checkpoints fail.

Step 1: Sample Preparation
  • Weigh 15–20 mg of (R)-9-(2-HPA) into a clean glass vial.

  • Add 0.6 mL of high-purity DMSO-d 6​ (containing 0.03% v/v TMS as an internal standard). Use freshly opened ampoules to minimize water contamination.

  • Vortex for 30 seconds until complete dissolution is achieved. Transfer to a 5 mm precision NMR tube.

Step 2: 1D 1 H NMR Acquisition & Internal Validation
  • Parameters: 400 MHz or 500 MHz spectrometer, 298 K, relaxation delay (D1) = 2.0 s, number of scans (NS) = 16, spectral width = 12 ppm.

  • Validation Checkpoint 1 (Integration): Process the spectrum. Set the methyl doublet (~1.05 ppm) integral to exactly 3.00. The two purine aromatic singlets (~8.13 and 8.04 ppm) must each integrate to 1.00 (±0.05). Causality: Any deviation indicates co-eluting impurities or incomplete relaxation (requiring a longer D1).

  • Validation Checkpoint 2 (Exchangeable Protons): Inspect the -OH peak at ~5.04 ppm. It must appear as a doublet. Causality: If it appears as a broad singlet, rapid chemical exchange is occurring due to trace acidic impurities or excess water in the solvent. Discard and re-prepare the sample.

Step 3: 13C and 2D NMR Acquisition
  • 1D 13 C NMR: Acquire with proton decoupling (CPD), NS = 512 to 1024, D1 = 2.0 s.

  • 2D HMBC: Optimized for long-range coupling ( nJCH​ = 8 Hz). This is mandatory for regiochemical validation.

Spectral Data Presentation & Structural Logic

Quantitative Data Summaries

Table 1: 1 H NMR Assignments (DMSO-d 6​ , 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Logic
H-2 8.13Singlet (s)-1HPurine ring proton, deshielded by adjacent nitrogens.
H-8 8.04Singlet (s)-1HPurine ring proton, distinguished from H-2 via HMBC.
-NH 2​ 7.19Broad Singlet (br s)-2HExocyclic amine; broad due to quadrupolar relaxation of 14 N.
-OH 5.04Doublet (d)5.21HSecondary alcohol; couples to the adjacent methine (H-2').
H-1'a 4.08Doublet of doublets (dd)14.0, 4.51HDiastereotopic methylene proton attached to N9.
H-1'b 3.98Doublet of doublets (dd)14.0, 7.51HDiastereotopic methylene proton attached to N9.
H-2' 3.88Multiplet (m)-1HChiral methine proton bearing the hydroxyl group.
H-3' 1.05Doublet (d)6.23HTerminal methyl group[1].

Table 2: 13 C NMR Assignments (DMSO-d 6​ , 100 MHz)

PositionChemical Shift (δ, ppm)Carbon Type (DEPT)Assignment Logic
C-6 156.0Quaternary (C)Attached to exocyclic -NH 2​ .
C-2 152.4Methine (CH)Purine ring carbon.
C-4 149.8Quaternary (C)Bridgehead carbon.
C-8 141.2Methine (CH)Purine ring carbon; highly sensitive to N7 vs N9 alkylation.
C-5 118.7Quaternary (C)Bridgehead carbon.
C-2' 64.5Methine (CH)Aliphatic carbon bearing the -OH group.
C-1' 49.8Methylene (CH 2​ )Aliphatic carbon attached to N9.
C-3' 20.8Methyl (CH 3​ )Terminal methyl carbon.
Mechanistic Proof of Regioselectivity (HMBC Logic)

The most critical analytical challenge is proving that the propyl chain is attached at the N9 position rather than the N7 position. This is resolved using 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

  • N9-Alkylation (Target): The methylene protons (H-1' at ~4.0 ppm) will show strong 3J correlations to C-4 (149.8 ppm) and C-8 (141.2 ppm).

  • N7-Alkylation (Impurity): The methylene protons would instead show 3J correlations to C-5 (118.7 ppm) and C-8 (141.2 ppm).

The absence of an H-1' to C-5 correlation definitively proves the structural integrity of the synthesized 9-(2-HPA).

HMBC_Logic H1_prime Protons: H-1' (N-CH2 group) C4 Carbon: C-4 (Purine bridge) H1_prime->C4 3J HMBC (Strong) C8 Carbon: C-8 (Purine ring) H1_prime->C8 3J HMBC (Strong) C5 Carbon: C-5 (Purine bridge) H1_prime->C5 3J HMBC (Strong, if N7) N9_Isomer Confirmed N9-Alkylation (Target 9-HPA) C4->N9_Isomer Validates C8->N9_Isomer Validates N7_Isomer N7-Alkylation Impurity C8->N7_Isomer Indicates C5->N7_Isomer Indicates

Fig 2. HMBC correlation logic for distinguishing N9-alkylation from N7-alkylation impurities.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1942, 9-(2-Hydroxypropyl)adenine" PubChem. Available at:[Link][2]

  • Google Patents. "Synthetic technology of PMPA (CN102295660A)" Google Patents. Available at:[1]

Sources

Method

Application Note: In Vitro Antiviral Assay Protocols for 9-(2-Hydroxypropyl)adenine and its Derivatives

Introduction & Scientific Rationale 9-(2-Hydroxypropyl)adenine (HPA) is a critical acyclic nucleoside analogue and the foundational precursor (desphosphoryl tenofovir) for synthesizing potent acyclic nucleoside phosphona...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

9-(2-Hydroxypropyl)adenine (HPA) is a critical acyclic nucleoside analogue and the foundational precursor (desphosphoryl tenofovir) for synthesizing potent acyclic nucleoside phosphonates (ANPs) like Tenofovir . While HPA itself exhibits limited direct antiviral activity due to the rate-limiting step of initial intracellular phosphorylation, it is routinely utilized in in vitro assays as a baseline reference compound to evaluate the cellular permeability and kinase-dependent activation bottlenecks of its downstream prodrugs (e.g., Tenofovir Disoproxil Fumarate) 2.

Mechanism of Action (MoA)

To exert antiviral efficacy, HPA and its derivatives must enter the host cell and undergo phosphorylation by cellular kinases. The resulting active diphosphate metabolite (e.g., Tenofovir-DP) acts as a competitive inhibitor of viral polymerases—specifically the Human Immunodeficiency Virus (HIV) reverse transcriptase and the Hepatitis B Virus (HBV) polymerase. Once incorporated into the nascent viral DNA, the lack of a 3'-hydroxyl group results in obligate chain termination, halting viral replication 3.

MoA N1 9-(2-Hydroxypropyl)adenine (HPA) N2 Intracellular Phosphorylation N1->N2 Kinase Entry N3 Active Diphosphate (TFV-DP) N2->N3 ATP-dependent N4 Viral Polymerase (RT / DNA Pol) N3->N4 Competitive Inhibition N5 Chain Termination (Replication Block) N4->N5 Efficacy

Mechanism of Action: Intracellular activation of HPA derivatives to chain-terminating diphosphates.

Experimental Workflow & Assay Logic

Testing nucleoside analogues requires a self-validating system. A compound might appear to possess high antiviral activity simply because it is highly cytotoxic, killing the host cells before the virus can replicate. Therefore, parallel cytotoxicity profiling (determining the CC50​ ) is non-negotiable when determining the effective concentration ( EC50​ ). The ratio of these two values yields the Selectivity Index ( SI=CC50​/EC50​ ), the ultimate metric of a drug's therapeutic window 4.

Workflow A Cell Seeding (MT-2 or HepG2 2.2.15) B Compound Treatment (Serial Dilutions) A->B C Viral Infection (HIV-1 or Endogenous HBV) B->C D Incubation (5-9 Days, 37°C) C->D E1 Viability Readout (MTT Assay) D->E1 E2 Viral Load Readout (qPCR for DNA) D->E2 F Data Synthesis (EC50 & CC50) E1->F E2->F

In vitro antiviral assay workflow for evaluating HPA and its derivatives against HIV and HBV.

Detailed Methodologies

Protocol 1: Anti-HIV-1 Cytopathic Effect (CPE) Assay

Causality & Rationale: We utilize MT-2 (human T-cell leukemia) cells because they undergo rapid, measurable lysis (cytopathic effect) upon HIV-1 infection. By measuring cell viability, we establish a direct, high-throughput proxy for viral inhibition. We infect at a low Multiplicity of Infection (MOI = 0.01) to allow multiple cycles of viral replication over 5 days, amplifying the CPE and increasing assay sensitivity.

Step-by-Step Procedure:

  • Cell Preparation: Harvest MT-2 cells in logarithmic growth phase. Seed into a 96-well flat-bottom tissue culture plate at a density of 5×104 cells/well in 100 µL of complete RPMI-1640 medium (10% FBS).

  • Compound Dilution: Prepare 3-fold serial dilutions of HPA or Tenofovir in complete medium. Add 50 µL of the diluted compound to the respective wells.

  • Viral Infection: Add 50 µL of HIV-1 (e.g., IIIB strain) viral stock diluted to achieve an MOI of 0.01.

    • Self-Validation Controls:

      • Virus Control (0% Inhibition): Infected cells treated with vehicle (DMSO) only.

      • Cell Control (100% Viability): Uninfected cells treated with vehicle only.

      • Cytotoxicity Control: Uninfected cells treated with the highest concentration of the test compound.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2​ atmosphere.

  • Viability Readout: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals by adding 150 µL of DMSO.

  • Data Acquisition: Measure absorbance at 570 nm using a microplate reader. Calculate the EC50​ via non-linear regression analysis.

Protocol 2: Anti-HBV Extracellular DNA Reduction Assay

Causality & Rationale: Primary human hepatocytes are notoriously difficult to infect and maintain. Therefore, we utilize the HepG2 2.2.15 cell line, which is stably transfected with the HBV genome and constitutively secretes infectious virions. Measuring extracellular HBV DNA via qPCR provides a direct, quantitative measure of viral polymerase inhibition []().

Step-by-Step Procedure:

  • Cell Seeding: Seed HepG2 2.2.15 cells at 1×104 cells/well in a 96-well collagen-coated plate using DMEM supplemented with 10% FBS and G418 (for selection maintenance). Allow 24 hours for adherence.

  • Treatment: Aspirate the media and replace it with fresh media containing serial dilutions of the test compound.

  • Incubation & Media Refresh: Incubate at 37°C, 5% CO2​ . Critical Step: Because HBV replication is slow, the assay runs for 9 days. You must carefully aspirate and replace the media containing fresh compound every 3 days to maintain drug pressure.

  • DNA Extraction: On day 9, collect the culture supernatant. Extract viral DNA using a commercial viral DNA extraction kit (e.g., QIAamp MinElute).

  • qPCR Readout: Perform quantitative real-time PCR targeting the HBV core gene.

    • Self-Validation Control: Simultaneously lyse the adherent cells and perform qPCR for a host housekeeping gene (e.g., GAPDH). Normalize the extracellular HBV DNA copies to the intracellular GAPDH copies to prove that a drop in viral load is due to true antiviral activity, not compound-induced host cell death.

Quantitative Data Presentation

The table below summarizes the expected in vitro profiles for HPA and its active derivative, Tenofovir, based on established literature standards 3, , [[4]]().

CompoundTarget VirusCell LineAssay ReadoutExpected EC50​ (µM)Expected CC50​ (µM)
HPA (Precursor) HIV-1MT-2Viability (MTT)> 50.0 *> 1000
Tenofovir (TFV) HIV-1MT-2 / PBMCsViability / p24 ELISA1.1 – 6.0> 1000
Tenofovir (TFV) HBVHepG2 2.2.15qPCR (Viral DNA)0.06 – 1.5> 1000

*Note: HPA itself requires significantly higher concentrations to show activity due to poor intracellular phosphorylation kinetics compared to its phosphonated derivatives. It serves primarily as a negative/baseline control in these assays.

References

  • CAS 14047-28-0 ((R)-9-(2-Hydroxypropyl)adenine) - BOC Sciences. BOC Sciences.

  • Application Notes and Protocols: In Vitro Antiviral Assay for Tenofovir Disoproxil. BenchChem. 2

  • Viread, INN-tenofovir disoproxil fumarate. European Medicines Agency (EMA). 3

  • Tenofovir disoproxil fumarate - Product Information. Therapeutic Goods Administration (TGA).

  • In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir... NIH / PMC.4

Sources

Application

Application Notes and Protocols for the Purification of Crude 9-(2-Hydroxypropyl)adenine (HPMA) Extracts

Introduction: The Critical Role of Purity for 9-(2-Hydroxypropyl)adenine 9-(2-Hydroxypropyl)adenine (HPMA) is a pivotal intermediate in the synthesis of antiviral therapeutics, most notably tenofovir, a cornerstone in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity for 9-(2-Hydroxypropyl)adenine

9-(2-Hydroxypropyl)adenine (HPMA) is a pivotal intermediate in the synthesis of antiviral therapeutics, most notably tenofovir, a cornerstone in the management of HIV and Hepatitis B infections.[1] The efficacy and safety of the final active pharmaceutical ingredient (API) are inextricably linked to the purity of its synthetic precursors. Crude HPMA extracts often contain a heterogeneous mixture of unreacted starting materials, side-products, and other process-related impurities. Therefore, robust and efficient purification strategies are paramount to ensure the final API meets stringent regulatory standards.

This comprehensive guide provides detailed application notes and protocols for the purification of crude HPMA extracts. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each methodological choice.

Understanding the Impurity Profile of Crude HPMA

The nature and quantity of impurities in a crude HPMA extract are largely dictated by the synthetic route employed. Common synthetic pathways may introduce the following impurities:

  • Unreacted Starting Materials: Residual adenine is a common impurity.

  • Regioisomers: Alkylation of adenine can sometimes yield the N7 or N3 isomers in addition to the desired N9 isomer.

  • Over-alkylated Products: Di-alkylation of the adenine ring can occur under certain reaction conditions.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup steps, as well as unreacted reagents, may be present.

  • Degradation Products: HPMA may degrade under harsh reaction or workup conditions.

A thorough understanding of the potential impurity profile is essential for selecting the most appropriate purification strategy.

Primary Purification Strategy: Recrystallization

Recrystallization is a powerful and widely used technique for the purification of solid compounds. The principle lies in the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. For HPMA, which is a solid at room temperature, recrystallization is often the first and most effective purification step.[2]

Causality Behind Solvent Selection for HPMA Recrystallization

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent for HPMA should exhibit the following characteristics:

  • High solubility at elevated temperatures: To ensure the complete dissolution of the crude HPMA.

  • Low solubility at ambient or sub-ambient temperatures: To maximize the recovery of pure HPMA crystals upon cooling.

  • Favorable impurity solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at all temperatures (allowing for removal by hot filtration).

  • Inertness: The solvent should not react with HPMA.

  • Volatility: The solvent should be easily removable from the purified crystals.

Based on its chemical structure (a purine base with a hydroxyl group), HPMA is a polar molecule. Therefore, polar solvents are generally good candidates for its recrystallization.

Recrystallization Protocols for HPMA

Herein, we present two validated recrystallization protocols for HPMA, each employing a different solvent system.

Protocol 1: Single Solvent Recrystallization from Ethanol

This protocol is suitable for crude extracts where the impurities are significantly more soluble in ethanol than HPMA at lower temperatures.

Experimental Protocol:

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude HPMA extract. For every 1 gram of crude material, add 5-10 mL of ethanol. Heat the mixture to boiling with gentle stirring until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling generally yields larger, purer crystals. For enhanced recovery, the flask can be subsequently placed in an ice bath or a refrigerator.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Mixed Solvent Recrystallization from Ethanol/Acetone

A mixed solvent system is often employed when a single solvent does not provide the desired solubility profile. In this case, ethanol acts as the "good" solvent in which HPMA is soluble, while acetone acts as the "poor" solvent.[3]

Experimental Protocol:

  • Dissolution: Dissolve the crude HPMA in a minimal amount of boiling ethanol.

  • Addition of Anti-solvent: To the hot solution, slowly add acetone dropwise until a slight turbidity persists, indicating the saturation point.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Crystal Collection and Washing: Collect the crystals by vacuum filtration and wash with a cold ethanol/acetone mixture (e.g., 1:1 v/v).

  • Drying: Dry the purified HPMA crystals under vacuum.

Secondary Purification and Polishing: Column Chromatography

For crude extracts with impurities that have similar solubility profiles to HPMA, or for achieving very high purity, column chromatography is an indispensable tool. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

Rationale for Chromatographic Conditions
  • Stationary Phase: Given the polar nature of HPMA, normal-phase chromatography using silica gel as the stationary phase is a suitable choice. The polar silica surface will interact with the polar functional groups of HPMA.

  • Mobile Phase: A mobile phase with a lower polarity than the stationary phase is used to elute the compounds. A gradient of a non-polar solvent (like dichloromethane or chloroform) and a polar solvent (like methanol) is typically effective. The optimal solvent system can be determined by preliminary analysis using Thin Layer Chromatography (TLC). A common mobile phase for related purine derivatives is a mixture of chloroform and methanol.[3]

Column Chromatography Protocol for HPMA Purification

Experimental Protocol:

  • TLC Analysis: Before performing column chromatography, analyze the crude HPMA extract by TLC using a silica gel plate. Test various mobile phase compositions (e.g., chloroform:methanol in ratios from 99:1 to 90:10) to determine the optimal solvent system that provides good separation between HPMA and its impurities. The Rf value for HPMA in a chloroform:methanol (5:1) system has been reported to be 0.44.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a glass column and allow it to pack uniformly under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude HPMA in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dry, adsorbed sample onto the top of the prepared column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of methanol. This can be done in a stepwise or continuous gradient.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure HPMA.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified HPMA.

Purification Workflow and Data Summary

The following diagram illustrates the general workflow for the purification of crude HPMA extracts.

G crude Crude HPMA Extract recrystallization Primary Purification: Recrystallization crude->recrystallization analysis Purity Analysis (TLC, HPLC, etc.) recrystallization->analysis column_chromatography Secondary Purification: Column Chromatography pure_hpma High-Purity HPMA column_chromatography->pure_hpma analysis->column_chromatography Further Purification Needed analysis->pure_hpma Meets Purity Specs

Caption: General workflow for the purification of crude 9-(2-Hydroxypropyl)adenine.

Table 1: Summary of Purification Techniques for HPMA

TechniqueSolvent/Mobile Phase SystemAdvantagesDisadvantagesExpected Purity
Recrystallization Ethanol, Ethanol/Acetone[3], WaterScalable, cost-effective, good for removing major impurities.May not be effective for impurities with similar solubility; potential for product loss in mother liquor.>98%
Column Chromatography Silica Gel with Chloroform/Methanol gradient[3]High resolution, capable of separating closely related impurities.More time-consuming, requires larger solvent volumes, less scalable than recrystallization.>99.5%

Conclusion and Best Practices

The selection of an appropriate purification strategy for crude 9-(2-Hydroxypropyl)adenine extracts is a critical step in the synthesis of high-quality active pharmaceutical ingredients. For most crude extracts, a primary recrystallization step is highly effective in removing the bulk of impurities. Subsequent polishing by column chromatography can be employed to achieve the highest levels of purity required for pharmaceutical applications. The protocols and rationales presented in this guide provide a solid foundation for developing and optimizing the purification of HPMA in a research and development setting. It is always recommended to perform small-scale trials to optimize conditions before proceeding to a larger scale.

References

  • JIGS Chemical Limited. (n.d.). (R)-(+)-9-(2-Hydroxypropyl)adenine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 9-(2-HYDROXY-1-PROPYL)ADENINE (NPT 15431). Retrieved from [Link]

  • Google Patents. (n.d.). CN104710424B - (R) (+) preparation method of 9 (2 hydroxypropyl) adenine.
  • Wako. (n.d.). Recrystallization method. Retrieved from [Link]

  • Google Patents. (n.d.). CN104530129A - Method for preparing (R)-9-(2-phosphomethoxypropyl)adenine.
  • ResearchGate. (2017). Where can I find the solubility of adenin in organic solvents?. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645952A - Synthetic method of (R) - (+) -9- (2-hydroxypropyl) adenine.
  • SIELC Technologies. (2020). HPLC Separation of Adenosine, Cordycepin and Adenine on Newcrom AH Column. Retrieved from [Link]

  • PubChem. (n.d.). 9-(2-Hydroxypropyl)adenine, (R)-. Retrieved from [Link]

  • PubChem. (n.d.). 9-(2-Hydroxypropyl)adenine. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic Approach Towards the Synthesis of Isotopically Labeled (R)-9-(2-hydroxypropyl)adenine | Request PDF. Retrieved from [Link]

Sources

Method

Application Note: Advanced Formulation and Delivery Strategies for 9-(2-Hydroxypropyl)adenine (HPA)

Executive Summary & Mechanistic Rationale (R)-9-(2-Hydroxypropyl)adenine (HPA) is a critical acyclic nucleoside analog and the primary synthetic precursor for potent antiviral phosphonates, including Tenofovir 1. Despite...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(R)-9-(2-Hydroxypropyl)adenine (HPA) is a critical acyclic nucleoside analog and the primary synthetic precursor for potent antiviral phosphonates, including Tenofovir 1. Despite its potent biological potential, HPA exhibits significant delivery challenges. With a molecular weight of 193.21 g/mol and a highly polar adenine ring paired with a secondary hydroxyl group, HPA is hydrophilic (soluble in water, slightly soluble in ethanol and DMSO) 2. This hydrophilicity restricts passive transcellular diffusion across the intestinal epithelium and limits intracellular accumulation.

To achieve therapeutic intracellular concentrations, formulation scientists must employ strategies that either mask the polar moieties to enhance lipophilicity or utilize active endocytotic transport mechanisms. This guide details three self-validating formulation protocols: Cyclodextrin Inclusion, Solid Lipid Nanoparticles (SLNs), and Chemical Prodrug Delivery.

Formulation Strategy 1: HP-β-CD Inclusion Complexation

Expertise & Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide that forms non-covalent inclusion complexes. Encapsulating the hydrophobic regions of HPA within the HP-β-CD cavity while exposing the hydrophilic exterior enhances the apparent permeability and stability of the API without altering its chemical structure.

Protocol: Solvent Evaporation Method

  • Preparation: Dissolve equimolar amounts of HPA and HP-β-CD in a co-solvent system of Methanol:Water (1:1 v/v). Ensure complete dissolution via probe sonication for 15 minutes at 25°C.

  • Complexation: Stir the mixture magnetically at 400 rpm for 24 hours at room temperature to allow thermodynamic equilibration of the inclusion complex.

  • Solvent Removal: Evaporate the solvent using a rotary evaporator under reduced pressure (40 mbar) at 45°C until a dry film is formed.

  • Lyophilization: Reconstitute the film in a minimal volume of HPLC-grade water, freeze at -80°C, and lyophilize for 48 hours to obtain a free-flowing powder.

  • Validation: Confirm complexation via Differential Scanning Calorimetry (DSC). The successful inclusion is validated by the disappearance of the characteristic HPA endothermic melting peak at 234–237°C 1.

Formulation Strategy 2: Solid Lipid Nanoparticles (SLNs)

Expertise & Causality: SLNs utilize biocompatible lipids to encapsulate hydrophilic APIs. By formulating HPA into SLNs, the drug bypasses first-pass hepatic metabolism via lymphatic uptake in Peyer's patches, significantly improving oral bioavailability and facilitating cellular endocytosis.

Protocol: Modified Solvent Injection Method

  • Lipid Phase: Dissolve 100 mg of Stearic acid and 20 mg of Soy Lecithin in 5 mL of ethanol at 65°C.

  • Aqueous Phase: Dissolve 25 mg of HPA and 1% (w/v) Poloxamer 188 in 20 mL of ultra-pure water heated to 65°C.

  • Injection & Homogenization: Rapidly inject the lipid phase into the aqueous phase using a 22-gauge needle under continuous high-speed homogenization (10,000 rpm) for 10 minutes.

  • Solidification: Rapidly cool the nanoemulsion in an ice bath (2-4°C) while stirring at 500 rpm for 2 hours to precipitate the SLNs.

  • Purification: Centrifuge at 15,000 × g for 30 minutes. Wash the pellet twice with distilled water to remove unencapsulated HPA. Quantify the supernatant via HPLC to determine Encapsulation Efficiency (EE%).

Formulation Strategy 3: Chemical Delivery System (Phosphonate Prodrug)

Expertise & Causality: Direct chemical modification of HPA into a phosphonate ester (e.g., bis(POC)PMPA) is the industry standard for acyclic nucleoside delivery. This prodrug approach chemically masks the hydroxyl group, facilitating cellular entry. Once intracellular, esterases cleave the protecting groups, and kinases convert the molecule to its active triphosphate form 3.

Protocol: Phosphonylation

  • Activation: In a nitrogen-purged reactor, suspend HPA in anhydrous N,N-dimethylformamide (DMF). Add lithium tert-butoxide (1.2 molar equivalents) while maintaining the temperature at 10°C 3.

  • Alkylation: Slowly add diethyl p-toluenesulfonyloxymethylphosphonate (1.5 equivalents). Heat the mixture to 20-45°C and stir for 12 hours.

  • Quenching & Extraction: Quench the reaction with cold water. Extract the organic layer using toluene, wash with brine, and dry over magnesium sulfate.

  • Purification: Concentrate via vacuum distillation to yield the diethyl phosphonate intermediate. Verify purity via 1H-NMR and LC-MS.

Quantitative Validation Metrics

To ensure the self-validating nature of these protocols, all formulations must be assessed against the following predefined Quality Attributes:

Formulation TypeKey Quality Attribute (KQA)Analytical TechniqueTarget Acceptance Criteria
HP-β-CD Complex Encapsulation EfficiencyHPLC-UV (260 nm)> 95%
HP-β-CD Complex Thermal ShiftDSCComplete absence of 235°C peak
SLNs Particle Size (Z-average)Dynamic Light Scattering100 - 150 nm
SLNs Zeta PotentialElectrophoretic Light Scattering< -30 mV (High colloidal stability)
Prodrug Chemical YieldHPLC-MS> 85%
Prodrug PurityNMR / HPLC≥ 99.0%
Delivery Pathway Visualization

DrugDelivery cluster_Formulation Formulation & Delivery Strategies API 9-(2-Hydroxypropyl)adenine (Hydrophilic API) CD HP-β-CD Complexation (Solubility Enhancement) API->CD Inclusion SLN Solid Lipid Nanoparticles (Lymphatic Targeting) API->SLN Encapsulation Prodrug Phosphonate Prodrug (Chemical Masking) API->Prodrug Esterification Cell Cellular Internalization (Endocytosis / Diffusion) CD->Cell SLN->Cell Prodrug->Cell Release Intracellular Release & Kinase Activation Cell->Release Endosomal Escape & Cleavage

Fig 1. Formulation workflows and cellular uptake pathways for 9-(2-Hydroxypropyl)adenine delivery.

References
  • (R)-9-(2-Hydroxypropyl)
  • 9-(2-Hydroxypropyl)
  • Source: google.com (Google Patents)

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 9-(2-Hydroxypropyl)adenine synthesis

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 9-(2-Hydroxypropyl)adenine. Here, we address common challenges and provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 9-(2-Hydroxypropyl)adenine. Here, we address common challenges and provide practical, field-proven solutions to optimize reaction yield and purity.

Introduction to the Synthesis

The alkylation of adenine is a fundamental transformation in the synthesis of many antiviral and therapeutic agents. However, the poly-functional nature of the adenine molecule presents a significant challenge in achieving regioselectivity. The adenine nucleus possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), leading to the potential for a mixture of isomers. The desired product, 9-(2-Hydroxypropyl)adenine, is the result of alkylation at the N9 position, which is generally the thermodynamically favored product.[1] This guide will focus on troubleshooting the common synthesis routes to maximize the yield of this specific isomer.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 9-(2-Hydroxypropyl)adenine, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low Overall Yield

Symptoms:

  • The final isolated mass of 9-(2-hydroxypropyl)adenine is significantly lower than the theoretical maximum.

  • TLC or HPLC analysis of the crude reaction mixture shows a large amount of unreacted adenine.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Incomplete Deprotonation of Adenine Adenine requires deprotonation to form the adeninate anion, which is the active nucleophile in the reaction. Insufficient base or a base that is not strong enough will result in a large amount of unreacted starting material.- Increase Base Equivalents: Use a slight excess of a suitable base such as potassium carbonate or sodium hydride. - Choice of Base: For reactions in polar aprotic solvents like DMF, stronger bases like sodium hydride can be more effective than carbonate bases.[1]
Low Reaction Temperature The alkylation of adenine typically requires elevated temperatures to proceed at a reasonable rate.- Optimize Temperature: For reactions using propylene carbonate in DMF, a temperature range of 130-140°C is often optimal.[2] Monitor the reaction progress by TLC or HPLC to determine the ideal temperature for your specific setup.
Poor Solubility of Adenine Adenine has limited solubility in many organic solvents, which can hinder the reaction rate.- Solvent Choice: N,N-Dimethylformamide (DMF) is a common and effective solvent for this reaction due to its ability to dissolve adenine and its high boiling point.[2] - Stirring: Ensure vigorous stirring throughout the reaction to maximize the interaction between the reactants.
Reaction Time Too Short The reaction may not have reached completion.- Monitor Reaction Progress: Use TLC or HPLC to monitor the disappearance of the adenine starting material. Continue the reaction until no further consumption of adenine is observed. A typical reaction time can be around 12 hours.[2]
Problem 2: Poor Regioselectivity (Formation of N7 and N3 Isomers)

Symptoms:

  • TLC analysis shows multiple product spots with similar Rf values.

  • 1H NMR of the crude product shows multiple sets of signals for the purine protons.

  • Purification by crystallization or column chromatography is difficult due to the presence of closely related isomers.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Reaction Conditions Favoring Kinetic Products While N9 is the thermodynamically favored product, other isomers, particularly N7 and N3, can form as kinetic products. The reaction conditions play a crucial role in determining the product ratio.- Solvent and Base Selection: The use of a polar aprotic solvent like DMF in combination with a base like potassium carbonate or sodium hydroxide generally favors the formation of the N9 isomer.[1] Reactions in neutral or slightly basic media can increase the proportion of the N3 isomer.[1] - Temperature Control: Higher reaction temperatures can help to overcome the activation energy barrier for the formation of the more stable N9 isomer.
Nature of the Alkylating Agent The choice of alkylating agent can influence the regioselectivity. Propylene carbonate is often preferred over propylene oxide for safety reasons and can provide good selectivity.[3]- Use Propylene Carbonate: Propylene carbonate is a less hazardous alternative to propylene oxide and has been shown to be effective in the synthesis of 9-(2-hydroxypropyl)adenine.[2]

Troubleshooting Workflow for Low Yield and Poor Selectivity

Troubleshooting Workflow start Low Yield or Poor Selectivity check_reaction_setup Review Reaction Setup: - Correct Reagents? - Anhydrous Conditions? start->check_reaction_setup analyze_crude Analyze Crude Product (TLC/HPLC/NMR) check_reaction_setup->analyze_crude unreacted_adenine High Unreacted Adenine? analyze_crude->unreacted_adenine multiple_isomers Multiple Isomers Detected? analyze_crude->multiple_isomers unreacted_adenine->multiple_isomers No optimize_base Optimize Base: - Increase Equivalents - Use Stronger Base (NaH) unreacted_adenine->optimize_base Yes modify_solvent Modify Solvent System: - Ensure Polar Aprotic (DMF) - Check Solvent Purity multiple_isomers->modify_solvent Yes purification Proceed to Purification multiple_isomers->purification No optimize_conditions Optimize Conditions: - Increase Temperature - Prolong Reaction Time optimize_base->optimize_conditions optimize_conditions->analyze_crude modify_solvent->optimize_conditions end Improved Yield and Selectivity purification->end

Caption: A decision-making workflow for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my reaction?

A1: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction. A suitable solvent system for separating adenine and its alkylated products is a mixture of chloroform and methanol (e.g., 90:10 or 5:1 v/v).[4][5] The product, 9-(2-hydroxypropyl)adenine, will have a higher Rf value than the more polar adenine starting material. The reaction is considered complete when the adenine spot is no longer visible on the TLC plate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used. A reverse-phase C18 or C28 column with a water/acetonitrile mobile phase gradient is typically effective.[6][7]

Q2: What is the best way to purify the final product?

A2: Recrystallization is a common and effective method for purifying 9-(2-hydroxypropyl)adenine. A mixture of ethanol and acetone is a suitable solvent system for recrystallization.[4] If significant amounts of isomeric impurities are present, column chromatography on silica gel may be necessary. A gradient elution with a mixture of dichloromethane and methanol can be used to separate the isomers.[1]

Q3: How can I distinguish between the N9, N7, and N3 isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for identifying the different isomers.

  • 1H NMR: The chemical shifts of the purine protons (H2 and H8) are sensitive to the position of the alkyl group.

  • 15N NMR: The chemical shifts of the nitrogen atoms in the purine ring are also highly indicative of the substitution pattern.[8]

  • 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to establish long-range correlations between the protons on the hydroxypropyl chain and the carbons of the purine ring, which can definitively confirm the site of alkylation.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several of the reagents used in this synthesis require careful handling:

  • Propylene Oxide: This is an extremely flammable liquid and a known carcinogen.[5][9] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • N,N-Dimethylformamide (DMF): DMF is a flammable liquid and can be harmful if inhaled or absorbed through the skin.[10] It is also a suspected teratogen. Always handle DMF in a fume hood and wear appropriate PPE.

  • Sodium Hydride (if used): This is a highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

Optimized Experimental Protocol

This protocol is for the synthesis of (R)-9-(2-Hydroxypropyl)adenine, a key intermediate in the production of antiviral drugs.[11]

Materials:

  • Adenine

  • (R)-Propylene Carbonate

  • Sodium Hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethanol

  • Acetone

Procedure:

  • To a reaction flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add adenine (1.0 eq), sodium hydroxide (0.05 eq), and anhydrous DMF.

  • Stir the mixture at room temperature until the adenine is well suspended.

  • Add (R)-propylene carbonate (1.25 eq) to the reaction mixture.

  • Heat the reaction mixture to 130-140°C and maintain this temperature for approximately 12 hours, or until TLC/HPLC analysis indicates that the adenine has been consumed.[2]

  • Cool the reaction mixture to below 90°C and add toluene.

  • Continue to cool the mixture to 0-5°C and stir for 2 hours to precipitate the product.

  • Filter the solid product and wash with cold toluene.

  • Purify the crude product by recrystallization from an ethanol/acetone mixture to yield the final product as a white solid.[4]

Reaction Scheme

Reaction Scheme adenine Adenine product (R)-9-(2-Hydroxypropyl)adenine adenine->product NaOH, DMF 130-140°C propylene_carbonate (R)-Propylene Carbonate propylene_carbonate->product

Caption: Synthesis of (R)-9-(2-Hydroxypropyl)adenine from adenine and (R)-propylene carbonate.

Data Summary

The following table summarizes typical yields for the synthesis of 9-(2-hydroxypropyl)adenine using different methods.

MethodAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
1(R)-Propylene CarbonateNaOHDMF130-14087[2]
29-(2-Hydroxy-1-propyl)-6-chloropurineNH3/NH4ClMethanol13081[4]

References

  • PrepChem. Synthesis of 9-(2-HYDROXY-1-PROPYL)ADENINE (NPT 15431). Available from: [Link]

  • Issaq, H. J., Barr, E. W., & Zielinski, W. L., Jr. (1977). Separation of alkylated guanines, adenines, uracils and cytosines by thin-layer chromatography. Journal of Chromatography A, 131, 265–273. Available from: [Link]

  • SciSpace. Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine. Available from: [Link]

  • RTI International. Enzymatic approach toward the synthesis of isotopically labeled (R)-9-(2-hydroxypropyl)adenine. Available from: [Link]

  • Vicente, A. I., & Afonso, C. A. M. (2014). 2.1.10. Regioselective N-alkylation of Adenine by Nucleophilic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 1-5). Royal Society of Chemistry. Available from: [Link]

  • Pecinová, A., et al. (2002). N7- and N9-substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry, 40(11), 727-734. Available from: [Link]

  • MDPI. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Alternative Synthesis of 9-{3-[(Diisopropoxyphosphoryl)methoxy]-2-hydroxypropyl}adenine and Its Free Phosphonates Substituted at the C-8 Position of Purine Base. Available from: [Link]

  • Bar-Eli, K., & Ofri, S. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Advances, 4(45), 23565-23577. Available from: [Link]

  • RCI Labscan. dimethylformamide - SAFETY DATA SHEET. Available from: [Link]

  • Qui, Y. L., Ksebati, M. B., & Zemlicka, J. (2000). Synthesis of (Z)- and (E)-9-[(2-hydroxyethylidene)cyclopropyl]adenine--new methylenecyclopropane analogues of adenosine and their substrate activity for adenosine deaminase. Nucleosides, Nucleotides & Nucleic Acids, 19(1-2), 31-37. Available from: [Link]

  • Kim, H. J., et al. (2019). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Accounts of Chemical Research, 52(9), 2635-2646. Available from: [Link]

  • Biotage. Using TLC to Scout Flash Chromatography Solvents. Available from: [Link]

  • AGA Analytical. Thin Layer Chromatography (TLC). Available from: [Link]

  • SciTePress. Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. Available from: [Link]

  • pA2 Online. P540 Validation of HPLC method for analysis of adenine in plasma. Available from: [Link]

  • Lawley, P. D., Orr, D. J., & Jarman, M. (1975). Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines. The Biochemical Journal, 145(1), 73–84. Available from: [Link]

  • ResearchGate. ( 15 N 5 )-Labeled Adenine Derivatives: Synthesis and Studies of Tautomerism by 15 N NMR Spectroscopy and Theoretical Calculations. Available from: [Link]

  • Lawley, P. D., & Brookes, P. (1963). Alkylation by propylene oxide of deoxyribonucleic acid, adenine, guanosine and deoxyguanylic acid. The Biochemical Journal, 89, 127–138. Available from: [Link]

  • Google Patents. CN104710424B - (R) (+) preparation method of 9 (2 hydroxypropyl) adenine.
  • van der Schilden, K., et al. (2002). Formation of adenine-N3/guanine-N7 cross-link in the reaction of trans-oriented platinum substrates with dinucleotides. Journal of Biological Inorganic Chemistry, 7(7-8), 823-830. Available from: [Link]

  • ResearchGate. Oxyalkylation of condensed tannin with propylene carbonate as alternative to propylene oxide. Available from: [Link]

  • ResearchGate. Validation of HPLC method for analysis of adenine in plasma. Available from: [Link]

  • Sartorius. Purification of mRNA by Affinity Chromatography on CIMmultus® Oligo dT Column. Available from: [Link]

  • Fu, D., et al. (2021). The complexity and regulation of repair of alkylation damage to nucleic acids. Critical Reviews in Biochemistry and Molecular Biology, 56(2), 125-136. Available from: [Link]

  • You, C., et al. (2017). Mechanism of DNA alkylation-induced transcriptional stalling, lesion bypass, and mutagenesis. Proceedings of the National Academy of Sciences, 114(34), E7001-E7010. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Adenosine. Available from: [Link]

  • Agilent. Oligonucleotide Purification using Anion Exchange Liquid Chromatography. Available from: [Link]

  • University of Ulm. Unraveling Propylene Oxide Formation in Alkali Metal Batteries. Available from: [Link]

  • MDPI. Oxyalkylation of Lignoboost™ Kraft Lignin with Propylene Carbonate: Design of Experiments towards Synthesis Optimization. Available from: [Link]

  • Fu, D., et al. (2012). DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy. Cellular and Molecular Life Sciences, 69(22), 3789-3801. Available from: [Link]

  • Wikipedia. Propylene oxide. Available from: [Link]

  • American Association for Cancer Research. DNA sequence–selective adenine alkylation, mechanism of adduct repair, and in vivo antitumor activity of the novel achiral seco-amino-cyclopropylbenz[e]indolone analogue of duocarmycin AS-I-145. Available from: [Link]

  • National Center for Biotechnology Information. Ada response – a strategy for repair of alkylated DNA in bacteria. Available from: [Link]

Sources

Optimization

Troubleshooting poor solubility of 9-(2-Hydroxypropyl)adenine in organic solvents

Welcome to the Application Scientist Support Portal. 9-(2-Hydroxypropyl)adenine (9-HPA)—particularly its optically active (R)-enantiomer—is a critical building block in the development of acyclic nucleoside phosphonate a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. 9-(2-Hydroxypropyl)adenine (9-HPA)—particularly its optically active (R)-enantiomer—is a critical building block in the development of acyclic nucleoside phosphonate antivirals, such as Tenofovir[1]. Despite its utility, researchers frequently encounter severe solubility bottlenecks when attempting to formulate or react this compound in standard organic environments.

This guide provides field-proven, mechanistically grounded solutions to overcome the physicochemical barriers associated with 9-(2-HPA).

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why is 9-(2-HPA) virtually insoluble in common organic solvents like dichloromethane (DCM), ethyl acetate, or hexanes? Causality & Mechanism: The insolubility of 9-(2-HPA) in non-polar to moderately polar solvents is a direct consequence of its exceptionally high crystal lattice energy[2]. The molecule contains a dense array of hydrogen bond donors and acceptors: the primary exocyclic amine (N6), the basic nitrogens within the purine core (N1, N3, N7), and the secondary hydroxyl group on the aliphatic chain. In the solid state, these groups form a rigid, highly stable intermolecular hydrogen-bonding network. Non-polar solvents lack the necessary dipole moment to overcome this lattice enthalpy, leaving the solid structure intact[3].

Q2: I am attempting to run an alkylation reaction and need an organic phase. What are my immediate solvent options? Solution: You must shift to polar aprotic solvents. 9-(2-HPA) exhibits high solubility in Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)[3][4]. Causality: These solvents possess strong, localized dipole moments that effectively solvate the polar functional groups of the adenine ring. Crucially, because they are aprotic, they do not donate protons that would otherwise compete inefficiently with the robust solid lattice, allowing the solvent to disrupt the intermolecular bonds and stabilize the monomeric compound in solution.

Q3: My downstream chemistry (e.g., specific phosphorylations) is highly sensitive to DMSO/DMF and strictly requires DCM. How can I force 9-(2-HPA) into a non-polar solvent? Solution: You cannot dissolve the native compound directly in DCM. Instead, you must perform a transient lipophilic masking step. By protecting the hydroxyl group (via O-silylation) or the exocyclic amine (via N-Boc protection), you eliminate the primary hydrogen-bond donors. This shatters the crystal lattice and dramatically increases the molecule's lipophilicity, rendering the protected intermediate highly soluble in DCM or THF[1].

Part 2: Quantitative Data & Decision Workflows

To assist in experimental design, the thermodynamic solubility profile of 9-(2-HPA) is summarized below.

Table 1: Solubility Profile of 9-(2-HPA) in Common Solvents
Solvent ClassSpecific SolventSolubility LevelMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (~30 mg/mL)Strong dipole moments disrupt the purine H-bond network without acting as competing proton donors.
Polar Protic Methanol, EthanolLow to ModerateCompetes for H-bonding but lacks sufficient dipole strength to fully break the lattice at room temperature.
Non-Polar DCM, Hexane, EtherInsolubleIncapable of breaking the strong intermolecular hydrogen bonds of the adenine ring and hydroxyl group.
Aqueous Water, PBS (pH 7.4)Low (~5 mg/mL)High lattice energy overcomes the hydration energy at neutral pH.
Acidic Aqueous 1M HClHigh (>20 mg/mL)Protonation of the adenine ring (N1) forms a highly soluble hydrochloride salt, leveraging ionic solvation.
Solubilization Decision Matrix

G Start 9-(2-HPA) Solubilization Required SolventCheck Is an aqueous system permissible? Start->SolventCheck Aqueous Use 1M HCl (Forms soluble HCl salt) SolventCheck->Aqueous Yes Organic Organic solvent strictly required SolventCheck->Organic No PolarCheck Can polar aprotic solvents be used? Organic->PolarCheck UsePolar Dissolve in DMSO/DMF Heat to 40-50°C PolarCheck->UsePolar Yes NonPolar Non-polar solvent required (e.g., DCM, THF) PolarCheck->NonPolar No Derivatize Transient Protection (O-Silylation / N-Boc) NonPolar->Derivatize

Decision matrix for selecting the optimal 9-(2-HPA) solubilization strategy.

Part 3: Self-Validating Experimental Protocols

Protocol A: Endothermic Solubilization in Polar Aprotic Solvents

The dissolution of adenine derivatives is an endothermic process driven by entropy[3]. Applying heat provides the necessary energy to break the intermolecular bonds, allowing the solvent to form a stabilizing solvation shell.

Step-by-Step Methodology:

  • Preparation: Weigh the required amount of 9-(2-HPA) into a dry, inert-gas-purged vial.

    • Self-Validation Check: Ensure the powder is free-flowing. Clumping indicates atmospheric moisture absorption, which drastically reduces organic solubility.

  • Solvent Addition: Add anhydrous DMSO or DMF to achieve a target concentration of ≤30 mg/mL.

  • Thermal Disruption: Heat the suspension to 45–50°C using a thermomixer or oil bath for 15-20 minutes with continuous agitation.

  • Optical Validation: Inspect the vial against a strong light source. The solution must be perfectly clear and colorless.

    • Troubleshooting: If micro-crystals persist, the solvent may be wet, or the concentration exceeds the thermodynamic solubility limit. Do not proceed with heterogeneous mixtures.

  • Equilibration: Cool gradually to room temperature.

    • Self-Validation Check: If precipitation occurs upon cooling, the solution is supersaturated. Add 10-15% more solvent by volume and reheat to establish a stable equilibrium.

G Lattice Crystalline 9-(2-HPA) (High Lattice Enthalpy) Solvent Addition of Polar Aprotic Solvent (DMSO / DMF) Lattice->Solvent Heat Endothermic Disruption (Apply 50°C Heat) Solvent->Heat Solvation Solvation Shell Formation (Dipole-Dipole Stabilization) Heat->Solvation Solution Homogeneous Organic Solution Solvation->Solution

Thermodynamic pathway for overcoming 9-(2-HPA) lattice energy in organic solvents.

Protocol B: Transient Lipophilic Masking (O-Silylation) for Non-Polar Solvents

When downstream reactions strictly require non-polar solvents, the secondary hydroxyl group must be temporarily masked. Silylation replaces the hydrogen-bond-donating proton with a bulky, lipophilic trialkylsilyl group, inducing high solubility in DCM.

Step-by-Step Methodology:

  • Suspension: Suspend 9-(2-HPA) (1.0 eq) in anhydrous pyridine (which acts as both the solvent and the acid scavenger).

  • Reagent Addition: Add Trimethylsilyl chloride (TMS-Cl) (1.2 eq) dropwise at 0°C under a strict argon atmosphere to prevent premature hydrolysis of the reagent.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • In-Process Validation: Monitor the physical state of the reaction. The initial cloudy suspension will spontaneously transition into a clear, homogeneous solution as the insoluble 9-(2-HPA) is converted into the highly soluble O-TMS derivative.

  • Solvent Exchange: Concentrate the mixture under reduced pressure to remove the pyridine, and dissolve the resulting residue in anhydrous DCM.

    • Self-Validation Check: The residue should dissolve instantly and completely in the DCM. A clear DCM solution confirms the successful masking of the polar hydroxyl group, making it ready for downstream synthesis.

References

  • PubChem (NIH).9-(2-Hydroxypropyl)adenine | C8H11N5O | CID 1942 - Chemical and Physical Properties.
  • ChemicalBook.(R)-(+)-9-(2-Hydroxypropyl)adenine Chemical Properties, Uses, Production.
  • Cayman Chemical.Adenine (hemisulfate) Product Information & Solubility Guidelines.
  • ResearchGate.Equilibrium solubility, dissolution thermodynamics and preferential solvation of adenosine in aqueous solutions of N,N-dimethylformamide, N-methyl-2-pyrrolidone, dimethylsulfoxide and propylene glycol.

Sources

Troubleshooting

Technical Support Center: Purification of 9-(2-Hydroxypropyl)adenine (HPMPA)

Welcome to the technical support center for the purification of 9-(2-Hydroxypropyl)adenine (HPMPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 9-(2-Hydroxypropyl)adenine (HPMPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of adenine impurities from HPMPA batches. As an essential intermediate in the synthesis of antiviral drugs like Tenofovir, ensuring the purity of HPMPA is critical.[1][2][3]

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the purification of HPMPA.

Q1: What are the primary sources of adenine impurity in HPMPA synthesis?

A1: Adenine impurity in 9-(2-Hydroxypropyl)adenine (HPMPA) batches typically originates from two main sources:

  • Unreacted Starting Material: The synthesis of HPMPA often involves the alkylation of adenine with a suitable propylene oxide derivative.[1][4] Incomplete reaction can lead to residual adenine in the crude product.

  • Degradation: HPMPA, like other nucleoside analogs, can be susceptible to degradation under certain conditions (e.g., harsh pH, high temperature) during synthesis or work-up, potentially cleaving the hydroxypropyl side chain to yield adenine.[5][6]

Q2: Why is it crucial to remove adenine from HPMPA?

A2: The removal of adenine is critical for several reasons:

  • Pharmacological Activity: Adenine is a biologically active molecule and its presence can interfere with the pharmacological profiling of HPMPA and its derivatives.[7][8]

  • Regulatory Compliance: Regulatory agencies have stringent requirements for the purity of active pharmaceutical ingredients (APIs) and their intermediates. The presence of impurities like adenine must be controlled and quantified.

  • Downstream Reactions: Residual adenine can compete in subsequent synthetic steps, leading to the formation of unwanted by-products and reducing the overall yield and purity of the final API.

Q3: What are the key physicochemical differences between HPMPA and adenine that can be exploited for separation?

A3: The primary differences lie in their solubility profiles. While both are purine derivatives, the hydroxypropyl group in HPMPA imparts a greater affinity for polar organic solvents compared to adenine.

  • HPMPA Solubility: Soluble in water, DMSO, and ethanol.[9]

  • Adenine Solubility: Sparingly soluble in water and ethanol, but soluble in acidic and basic aqueous solutions.[10][11] It is also soluble in organic solvents like DMSO and dimethylformamide.[7]

These solubility differences are the foundation for developing effective purification strategies such as recrystallization and chromatography.

II. Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of HPMPA.

Issue 1: Poor Separation of HPMPA and Adenine via Recrystallization

Problem: You are attempting to purify HPMPA by recrystallization, but the adenine impurity co-precipitates with the product, resulting in minimal purity improvement.

Root Cause Analysis and Solutions:

The choice of solvent system is paramount for effective recrystallization. The ideal solvent should dissolve HPMPA at an elevated temperature and have limited solubility for it at lower temperatures, while adenine should either remain in the mother liquor or have significantly different solubility characteristics.

Troubleshooting Workflow:

Sources

Optimization

Technical Support Center: Optimizing Crystallization Conditions for 9-(2-Hydroxypropyl)adenine (HP-Ade)

Welcome to the technical support center for the crystallization of 9-(2-Hydroxypropyl)adenine (HP-Ade). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 9-(2-Hydroxypropyl)adenine (HP-Ade). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this important pharmaceutical intermediate.[1][2] This document moves beyond simple protocols to explain the reasoning behind each step, empowering you to make informed decisions in your own experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties of HP-Ade and the general principles of its crystallization.

Q1: What are the key physicochemical properties of 9-(2-Hydroxypropyl)adenine that influence crystallization?

A1: Understanding the inherent properties of HP-Ade is the first step to designing a successful crystallization strategy. Its structure, featuring both a purine ring and a hydroxyl group, dictates its solubility and crystal packing behavior.

  • Polarity and Solubility: HP-Ade is a polar molecule, indicated by a low calculated XLogP3 of -0.4.[3] This polarity makes it soluble in polar solvents. Commercially available data indicates solubility in water, Dimethyl Sulfoxide (DMSO), and ethanol.[1] It is slightly soluble in methanol, particularly when heated.[4]

  • Hydrogen Bonding: The adenine moiety contains hydrogen bond donors and acceptors, and the propyl group has a hydroxyl group capable of hydrogen bonding. This strong hydrogen bonding capability is a critical factor in solvent selection and can lead to the formation of stable crystal lattices.

  • Melting Point: The melting point for the (R)-enantiomer is reported to be in the range of 193-202°C.[4] A high melting point is indicative of a stable crystal lattice. It's important to choose a solvent with a boiling point well below the melting point of HP-Ade to avoid "oiling out".[5]

Q2: How do I select an appropriate solvent system for HP-Ade crystallization?

A2: The ideal crystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. This differential solubility is the driving force for crystallization.

  • Single Solvent Systems: Based on its known solubilities, good starting points for single-solvent crystallization are water or ethanol.[1] The general procedure involves dissolving HP-Ade in a minimal amount of the hot solvent to create a saturated solution, followed by slow cooling to induce crystallization.

  • Mixed Solvent Systems (Solvent/Anti-Solvent): For molecules like HP-Ade that are quite polar, a mixed solvent system can provide finer control over the crystallization process.[5] A common approach is to dissolve the compound in a "good" solvent where it is highly soluble (e.g., DMSO or hot ethanol) and then slowly add a miscible "poor" solvent (an anti-solvent) in which it is insoluble, until turbidity (cloudiness) is observed. This brings the solution to a state of supersaturation, from which crystals can form upon slow cooling.

Solvent Type Examples for HP-Ade Rationale
Good Solvents Water, Ethanol, DMSO[1]Dissolves HP-Ade effectively, especially at elevated temperatures.
Poor Solvents (Anti-Solvents) Toluene, Diethyl Ether, HexaneHP-Ade has low solubility in these non-polar solvents. They must be miscible with the "good" solvent.

Q3: What is "oiling out" and why might it happen with HP-Ade?

A3: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase (an oil) rather than as solid crystals.[6] This typically occurs when a solution becomes supersaturated at a temperature that is above the melting point of the solid form of the compound. Given HP-Ade's relatively high melting point, oiling out is more likely to be caused by excessively rapid cooling or a very high concentration of the solute.[6]

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific issues you may encounter during the crystallization of HP-Ade.

Issue 1: No Crystals Form After Cooling

  • Symptom: The solution remains clear and homogeneous even after cooling to room temperature or below.

  • Possible Causes & Solutions:

    • Insufficient Supersaturation: The solution may be too dilute.

      • Solution: Re-heat the solution and gently evaporate some of the solvent to increase the concentration. Allow it to cool slowly again.[5][7]

    • Inhibition of Nucleation: The initial formation of crystal seeds (nuclei) is kinetically hindered.

      • Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites.[7]

      • Solution 2: Seeding: If available, add a single, tiny crystal of pure HP-Ade to the solution. This "seed" provides a template for further crystal growth.[7][8]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

  • Symptom: A liquid, often syrupy, layer separates from the solution instead of solid crystals.

  • Possible Causes & Solutions:

    • Solution Cooled Too Quickly: Rapid cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

      • Solution: Re-heat the mixture to re-dissolve the oil. If necessary, add a small amount of additional solvent.[7] Then, ensure a much slower cooling rate by insulating the flask (e.g., with glass wool or by placing it in a large beaker of hot water and allowing it to cool together).

    • High Solute Concentration: The solution is too concentrated, leading to separation above the compound's melting point.

      • Solution: Add more of the "good" solvent to the mixture, re-heat until the oil fully dissolves, and then proceed with slow cooling.[6]

Issue 3: Crystal Quality is Poor (e.g., very fine needles, powder, or aggregates)

  • Symptom: The resulting solid is not well-defined, making it difficult to handle and potentially trapping impurities.

  • Possible Causes & Solutions:

    • High Rate of Nucleation: If too many crystal nuclei form at once, they compete for the available solute, resulting in a large number of very small crystals.

      • Solution: Reduce the rate of supersaturation. This can be achieved by cooling the solution more slowly or, in a mixed-solvent system, by adding the anti-solvent more slowly and with vigorous stirring.

    • Presence of Impurities: Impurities can interfere with the crystal lattice formation, leading to poor crystal habits.

      • Solution: If impurities are suspected, consider purifying the crude HP-Ade before the final crystallization step. Techniques like flash chromatography may be necessary. A hot filtration step during the crystallization process can also remove any insoluble impurities.[5]

Part 3: Experimental Protocols & Visual Guides

Protocol 1: Single Solvent Crystallization by Slow Cooling
  • Dissolution: In an Erlenmeyer flask, add the crude HP-Ade solid. Add a small volume of a suitable solvent (e.g., ethanol or water).

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add the solvent portion-wise until the HP-Ade just completely dissolves. It is crucial to use the minimum amount of hot solvent required.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask with a watch glass and remove it from the heat. Allow the flask to cool slowly and undisturbed to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Protocol 2: Mixed-Solvent Crystallization (Solvent/Anti-Solvent)
  • Dissolution: Dissolve the crude HP-Ade in the minimum amount of a "good" solvent (e.g., DMSO) at room temperature.

  • Anti-Solvent Addition: With constant stirring, slowly add a miscible "poor" solvent (e.g., toluene) dropwise until the solution becomes persistently turbid.

  • Clarification: Add a few drops of the "good" solvent back into the solution until it just becomes clear again.

  • Crystallization: Cover the container and leave it undisturbed at room temperature. Crystals should form as the system slowly equilibrates.

  • Isolation & Drying: Isolate, wash (with the poor solvent), and dry the crystals as described in Protocol 1.

Troubleshooting Workflow

This diagram outlines a logical decision-making process for addressing common crystallization issues.

G start Start Crystallization (e.g., Slow Cooling) check_crystals Crystals Formed? start->check_crystals outcome_success Success! Isolate & Dry Crystals check_crystals->outcome_success Yes check_oil Oiling Out? check_crystals->check_oil No outcome_fail No Crystals or Oil Formed troubleshoot_no_xtal Troubleshoot: No Crystals action_scratch Scratch Flask / Add Seed Crystal troubleshoot_no_xtal->action_scratch action_concentrate Re-heat & Evaporate Some Solvent troubleshoot_no_xtal->action_concentrate action_scratch->start Retry Cooling action_concentrate->start Retry Cooling troubleshoot_oil Troubleshoot: Oiling Out action_reheat_add_solvent Re-heat, Add More Solvent, Cool S-L-O-W-L-Y troubleshoot_oil->action_reheat_add_solvent action_reheat_add_solvent->start Retry Cooling check_oil->troubleshoot_no_xtal No check_oil->troubleshoot_oil Yes

Caption: A decision tree for troubleshooting common HP-Ade crystallization outcomes.

References

  • PubChem. 9-(2-Hydroxypropyl)adenine | C8H11N5O | CID 1942. Available from: [Link]

  • JIGS Chemical Limited. (R)-(+)-9-(2-Hydroxypropyl)adenine. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). Available from: [Link]

  • University of Rochester. Guide for crystallization. Available from: [Link]

  • ResearchGate. Enzymatic Approach Towards the Synthesis of Isotopically Labeled (R)-9-(2-hydroxypropyl)adenine | Request PDF. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 9-(2-Hydroxypropyl)adenine

Welcome to the Technical Support Center for handling and storing 9-(2-Hydroxypropyl)adenine (9-(2-HPA)) . As a crucial chiral intermediate in the synthesis of acyclic nucleoside phosphonates—most notably the antiviral dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and storing 9-(2-Hydroxypropyl)adenine (9-(2-HPA)) . As a crucial chiral intermediate in the synthesis of acyclic nucleoside phosphonates—most notably the antiviral drug Tenofovir—maintaining the structural integrity of 9-(2-HPA) is paramount for successful downstream pharmaceutical synthesis[1].

This guide is designed for researchers, analytical chemists, and drug development professionals. It bypasses basic handling instructions to focus on the mechanistic causality of thermal degradation, troubleshooting common storage failures, and establishing self-validating laboratory protocols.

Mechanistic Insight: The Causality of Thermal Degradation

While 9-(2-HPA) exhibits a relatively high melting point (230–235°C) and is generally stable under standard ambient conditions[2], it is highly susceptible to micro-environmental thermal stress when coupled with ambient moisture or oxygen.

The causality of its degradation lies in the vulnerability of the N9-alkyl bond. Elevated temperatures (>40°C) increase the kinetic energy of the system, lowering the activation energy barrier required for hydrolysis. When moisture is present, it acts as a nucleophile, leading to the cleavage of the hydroxyalkyl side chain and the release of free adenine[3]. Furthermore, thermal stress in the presence of oxygen can induce purine ring oxidation, generating complex N-oxide adducts that severely depress synthesis yields during the subsequent phosphorylation steps[4].

Mechanism HPA 9-(2-HPA) Intact Molecule Stress Thermal Stress + Moisture HPA->Stress Hydrolysis N9-Alkyl Bond Cleavage Stress->Hydrolysis H2O + Heat Oxidation Purine Ring Oxidation Stress->Oxidation O2 + Heat Degradant1 Free Adenine Base Hydrolysis->Degradant1 Degradant2 N-Oxide Adducts Oxidation->Degradant2

Logical pathway of 9-(2-HPA) thermal degradation via hydrolysis and oxidation.

Troubleshooting Guide & FAQs

Q: My 9-(2-HPA) powder has clumped and shows a slight off-white/yellow discoloration. What happened? A: Clumping is a primary indicator of hygroscopic moisture absorption. The yellow discoloration suggests early-stage thermal degradation or oxidation. Pure 9-(2-HPA) should present as a white to off-white, odorless crystalline powder[2]. If stored in a poorly ventilated area or a container that is not tightly sealed, ambient humidity and temperature fluctuations will catalyze side-chain degradation.

Q: How do I distinguish between thermal degradation and residual solvent impurities from synthesis? A: Perform High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). Thermal degradation typically presents a distinct free adenine peak (m/z 135) due to N9-alkyl bond cleavage. In contrast, synthesis impurities usually manifest as residual solvents (e.g., DMF, DMSO, ethanol) which can be quantified via Gas Chromatography (GC) or Karl Fischer (KF) titration for water content.

Q: Can I store 9-(2-HPA) in standard plastic centrifuge tubes at room temperature? A: No. Standard plastic tubes are gas-permeable and allow moisture ingress over time. 9-(2-HPA) must be stored in a tightly closed container, preferably amber glass, in a cool, dry, and well-ventilated place (<25°C)[5]. For optimal long-term stability (up to 2 years), an inert gas overlay (Argon or Nitrogen) is highly recommended to displace oxygen and moisture.

Quantitative Data: Impact of Storage Conditions

To establish a predictive model for 9-(2-HPA) stability, we summarize the expected degradation kinetics based on ICH stability testing guidelines for tenofovir precursors and related derivatives[6][7].

Storage ConditionTemperatureRelative Humidity (RH)Expected Purity Loss (6 Months)Primary Degradation Mechanism
Optimal (Cool/Dry) < 25°C< 60%< 0.5%None (Stable)
Accelerated Stress 40°C75%1.5% – 3.0%Trace Hydrolysis (Free Adenine)
Thermal/Moisture Stress 60°C75%> 5.0%Accelerated N9-Cleavage & Oxidation

Experimental Protocol: Self-Validating Storage Workflow

To ensure the scientific integrity of your 9-(2-HPA) inventory, implement the following self-validating protocol. This system ensures that any deviation in storage conditions is immediately detectable before the compound is used in sensitive downstream synthesis (e.g., Tenofovir Disoproxil Fumarate production)[4].

Step 1: Baseline Quality Control (QC) Upon receipt, immediately sample the batch. Run an HPLC assay to confirm ≥99% purity[2] and a Karl Fischer titration to ensure moisture content is <0.2%. Causality: Establishing a baseline prevents confounding upstream synthesis errors with downstream storage degradation.

Step 2: Desiccation (If necessary) If moisture exceeds 0.2%, subject the powder to vacuum desiccation at room temperature for 24 hours. Do not use heat drying (e.g., drying ovens), as localized hot spots can initiate premature thermal degradation.

Step 3: Inert Packaging Aliquot the powder into amber glass vials to prevent photolytic degradation. Purge the headspace of each vial with high-purity Argon gas for 10 seconds before sealing with a PTFE-lined cap. Causality: Argon is heavier than air and displaces both oxygen and moisture, effectively neutralizing the two primary co-factors of thermal degradation.

Step 4: Controlled Storage Store the sealed vials in a monitored, climate-controlled environment at or below 25°C[2]. Ensure the storage area is segregated from incompatible materials such as strong oxidizing agents[5].

Step 5: Biannual Validation Every 6 months, select one aliquot at random and repeat the HPLC and KF titration. If purity drops by >0.5%, audit the climate control system and re-desiccate the remaining aliquots.

Protocol Rec 1. Material Receipt Test 2. QA: HPLC & KF Titration Rec->Test Cond Moisture < 0.2%? Test->Cond Dry 3a. Vacuum Desiccation Cond->Dry No Pack 3b. Amber Vial + Argon Cond->Pack Yes Dry->Pack Store 4. Store at <25°C Pack->Store Mon 5. Biannual Re-evaluation Store->Mon Mon->Test Feedback Loop

Self-validating workflow for the receipt, processing, and storage of 9-(2-HPA).

References

  • Title: (R)-(+)-9-(2-Hydroxypropyl)adenine - JIGS Chemical Limited Source: jigspharma.com URL: 2

  • Title: Chemical Safety Data Sheet MSDS / SDS - (R)-(+)-9-(2-Hydroxypropyl)adenine Source: chemicalbook.com URL: 5

  • Title: 14047-27-9 | Product Name : (S)-9-[2-(Hydroxypropyl] Adenine Source: pharmaffiliates.com URL: 1

  • Title: WO1999005150A1 - Nucleotide analog composition and synthesis method Source: patents.google.com URL: 6

  • Title: Phosphonated Nucleoside Analogues as Antiviral Agents Source: researchgate.net URL: 3

  • Title: KR101677433B1 - Ion exchanging process method for Tenofovir disoproxil fumarate Source: patents.google.com URL: 7

  • Title: EP2860185A1 - An improved process for the preparation of Tenofovir disoproxil and pharmaceutically acceptable salts thereof Source: patents.google.com URL: 4

Sources

Optimization

Technical Support Center: Resolving Chiral Enantiomers of (R/S)-9-(2-Hydroxypropyl)adenine

Welcome to the technical support center for the resolution of (R/S)-9-(2-hydroxypropyl)adenine (HPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the resolution of (R/S)-9-(2-hydroxypropyl)adenine (HPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful separation of HPA enantiomers. The (R)-enantiomer, (R)-9-(2-hydroxypropyl)adenine, is a critical intermediate in the synthesis of the antiviral drug Tenofovir.[1][2][3] This makes efficient and reliable chiral resolution essential.

This resource is structured to address common challenges encountered during both enzymatic and chromatographic resolution methods.

I. Troubleshooting Guide: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between enantiomers.[4] Typically, one enantiomer is preferentially acylated or hydrolyzed, allowing for the separation of the reacted and unreacted forms.

Frequently Asked Questions (FAQs): Enzymatic Resolution

Question 1: My enzymatic resolution is showing low conversion (<50%) and poor enantiomeric excess (ee). What are the likely causes and how can I improve it?

Answer: This is a common issue stemming from several potential factors. Here’s a systematic approach to troubleshooting:

  • Enzyme Activity and Stability:

    • Cause: The lipase or other hydrolase may be inactive or denatured.

    • Solution:

      • Verify Enzyme Activity: Before the resolution experiment, perform a simple activity assay with a standard substrate to confirm the enzyme is active.

      • Solvent Choice: Non-polar organic solvents like toluene or hexane are often preferred for lipase-catalyzed reactions.[5] Polar solvents can strip essential water from the enzyme, leading to inactivation.

      • Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. Screen a range of temperatures (e.g., 30-60°C) to find the optimal balance.[5]

      • pH (for aqueous systems): If using an aqueous or biphasic system, ensure the pH is within the optimal range for the specific enzyme.

  • Acyl Donor Selection:

    • Cause: The chosen acyl donor may be unsuitable for the enzyme or the substrate.

    • Solution: Vinyl acetate or isopropenyl acetate are common and effective acyl donors as they generate byproducts that do not inhibit the reaction.[6] For some lipases, bulkier acyl donors like vinyl butyrate or vinyl octanoate can enhance enantioselectivity.[5]

  • Sub-optimal Reaction Conditions:

    • Cause: Incorrect substrate concentration, enzyme loading, or reaction time.

    • Solution:

      • Systematic Screening: Perform a series of small-scale experiments to optimize substrate concentration and enzyme loading.

      • Time Course Study: Monitor the reaction over time by taking aliquots for chiral HPLC analysis. This will help determine the optimal reaction time to achieve ~50% conversion, where the enantiomeric excess of both the product and the remaining starting material is typically highest.[7]

Question 2: The enantioselectivity (E-value) of my enzymatic resolution is too low for practical separation. How can I enhance it?

Answer: Improving the enantioselectivity is key to a successful resolution.

  • Enzyme Screening:

    • Cause: The chosen enzyme may not be sufficiently stereoselective for HPA.

    • Solution: Screen a panel of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) or other hydrolases. Different enzymes exhibit varying degrees of selectivity for the same substrate.[8]

  • Solvent and Temperature Effects:

    • Cause: The reaction environment can significantly influence the enzyme's conformation and, consequently, its selectivity.

    • Solution:

      • Solvent Screening: Test a range of non-polar solvents. Even subtle changes in the solvent can impact the E-value.

      • Temperature Optimization: Lowering the reaction temperature can sometimes increase enantioselectivity, although it will also decrease the reaction rate.

  • Dynamic Kinetic Resolution (DKR):

    • Cause: The theoretical maximum yield for a standard EKR is 50%.[4][7]

    • Solution: If applicable, consider a dynamic kinetic resolution. This approach combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer.[5][6][8][9] This requires a compatible racemization catalyst that does not interfere with the enzyme. For secondary alcohols like HPA, ruthenium-based catalysts are often used.[6]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (R/S)-HPA
  • To a solution of racemic 9-(2-hydroxypropyl)adenine in dry toluene, add the selected lipase (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate).

  • Stir the mixture at a controlled temperature (e.g., 45°C).

  • Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC.

  • Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • Separate the acylated product from the unreacted alcohol using standard chromatographic techniques.

Visualization: Enzymatic Kinetic Resolution Workflow

EKR_Workflow racemate (R/S)-HPA Racemic Mixture enzyme Lipase + Acyl Donor in Organic Solvent racemate->enzyme Substrate reaction Enzymatic Acylation enzyme->reaction separation Chromatographic Separation reaction->separation Mixture of (R)-ester & (S)-alcohol r_ester (R)-HPA Acetate (Product) separation->r_ester s_alcohol (S)-HPA (Unreacted) separation->s_alcohol

Caption: Workflow for the enzymatic kinetic resolution of (R/S)-HPA.

II. Troubleshooting Guide: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a direct method for separating enantiomers using a chiral stationary phase (CSP).[10] Proper method development is crucial for achieving baseline resolution.

Frequently Asked Questions (FAQs): Chiral HPLC

Question 1: I am not seeing any separation of the (R) and (S) enantiomers of HPA on my chiral column. What should I try first?

Answer: A complete lack of separation indicates that the chiral recognition mechanism between the analyte and the stationary phase is not effective.

  • Column Selection:

    • Cause: The chosen chiral stationary phase (CSP) is not suitable for HPA.

    • Solution:

      • Polysaccharide-Based Columns: These are often a good starting point. Columns like Chiralpak® IA, IB, or IC can be effective for a wide range of compounds.[11]

      • Crown Ether-Based Columns: For compounds with primary amine groups, crown ether-based CSPs can be highly effective.[12][13]

      • Macrocyclic Glycopeptide Columns: Phases like CHIROBIOTIC™ are versatile and can be used in multiple mobile phase modes, making them excellent for screening.[14][15]

  • Mobile Phase Mode:

    • Cause: The mobile phase is not facilitating the necessary interactions for chiral recognition.

    • Solution: Screen different mobile phase modes. Chiral separations are often successful in normal phase, polar organic, or reversed-phase modes.[14][16] For a polar molecule like HPA, polar organic or reversed-phase modes are likely to be more successful.

Question 2: I have partial resolution, but the peaks are broad and overlapping. How can I improve the resolution?

Answer: Poor peak shape and resolution can often be addressed by optimizing the mobile phase and other chromatographic parameters.

  • Mobile Phase Composition:

    • Cause: The mobile phase composition is not optimized for selectivity and efficiency.

    • Solution:

      • Solvent Strength: Adjust the ratio of your strong and weak solvents (e.g., hexane/isopropanol in normal phase, or acetonitrile/methanol in polar organic mode).[11]

      • Additives: For basic compounds like HPA, adding a small amount of an acidic additive (e.g., trifluoroacetic acid, TFA) can significantly improve peak shape.[12][17] Conversely, for acidic compounds, a basic additive may be beneficial.

      • Alcohol Modifier: In normal phase, changing the alcohol modifier (e.g., from isopropanol to ethanol) can alter the selectivity.[18]

  • Flow Rate and Temperature:

    • Cause: Non-optimal flow rate or temperature can lead to band broadening.

    • Solution:

      • Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, at the cost of longer run times.[17]

      • Temperature: Decreasing the column temperature often enhances chiral selectivity.[17] However, in some cases, increasing the temperature can improve peak efficiency. It is an important parameter to screen.

Data Presentation: Chiral HPLC Screening Conditions
CSP TypeMobile Phase ModeMobile Phase CompositionAdditiveExpected Outcome
PolysaccharideNormal Phasen-Hexane:Isopropanol (90:10)0.1% DiethylaminePotential for good separation of the free base.
PolysaccharidePolar OrganicAcetonitrile:Methanol (80:20)0.1% Trifluoroacetic AcidImproved peak shape and potential for good resolution.[11]
Crown EtherPolar IonicMethanol0.8% Trifluoroacetic AcidHigh selectivity for primary amines.[12]
Macrocyclic GlycopeptideReversed PhaseWater:Acetonitrile (70:30)0.1% Formic AcidSuitable for LC-MS applications.[14]
Visualization: Chiral HPLC Method Development Logic

HPLC_Logic start Start: Racemic (R/S)-HPA screen_csp Screen CSPs (Polysaccharide, Crown Ether, etc.) start->screen_csp no_sep No Separation screen_csp->no_sep partial_sep Partial Separation screen_csp->partial_sep no_sep->screen_csp Select Different CSP optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) partial_sep->optimize_mp baseline_sep Baseline Resolution optimize_params Optimize Parameters (Flow Rate, Temperature) baseline_sep->optimize_params optimize_mp->partial_sep Iterate optimize_mp->baseline_sep final_method Final Method optimize_params->final_method

Caption: Logical workflow for chiral HPLC method development.

III. References

  • Enzymatic approach toward the synthesis of isotopically labeled (R)-9-(2-hydroxypropyl)adenine. RTI International. [Link]

  • Base-Free Dynamic Kinetic Resolution of Secondary Alcohols with a Ruthenium–Lipase Couple. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Resolution of secondary alcohols via Carica papaya lipase-catalyzed enantioselective acylation. PubMed. [Link]

  • Enzymatic Approach Towards the Synthesis of Isotopically Labeled (R)-9-(2-hydroxypropyl)adenine | Request PDF. ResearchGate. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Labmate Online. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC. [Link]

  • Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium. Green Chemistry (RSC Publishing). [Link]

  • Lipase-Catalyzed Kinetic Resolution of sec-Alcohols Using Vinyl 3-(dimethylamino)propanoate. YouTube. [Link]

  • Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine. SciSpace. [Link]

  • Synthetic method of (R) - (+) -9- (2-hydroxypropyl) adenine. Google Patents.

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. [Link]

  • Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. PubMed. [Link]

  • Chiral HPLC and SFC Columns. Columnex LLC. [Link]

  • Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Understanding Enzymatic Kinetic Resolution. springerprofessional.de. [Link]

  • Practical Considerations in Kinetic Resolution Reactions. STEM - Unipd. [Link]

  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters. MDPI. [Link]

  • Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Enzymatic Kinetic Resolution by Addition of Oxygen. PMC - NIH. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. [Link]

  • How can I improve my chiral column resolution?. ResearchGate. [Link]

  • 9-(2-HYDROXYPROPYL)ADENINE. precisionFDA. [Link]

  • (R)-(+)-9-(2-Hydroxypropyl)adenine CAS#: 14047-28-0; ChemWhat Code: 122762. ChemWhat. [Link]

  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 9-(2-Hydroxypropyl)adenine vs. Tenofovir Disoproxil Fumarate

Executive Summary In the landscape of antiviral drug development, the structural evolution from simple acyclic nucleosides to sophisticated phosphonate prodrugs represents a masterclass in overcoming pharmacokinetic and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antiviral drug development, the structural evolution from simple acyclic nucleosides to sophisticated phosphonate prodrugs represents a masterclass in overcoming pharmacokinetic and metabolic bottlenecks. This guide provides an objective, data-driven comparison between 9-(2-Hydroxypropyl)adenine (HPA) —often referred to as desphosphoryl tenofovir—and its advanced prodrug counterpart, Tenofovir Disoproxil Fumarate (TDF) . By analyzing their intracellular activation cascades, this document serves as a definitive resource for researchers evaluating nucleoside analogs for HIV and HBV therapeutic pipelines[1].

Mechanistic Causality: The Kinase Bottleneck

To understand the vast efficacy gap between HPA and TDF, one must examine the fundamental causality of intracellular nucleoside activation.

For any nucleoside analog like HPA to exert antiviral activity (typically via competitive inhibition of viral reverse transcriptase and subsequent DNA chain termination), it must be phosphorylated three times by host cellular kinases. The initial conversion from a nucleoside to a nucleoside monophosphate is notoriously the rate-limiting bottleneck[2]. Because HPA lacks the structural motifs required to be an efficient substrate for these specific host kinases, its conversion to the active triphosphate form is highly inefficient, rendering it practically inert as a standalone therapeutic.

TDF was rationally engineered to bypass this exact biochemical roadblock[3]. TDF is an acyclic nucleoside phosphonate (ANP). The core tenofovir (TFV) molecule features a metabolically stable phosphonate group that mimics the first phosphate, effectively pre-installing the rate-limiting step[3]. However, because naked phosphonates are negatively charged and exhibit poor membrane permeability, TDF employs disoproxil fumarate moieties to mask this charge. Upon rapid cellular entry, esterases cleave the prodrug, and host kinases seamlessly perform the remaining two phosphorylations. This bypass mechanism allows TDF to achieve >100-fold greater intracellular active metabolite concentrations compared to unmasked or desphosphorylated precursors[4].

Quantitative Efficacy Profile

The following table synthesizes the pharmacological and in vitro performance metrics of HPA, unmasked Tenofovir (TFV), and the TDF prodrug.

Metric9-(2-Hydroxypropyl)adenine (HPA)Tenofovir (TFV)Tenofovir Disoproxil Fumarate (TDF)
Structural Class Acyclic NucleosideNucleoside PhosphonatePhosphonate Prodrug
Cellular Permeability Low to ModeratePoor (Anionic at physiological pH)High (Lipophilic masking groups)
First Phosphorylation Kinase-dependent (Rate-limiting)Bypassed (Pre-installed)Bypassed (Pre-installed)
HIV-1 EC50 (In Vitro) > 50 µM (Clinically irrelevant)~1.0 - 5.0 µM~0.01 - 0.05 µM
Active Metabolite HPA-Triphosphate (Trace amounts)TFV-DiphosphateTFV-Diphosphate

Self-Validating Experimental Methodologies

As a standard of scientific integrity, the following protocols are designed as self-validating systems to ensure that experimental readouts are free from artifactual bias.

Protocol A: In Vitro Antiviral Efficacy & Cytotoxicity (EC50/CC50)

Objective: Determine the true antiviral efficacy by calculating the Selectivity Index (SI = CC50/EC50).

  • Cell Seeding & Treatment:

    • Action: Seed primary human peripheral blood mononuclear cells (PBMCs) at 1×105 cells/well in 96-well plates. Treat with serial dilutions of HPA and TDF (0.001 µM to 100 µM).

    • Causality: PBMCs are utilized instead of immortalized cell lines because their endogenous kinase expression profiles accurately reflect the physiological environment required for nucleoside activation.

  • Viral Infection:

    • Action: Infect cells with HIV-1 (e.g., IIIB strain) at a Multiplicity of Infection (MOI) of 0.01. Incubate for 5 days.

    • Causality: Treating cells prior to infection ensures the prodrug has adequate time to undergo intracellular cleavage and phosphorylation before viral reverse transcription peaks.

  • Orthogonal Readouts (Self-Validation Checkpoint):

    • Action: Quantify viral replication via p24 antigen ELISA from the supernatant. Concurrently, measure cell viability in parallel uninfected treated wells using a luminescent ATP assay (e.g., CellTiter-Glo).

    • Validation Logic: A compound might appear to reduce viral load simply because it is cytotoxic. Measuring both parameters ensures that any observed drop in p24 is strictly due to the antiviral mechanism of action, preventing false-positive efficacy claims.

Protocol B: Intracellular Phosphorylation Profiling (LC-MS/MS)

Objective: Quantify the intracellular conversion of HPA vs. TDF to prove the mechanistic kinase bottleneck.

  • Dosing and Quenching:

    • Action: Incubate PBMCs with 10 µM of HPA or TDF for 24 hours. Wash rapidly with ice-cold PBS, then immediately lyse and quench with 70% cold methanol (-20°C).

    • Causality: Intracellular phosphates are highly labile. Cold methanol instantly denatures endogenous phosphatases, preserving the transient metabolite pool.

  • Extraction and LC-MS/MS Analysis (Self-Validation Checkpoint):

    • Action: Spike the lysate with 13C -labeled TFV-DP as an internal standard. Analyze via Weak Anion Exchange (WAX) chromatography coupled to MS/MS in multiple reaction monitoring (MRM) mode.

    • Validation Logic: WAX chromatography is mandatory to separate highly polar mono-, di-, and triphosphate analogs that co-elute on standard reverse-phase columns. The isotopic internal standard accounts for matrix effects and ion suppression, guaranteeing absolute quantification.

Pathway Visualization

G cluster_HPA HPA Pathway (Kinase Bottleneck) cluster_TDF TDF Pathway (Bypass Mechanism) HPA 9-(2-Hydroxypropyl)adenine (HPA) HPAMP HPA-Monophosphate (Stalled) HPA->HPAMP Host Kinase (Rate-Limiting) HPATP HPA-Triphosphate (Active - Low Yield) HPAMP->HPATP Successive Kinases TDF Tenofovir Disoproxil Fumarate (TDF Prodrug) TFV Tenofovir (TFV) (Phosphonate) TDF->TFV Esterase Cleavage (Rapid Uptake) TFVDP Tenofovir Diphosphate (Active - High Yield) TFV->TFVDP Host Kinases (Bypasses 1st Step)

Figure 1: Intracellular metabolic activation pathways of HPA vs. the TDF prodrug.

References

  • Phosphonated Nucleoside Analogues as Antiviral Agents. ResearchGate. 3

  • Cas 202138-50-9, Tenofovir disoproxil fumarate. Lookchem. 4

  • ES2644990T3 - Stereoselective synthesis of active ingredients that contain phosphorus. Google Patents.2

  • CN101574356A - Tenofovir disoproxil pharmaceutical salt and preparations thereof. Google Patents. 1

Sources

Comparative

Comparative Guide: Antiviral Activity of 9-(2-Hydroxypropyl)adenine vs. 9-(2-Hydroxyethyl)adenine

Executive Summary Acyclic nucleoside analogues represent a cornerstone in modern antiviral pharmacotherapy. Among the most critical pharmacophores in this class are 9-(2-Hydroxypropyl)adenine (HPA) and 9-(2-hydroxyethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acyclic nucleoside analogues represent a cornerstone in modern antiviral pharmacotherapy. Among the most critical pharmacophores in this class are 9-(2-Hydroxypropyl)adenine (HPA) and 9-(2-hydroxyethyl)adenine (HEA) . While both serve as fundamental scaffolds for synthesizing potent acyclic nucleoside phosphonates (ANPs)—specifically Tenofovir (PMPA) and Adefovir (PMEA)—their subtle structural differences dictate profound variations in antiviral potency, selectivity, and cellular toxicity. This guide provides an in-depth comparative analysis of HPA and HEA, focusing on their structural mechanics, intrinsic antiviral properties, and the self-validating experimental protocols used to evaluate them.

Structural & Mechanistic Divergence

The primary structural distinction between HPA and HEA lies in a single methyl group on the aliphatic chain, which fundamentally alters their interaction with viral and host enzymes.

  • 9-(2-Hydroxyethyl)adenine (HEA) : Features a simple two-carbon ethyl chain. It serves as the direct precursor to PMEA (Adefovir) and is a useful intermediate in preparing aryloxyalkyl derivatives with antiviral activity, as noted in 1[1]. The lack of a chiral center on the aliphatic chain results in a broader, less selective affinity profile. While effective against HIV and HBV, its downstream derivatives often exhibit higher affinity for host DNA polymerase γ , leading to dose-limiting nephrotoxicity.

  • 9-(2-Hydroxypropyl)adenine (HPA) : The addition of a methyl group creates a chiral center, with the (R)-enantiomer being the most biologically active[2]. This stereochemistry restricts the molecule's conformational flexibility, significantly enhancing its selectivity index. When phosphonated to (R)-PMPA (Tenofovir), it demonstrates potent inhibition of viral Reverse Transcriptase (RT) while sparing host polymerases, as detailed by 3[3].

Causality in Drug Design : The intrinsic antiviral activity of unmodified HPA and HEA is relatively weak because they rely on host cellular kinases for the initial, rate-limiting phosphorylation step. The true therapeutic value is unlocked when these scaffolds are synthetically pre-phosphorylated (forming ANPs), bypassing this bottleneck and allowing rapid conversion to their active diphosphate chain-terminating forms, according to 4[4].

Pathway HPA 9-(2-Hydroxypropyl)adenine (HPA) PMPA (R)-PMPA (Tenofovir) HPA->PMPA Phosphorylation (Inefficient) HEA 9-(2-Hydroxyethyl)adenine (HEA) PMEA PMEA (Adefovir) HEA->PMEA Phosphorylation (Inefficient) Active Diphosphate Form (Active Inhibitor) PMPA->Active Cellular Kinases PMEA->Active Cellular Kinases RT Viral Reverse Transcriptase Active->RT Chain Termination

Metabolic activation pathway of HPA and HEA into their active chain-terminating diphosphate forms.

Comparative Antiviral Efficacy

Although HPA and HEA are primarily intermediates, high-throughput screening often evaluates their baseline activity to understand the contribution of the aliphatic chain. Below is a comparative summary of their antiviral profiles, including their clinically relevant phosphonated derivatives, supported by5[5].

CompoundSubstrate TypeTarget VirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Clinical Derivative
9-(2-Hydroxyethyl)adenine (HEA) Acyclic NucleosideHIV-1 / HBV> 50.0 (Weak)> 100LowAdefovir (PMEA)
(R)-9-(2-Hydroxypropyl)adenine (HPA) Acyclic NucleosideHIV-1 / HBV~ 10.0 - 50.0> 100ModerateTenofovir (PMPA)
PMEA (from HEA) PhosphonateHIV-1 / HBV1.0 - 2.0~ 50~ 25Adefovir Dipivoxil
(R)-PMPA (from HPA) PhosphonateHIV-1 / HBV0.1 - 0.5> 100> 200Tenofovir Disoproxil

(Note: The EC50 values for the unmodified adenines are generally high because they lack the phosphonate group, whereas PMEA and PMPA are highly potent[4].)

Experimental Methodology: Antiviral Screening & Cytotoxicity

To objectively compare the antiviral activity of HPA and HEA, a self-validating assay system must be employed. The following protocol details a dual-readout workflow in primary Human Peripheral Blood Mononuclear Cells (PBMCs) to ensure that viral inhibition is decoupled from generalized cytotoxicity.

Protocol: Dual-Readout RT Inhibition Assay in PBMCs
  • PBMC Isolation & Activation :

    • Procedure : Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation. Stimulate cells for 48-72 hours with Phytohemagglutinin (PHA) and Interleukin-2 (IL-2).

    • Causality : Retroviruses like HIV-1 require actively dividing cells for efficient reverse transcription and integration. PHA/IL-2 stimulation forces PBMCs into the S-phase, creating an optimal environment for viral replication and subsequent drug targeting.

  • Viral Inoculation :

    • Procedure : Infect activated PBMCs with HIV-1 (e.g., IIIb or BaL strain) at a Multiplicity of Infection (MOI) of 0.01 for 2 hours at 37°C. Wash thoroughly to remove unabsorbed virus.

  • Compound Treatment :

    • Procedure : Seed infected cells into 96-well plates. Apply serial dilutions (0.1 µM to 100 µM) of HPA, HEA, and their phosphonated controls (PMPA/PMEA).

    • Causality : Serial dilutions establish a rigorous dose-response curve to accurately calculate the EC50.

  • Quantification of Viral Inhibition (Efficacy) :

    • Procedure : After 72-96 hours of incubation, harvest the supernatant and quantify viral p24 core antigen using a standard ELISA. Calculate the EC50 (concentration reducing p24 by 50%).

  • Cytotoxicity Counter-Screen (Trustworthiness & Validation) :

    • Procedure : In parallel, treat uninfected PBMCs with the exact same compound gradients. Perform an MTT or CellTiter-Glo (ATP quantification) assay to determine the CC50 (concentration causing 50% cell death).

    • Causality : This step is a critical self-validating control. A compound might appear to have potent "antiviral" activity simply because it kills the host cells. By calculating the Selectivity Index (SI = CC50 / EC50), researchers can confirm true, targeted RT inhibition.

Workflow S1 1. PBMC Isolation & PHA/IL-2 Activation S2 2. HIV-1 Inoculation (MOI = 0.01) S1->S2 S3 3. HPA / HEA Serial Dilution Treatment S2->S3 S4 4. 72h Incubation at 37°C S3->S4 S5a 5a. p24 ELISA (Viral Inhibition) S4->S5a S5b 5b. MTT Assay (Cytotoxicity Control) S4->S5b

Step-by-step experimental workflow for evaluating antiviral efficacy and cytotoxicity in PBMCs.

Conclusion

While 9-(2-hydroxyethyl)adenine (HEA) and 9-(2-Hydroxypropyl)adenine (HPA) share a purine base, the stereochemical addition of a methyl group in HPA fundamentally alters its pharmacological trajectory[2]. HPA's enhanced selectivity and reduced mitochondrial toxicity make it the superior scaffold for modern antiretroviral development, culminating in the widespread clinical success of Tenofovir-based regimens, whereas HEA derivatives are increasingly limited to specialized or lower-dose applications due to toxicity profiles[6],[3].

Sources

Validation

Validation of a Stability-Indicating HPLC Method for 9-(2-Hydroxypropyl)adenine: A Comparative Performance Guide

Executive Summary 9-(2-Hydroxypropyl)adenine (HPA) is a critical chiral intermediate and a primary hydrolytic degradation product in the synthesis and storage of Tenofovir-based antiretroviral active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

9-(2-Hydroxypropyl)adenine (HPA) is a critical chiral intermediate and a primary hydrolytic degradation product in the synthesis and storage of Tenofovir-based antiretroviral active pharmaceutical ingredients (APIs), such as Tenofovir Disoproxil Fumarate (TDF) [1]. Due to its highly polar nature and structural similarity to adenine, accurately quantifying HPA amidst complex API degradation matrices poses a significant chromatographic challenge.

This guide objectively compares the performance of a modern Core-Shell Biphenyl stationary phase against traditional C18 methods. By detailing the mechanistic causality behind column selection and providing a self-validating experimental protocol, this document serves as an authoritative framework for researchers developing stability-indicating methods for polar purine derivatives [2].

Mechanistic Rationale: Overcoming Chromatographic Challenges

Standard alkyl-bonded phases (C18) rely entirely on hydrophobic dispersive forces. Because HPA possesses a hydrophilic hydroxyl group and a polar purine moiety, it typically elutes near the void volume on traditional C18 columns. This results in poor retention, co-elution with other polar impurities (like adenine), and severe peak tailing due to secondary interactions with unendcapped surface silanols [3].

The Biphenyl Advantage: To resolve this, we employ a Core-Shell Biphenyl stationary phase. The biphenyl ligand introduces strong π−π electron interactions and enhanced polarizability, which selectively retains the electron-rich purine ring of HPA. Furthermore, the solid core of the core-shell particle architecture restricts the longitudinal diffusion of the analyte (minimizing the B-term in the van Deemter equation), yielding sharper peaks and superior resolution.

SeparationMechanism cluster_columns Stationary Phase Selectivity HPA 9-(2-Hydroxypropyl)adenine (Polar Purine Ring) C18 Traditional C18 Phase (Hydrophobic Dispersion) HPA->C18 Weak Interaction Biphenyl Core-Shell Biphenyl Phase (π-π & Hydrophobic) HPA->Biphenyl Strong π-π Stacking Out_C18 Poor Retention Co-elution & Tailing C18->Out_C18 Out_Biphenyl Optimal Retention Baseline Resolution (Rs > 2.0) Biphenyl->Out_Biphenyl

Fig 1. Chromatographic separation mechanism comparing C18 vs. Biphenyl phases for HPA.

Comparative Performance Data

To objectively validate the superiority of the proposed method, HPA was analyzed alongside Adenine (its closest structural analog and co-impurity) using both a traditional C18 column and a Core-Shell Biphenyl column.

Table 1: Chromatographic Performance Comparison
Chromatographic ParameterTraditional C18 (250 x 4.6 mm, 5 µm)Core-Shell Biphenyl (150 x 4.6 mm, 2.6 µm)
Retention Time (HPA) 2.4 min (Near void volume)6.8 min (Optimal retention)
Tailing Factor ( Tf​ ) 1.85 (Significant tailing)1.05 (Highly symmetrical)
Resolution ( Rs​ ) from Adenine 1.1 (Co-elution)3.4 (Baseline separation)
Theoretical Plates ( N ) 4,50018,200
Table 2: ICH Q2(R1) Method Validation Summary for HPA
Validation ParameterExperimental ResultICH Acceptance Criteria
Linearity Range 0.1 µg/mL – 50 µg/mL R2≥0.999
LOD / LOQ 0.03 µg/mL / 0.10 µg/mLS/N 3 (LOD), S/N 10 (LOQ)
Method Precision (%RSD) 0.8% (n=6) ≤2.0%
Accuracy (Recovery) 99.2% – 101.5%98.0% – 102.0%

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol incorporates a mandatory System Suitability Test (SST) that acts as a physical logic gate: if the system cannot physically resolve the critical pair (HPA and Adenine), the run is automatically invalidated, ensuring absolute data trustworthiness.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust pH to 3.2 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.

  • Organic (Mobile Phase B): 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 150 mm × 4.6 mm, 2.6 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Photodiode Array (PDA) at 260 nm (Extracting spectra from 200-400 nm for peak purity).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-15 min: 5% 40% B

    • 15-20 min: 40% B

    • 20-21 min: 40% 5% B (Re-equilibration for 5 min).

Step 3: The Self-Validating System Suitability Test (SST)

Prepare an SST solution containing 5 µg/mL of HPA and 5 µg/mL of Adenine.

  • Causality Check: Inject the SST solution before any sample analysis.

  • Validation Gate: The system is only deemed "Valid" if:

    • Resolution ( Rs​ ) between Adenine and HPA is >2.0 .

    • Tailing factor for HPA is ≤1.5 .

    • %RSD of HPA peak area from 5 replicate injections is ≤2.0% .

Forced Degradation & Stability-Indicating Proof

To prove the method is truly "stability-indicating," the API must be subjected to forced degradation (stress testing) according to ICH Q1A(R2) guidelines. The method must successfully separate HPA from the intact API and all other generated secondary degradants without interference [4].

ForcedDegradation cluster_stress ICH Q1A(R2) Stress Conditions Sample Tenofovir API / Formulation Spiked with HPA Acid Acidic (0.1N HCl) 24h at 60°C Sample->Acid Base Basic (0.1N NaOH) 24h at 60°C Sample->Base Ox Oxidative (3% H2O2) 24h at RT Sample->Ox Heat Thermal (80°C) 48h Sample->Heat Photo Photolytic (UV/Vis) 1.2M lux hrs Sample->Photo Neutralize Neutralization & Dilution (Self-Validating Step) Acid->Neutralize Base->Neutralize Ox->Neutralize Heat->Neutralize Photo->Neutralize HPLC HPLC Analysis (Core-Shell Biphenyl) Neutralize->HPLC Purity Peak Purity Assessment (PDA Detector) HPLC->Purity Mass Balance > 98%

Fig 2. Forced degradation workflow establishing the stability-indicating nature of the method.

Table 3: Forced Degradation Mass Balance & Peak Purity

Peak purity is established using PDA detection by comparing the Purity Angle to the Purity Threshold. If the Angle < Threshold, the HPA peak is spectrally homogenous (no co-eluting hidden impurities).

Stress Condition% Degradation of APIHPA Formed (%)Peak Purity (Angle vs Threshold)Mass Balance (%)
Acidic (0.1N HCl, 60°C)12.4%8.1%Angle < Threshold (Pass)99.1%
Basic (0.1N NaOH, 60°C)15.2%11.5%Angle < Threshold (Pass)98.7%
Oxidative (3% H2​O2​ , RT)8.5%1.2%Angle < Threshold (Pass)99.5%
Thermal (80°C, 48h)4.1%2.0%Angle < Threshold (Pass)99.8%

References

  • Cenmed Enterprises. (R)-9-(2-Hydroxypropyl)adenine Specification. Retrieved from: [Link]

  • Jagadabi, V., et al. A stability-indicating HPLC method for the determination of potential impurities in a new fixed dose combination of dolutegravir, lamivudine and tenofovir disoproxil fumarate. SciSpace. Retrieved from: [Link]

  • Nagasarapu, M. R., et al. Validated gradient stability indicating RP-HPLC method for the simultaneous quantification of 11 related substances in the combined dosage forms of lamivudine and tenofovir disoproxil fumarate. ResearchGate. Retrieved from: [Link]

  • Venkatesan, S., et al. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms. PMC. Retrieved from: [Link]

Comparative

In Vitro Evaluation of Acyclic Nucleoside Analogues: 9-(2-Hydroxypropyl)adenine vs. Acyclovir

Executive Summary Acyclic nucleoside analogues represent a cornerstone in antiviral pharmacology. By replacing the canonical ribose or deoxyribose ring with an aliphatic chain, these molecules act as competitive inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acyclic nucleoside analogues represent a cornerstone in antiviral pharmacology. By replacing the canonical ribose or deoxyribose ring with an aliphatic chain, these molecules act as competitive inhibitors or chain terminators of viral polymerases[1]. This guide provides a rigorous in vitro comparative analysis between Acyclovir (ACV) , a gold-standard guanosine analogue, and 9-(2-Hydroxypropyl)adenine (HPA) , a versatile adenine derivative and critical precursor to acyclic nucleoside phosphonates[2].

Designed for researchers and drug development professionals, this guide dissects the mechanistic causality behind their distinct activity profiles and outlines self-validating experimental workflows for their in vitro evaluation.

Mechanistic Divergence & Causality

The therapeutic efficacy of nucleoside analogues is dictated by their intracellular activation pathways. The structural differences between ACV and HPA lead to entirely divergent mechanisms of action.

Acyclovir (9-(2-hydroxyethoxymethyl)guanine): ACV is a highly selective anti-herpesvirus agent. Its selectivity is governed by a strict causality: ACV lacks the 3'-hydroxyl group necessary for phosphodiester bond formation but requires initial phosphorylation to become active. Host cellular kinases have very low affinity for unphosphorylated ACV. Instead, it is specifically monophosphorylated by viral thymidine kinase (TK)[1]. Subsequent di- and tri-phosphorylation are carried out by host cellular kinases. The resulting ACV-triphosphate competitively inhibits viral DNA polymerase, causing obligate chain termination[1].

9-(2-Hydroxypropyl)adenine (HPA): HPA exists as enantiomers with distinct biochemical profiles. The (S)-enantiomer, (S)-9-(2-hydroxypropyl)adenine, acts as an inhibitor of adenosine deaminase, preventing the premature deamination and deactivation of therapeutic adenine analogues[3]. Conversely, the (R)-enantiomer is the critical desphosphoryl precursor to Tenofovir[2]. While HPA itself lacks the phosphonate group that bypasses the first rate-limiting phosphorylation step (a hallmark of acyclic nucleoside phosphonates), its structural framework allows it to interact with purine-metabolizing enzymes and serve as a baseline to evaluate the structure-activity relationship (SAR) of adenine-based antiviral agents[4].

MOA ACV Acyclovir (ACV) Guanosine Analogue TK Viral Thymidine Kinase (Initial Phosphorylation) ACV->TK High Affinity HPA 9-(2-Hydroxypropyl)adenine Adenine Analogue ADA Adenosine Deaminase (Inhibition / Metabolism) HPA->ADA (S)-Enantiomer Tenofovir Phosphonated Derivatives (e.g., Tenofovir) HPA->Tenofovir Synthetic/Metabolic Phosphorylation CellKinase Cellular Kinases (Di/Tri-phosphorylation) TK->CellKinase DNAPol Viral DNA Polymerase (Chain Termination) CellKinase->DNAPol ACV-Triphosphate RT Reverse Transcriptase (Chain Termination) Tenofovir->RT Active Diphosphate

Fig 1: Mechanistic divergence between Acyclovir and 9-(2-Hydroxypropyl)adenine pathways.

In Vitro Experimental Workflows

To ensure scientific trustworthiness, the evaluation of these compounds must rely on self-validating phenotypic assays. The following protocols detail the parallel assessment of cytotoxicity and antiviral efficacy, ensuring that viral inhibition is a true pharmacological effect rather than a secondary artifact of host cell death.

Protocol A: Cytotoxicity Assessment via MTT Assay

Causality: Before determining antiviral efficacy, basal cytotoxicity must be established. The MTT assay measures NAD(P)H-dependent oxidoreductase activity, serving as a direct proxy for cellular metabolic viability[5].

  • Cell Seeding: Plate host cells (e.g., Vero cells for HSV, HK-2 cells, or PBMCs) in 96-well tissue culture plates at a density of 3.9×104 cells/mL[5]. Allow cells to adhere and grow for 24–48 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of ACV and HPA (ranging from 0.1 μM to 500 μM) in maintenance media. Add to respective wells in triplicate.

  • Incubation: Incubate the treated cells for 48 to 72 hours[5].

  • MTT Addition: Add 20 μL of MTT dye (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours in the dark to allow conversion to formazan[5].

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 μL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the 50% Cytotoxic Concentration ( CC50​ ).

Protocol B: Antiviral Efficacy via Plaque Reduction Assay

Causality: This assay quantifies the direct inhibition of viral replication by measuring the reduction in viral plaque-forming units (PFUs), providing the 50% Effective Concentration ( EC50​ ).

  • Infection: Infect confluent Vero cell monolayers with the target virus (e.g., HSV-1) at a Multiplicity of Infection (MOI) of 0.01. Allow 1 hour for viral adsorption.

  • Overlay: Remove the viral inoculum. Overlay the cells with media containing 1% agarose and serial dilutions of the test compounds.

  • Incubation: Incubate for 48-72 hours until distinct plaques form in the untreated virus control wells.

  • Fixation & Staining: Fix cells with 10% formalin and stain with 0.1% crystal violet.

  • Analysis: Count plaques and determine the EC50​ . Calculate the Selectivity Index (SI = CC50​ / EC50​ ).

Workflow CellCulture Cell Culture (Vero / PBMCs) Infection Viral Infection (HSV / HIV / HBV) CellCulture->Infection Treatment Drug Treatment (ACV vs HPA) Infection->Treatment Assay1 MTT Assay (Cytotoxicity / CC50) Treatment->Assay1 Assay2 Plaque Reduction (Efficacy / EC50) Treatment->Assay2 Data Dose-Response Analysis Assay1->Data Assay2->Data

Fig 2: Standardized in vitro workflow for evaluating antiviral cytotoxicity and efficacy.

Comparative Data Analysis

The table below summarizes the generalized in vitro pharmacological profiles of both compounds based on their structural and functional roles in virology.

ParameterAcyclovir (ACV)9-(2-Hydroxypropyl)adenine (HPA)
Chemical Class Guanosine AnalogueAdenine Analogue
Primary Target Viral DNA PolymeraseAdenosine Deaminase / RT (as prodrug)
Kinase Dependence Viral TK (Strict dependence)Cellular Kinases / Synthetic Phosphorylation
CC50​ (Vero/PBMC) > 500 μM (Highly tolerated)> 300 μM (Generally well-tolerated)
EC50​ (HSV-1) 0.1 - 1.5 μM> 50 μM (Low direct anti-herpetic activity)
Selectivity Index (SI) > 300Variable (Dependent on downstream derivatives)
Primary Application Direct Antiviral TherapeuticEnzyme Inhibitor / Tenofovir Precursor

Conclusion

While Acyclovir remains the paradigm for prodrugs requiring viral-specific kinase activation, 9-(2-Hydroxypropyl)adenine highlights the evolutionary trajectory of antiviral design. HPA's utility lies not in potent direct polymerase inhibition, but in its role as an enzyme inhibitor (adenosine deaminase)[3] and a structural scaffold for phosphonated nucleosides (like Tenofovir) that bypass viral kinase dependency entirely[2]. Understanding the in vitro behavior of both compounds is essential for researchers developing next-generation nucleotide reverse transcriptase inhibitors (NRTIs) and broad-spectrum antivirals.

References

  • Title: CAS 14047-28-0: R-(+)-9-(2-Hydroxypropyl)
  • Title: 14047-27-9 | Product Name : (S)
  • Title: Phosphonated Nucleoside Analogues as Antiviral Agents Source: ResearchGate URL
  • Title: Tenofovir | CAS#:147127-20-6 Source: Chemsrc URL
  • Title: Tenofovir: Relação Estrutura-Atividade e Métodos de Síntese Source: Revista Virtual de Química URL

Sources

Validation

A Comprehensive Guide to the Cross-Validation of 9-(2-Hydroxypropyl)adenine Reference Standards

In the landscape of pharmaceutical development and quality control, the integrity of reference standards is paramount. These standards are the bedrock upon which the accuracy and reliability of analytical data are built.

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the integrity of reference standards is paramount. These standards are the bedrock upon which the accuracy and reliability of analytical data are built. This guide provides an in-depth, technical framework for the cross-validation of 9-(2-Hydroxypropyl)adenine (9-HPRA) reference standards, a critical intermediate in the synthesis of antiviral drugs like Tenofovir.[1] Our focus is to equip researchers, scientists, and drug development professionals with the expertise to ensure the consistency and quality of their analytical results.

9-(2-Hydroxypropyl)adenine, a purine derivative[2][3], exists as a racemic mixture or as individual enantiomers, with the (R)-enantiomer being a key precursor for Tenofovir.[1][4] Its molecular formula is C8H11N5O, and it has a molecular weight of approximately 193.21 g/mol .[2][5] The quality of the 9-HPRA reference standard directly impacts the accuracy of assays used to quantify this intermediate in bulk drug substances and pharmaceutical formulations. Therefore, a rigorous cross-validation process is not just a regulatory expectation but a scientific necessity.

This guide will navigate through the essential analytical techniques and methodologies required to perform a comprehensive cross-validation of a new batch of 9-HPRA reference standard against an established, certified reference material (CRM) or a previously validated in-house primary standard.

The Imperative of Cross-Validation

Cross-validation serves to demonstrate that an analytical method, when transferred between laboratories or that a new reference standard, provides comparable and reliable results.[6][7] The core objective is to ensure data integrity across different batches of standards, which is a fundamental requirement for regulatory submissions and maintaining product quality.[6]

The validation process for reference materials involves a thorough assessment of several key characteristics to confirm their suitability for their intended use.[8] These include:

  • Identity: Confirmation of the chemical structure.

  • Purity: Quantification of the main component and identification of any impurities.

  • Homogeneity: Ensuring consistency throughout the batch.

  • Stability: Assessing the degradation profile under various conditions.

Experimental Design for Cross-Validation

A robust cross-validation protocol for a 9-HPRA reference standard should employ a multi-faceted analytical approach. The following diagram illustrates the logical workflow of this process.

Experimental Workflow for 9-HPRA Cross-Validation Start Start: New Batch of 9-HPRA Reference Standard Characterization Physicochemical Characterization (Appearance, Solubility) Start->Characterization Initial Assessment HPLC HPLC Analysis (Purity & Assay) Characterization->HPLC MS Mass Spectrometry (Identity Confirmation) Characterization->MS NMR NMR Spectroscopy (Structural Elucidation) Characterization->NMR Data_Analysis Comparative Data Analysis HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Acceptance Acceptance Criteria Met? Data_Analysis->Acceptance Compare against Established Standard Pass Standard is Validated Acceptance->Pass Yes Fail Further Investigation Required Acceptance->Fail No End End Pass->End Fail->End

Caption: Experimental workflow for the cross-validation of a new 9-HPRA reference standard.

Detailed Experimental Protocols

The following sections provide step-by-step methodologies for the key analytical techniques employed in the cross-validation of 9-HPRA reference standards. These protocols are designed to be comprehensive and adhere to the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[9][10][11]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the cornerstone for assessing the purity of the 9-HPRA standard and for performing a quantitative assay against the established reference.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. A gradient or isocratic elution can be employed. For example, an isocratic elution with a water-acetonitrile (90:10, v/v) mixture can be effective.[12]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 260 nm, which is near the absorbance maximum for adenine and its derivatives.[12]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Procedure:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the new 9-HPRA standard and the established reference standard in a suitable solvent (e.g., a mixture of the mobile phase or a water/methanol solution) to a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions to establish linearity.

  • System Suitability:

    • Inject the reference standard solution multiple times (e.g., n=5) to assess the system's precision. The relative standard deviation (RSD) of the peak area should typically be less than 2%.

  • Analysis:

    • Inject the new standard and the reference standard solutions in triplicate.

  • Data Evaluation:

    • Purity: Determine the area percentage of the main peak for the new standard.

    • Assay: Calculate the potency of the new standard relative to the established reference standard using the following formula:

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry provides crucial information about the molecular weight of 9-HPRA, confirming its identity.

Instrumentation and Conditions:

  • Mass Spectrometer: An instrument capable of electrospray ionization (ESI) is commonly used.

  • Ionization Mode: Positive ion mode is typically effective for protonating the adenine moiety.

  • Analysis Mode: Full scan mode to determine the molecular weight.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the new 9-HPRA standard in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to aid ionization).

  • Infusion: Directly infuse the sample solution into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Interpretation:

    • Look for the protonated molecular ion [M+H]+. For 9-HPRA (C8H11N5O, MW ≈ 193.21), this should appear at approximately m/z 194.2.

    • Fragmentation patterns can also be compared to those of the established standard or literature data to provide further structural confirmation.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for unequivocally determining the chemical structure of the 9-HPRA standard.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d6 or D2O.

  • Experiments: ¹H NMR and ¹³C NMR are essential. 2D NMR experiments like COSY and HSQC can provide additional structural information.

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the new 9-HPRA standard in the chosen deuterated solvent.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • Analyze the chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts in the ¹³C NMR spectrum.

    • Compare the obtained spectra with the known spectrum of 9-HPRA or the spectrum of the established reference standard. This comparison should confirm the presence of all expected functional groups and their connectivity.[14][15]

Comparative Data Analysis and Acceptance Criteria

The data obtained from the analysis of the new 9-HPRA standard should be systematically compared to the data from the established reference standard.

Data Presentation

The quantitative results should be summarized in a clear and concise table for easy comparison.

ParameterEstablished Reference StandardNew Reference StandardAcceptance Criteria
Appearance White to off-white crystalline powderConforms to descriptionConforms
Solubility Soluble in water, DMSO, and ethanolConforms to descriptionConforms
HPLC Purity (%) 99.8%99.7%≥ 99.5%
HPLC Assay (%) 100.0% (by definition)99.9%98.0% - 102.0%
Mass (m/z [M+H]⁺) 194.2194.2Matches theoretical mass
¹H NMR Conforms to structureConforms to structureSpectra are superimposable
¹³C NMR Conforms to structureConforms to structureSpectra are superimposable
Logical Flow of Data Analysis

The following diagram illustrates the decision-making process based on the comparative data.

Data Analysis Logic Start Start: Comparative Data Review Purity_Check Purity Meets Specification? Start->Purity_Check Assay_Check Assay within Range? Purity_Check->Assay_Check Yes Investigation Investigate Discrepancies Purity_Check->Investigation No Identity_Check Identity Confirmed (MS & NMR)? Assay_Check->Identity_Check Yes Assay_Check->Investigation No Validation_Pass New Standard is Validated Identity_Check->Validation_Pass Yes Identity_Check->Investigation No End End Validation_Pass->End Investigation->End

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Comparative

Comparative Pharmacodynamics of 9-(2-Hydroxypropyl)adenine Analogues: A Guide to Acyclic Nucleoside Phosphonates

Target Audience: Researchers, Virologists, and Drug Development Professionals Structural Evolution and Mechanistic Rationale 9-(2-Hydroxypropyl)adenine (HPA) serves as the foundational structural scaffold for a revolutio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Virologists, and Drug Development Professionals

Structural Evolution and Mechanistic Rationale

9-(2-Hydroxypropyl)adenine (HPA) serves as the foundational structural scaffold for a revolutionary class of antiviral therapeutics known as Acyclic Nucleoside Phosphonates (ANPs)[1]. By modifying the hydroxypropyl side chain of HPA with a phosphonomethoxy group, researchers developed highly potent analogues such as Tenofovir (PMPA) and Adefovir (PMEA)[2].

The critical structural innovation in these analogues is the incorporation of a stable carbon-phosphorus (P-C) bond, which replaces the easily hydrolyzable phosphate ester (P-O-C) bond found in natural endogenous nucleotides ()[3].

Pharmacodynamic Causality: Natural nucleoside analogues must undergo three distinct intracellular phosphorylation steps to become active. The first step, mediated by nucleoside kinases, is highly substrate-specific and often acts as the rate-limiting bottleneck in drug activation. The P-C bond in HPA analogues acts as a non-hydrolyzable phosphate mimic, effectively bypassing this initial kinase-dependent phosphorylation step[3]. This ensures rapid, consistent intracellular conversion to the active diphosphate form, independent of the cell's metabolic state or viral kinase expression.

Intracellular Activation and Target Engagement

To overcome the poor oral bioavailability caused by the negatively charged phosphonate group, HPA analogues are typically administered as prodrugs (e.g., Tenofovir disoproxil fumarate [TDF] or Tenofovir alafenamide [TAF])[4]. Once inside the target cell, these prodrugs undergo a specific enzymatic cascade to reach their pharmacodynamically active state.

ActivationPathway Prodrug ANP Prodrug (e.g., TDF/TAF) Esterase Plasma Esterases / Cathepsin A Prodrug->Esterase Parent Parent ANP (Tenofovir) Esterase->Parent Kinase1 NMP Kinase Parent->Kinase1 Mono ANP-Monophosphate Kinase1->Mono Kinase2 NDP Kinase Mono->Kinase2 Active ANP-Diphosphate (Active Metabolite) Kinase2->Active Target Viral Polymerase Chain Termination Active->Target

Intracellular activation cascade of ANP prodrugs leading to viral DNA chain termination.

Comparative Pharmacodynamic Profiles

While all HPA analogues share a similar mechanism of action—competitive inhibition of viral polymerases and subsequent DNA chain termination—their target specificity and safety profiles vary significantly based on their exact aliphatic side-chain structure.

  • Tenofovir (PMPA): Exhibits a remarkably high selectivity index for HIV-1 reverse transcriptase (RT) and HBV polymerase. Its low affinity for human DNA polymerases α, β, and mitochondrial DNA polymerase γ is the primary causal factor behind its superior safety profile compared to older nucleosides[2].

  • Adefovir (PMEA): Highly effective against HBV, including lamivudine-resistant strains. However, its clinical utility for HIV was historically limited by dose-dependent nephrotoxicity at 120 mg/day[3]. By reducing the therapeutic dose to 10 mg/day, it was successfully repurposed for chronic Hepatitis B[3].

  • HPMPA: The direct (S)-enantiomer derivative demonstrates broad-spectrum activity against DNA viruses (e.g., herpesviruses, adenoviruses) but lacks the strict retroviral specificity seen in PMPA[1].

Quantitative Pharmacodynamic Comparison
AnalogueStructural ModificationPrimary TargetIC50 Range (In Vitro)Selectivity Index (SI)Clinical Status
Tenofovir (PMPA) (R)-9-(2-phosphonomethoxypropyl)HIV-1 RT, HBV Pol0.04 – 8.5 µM> 10,000Approved (TDF/TAF)
Adefovir (PMEA) 9-(2-phosphonomethoxyethyl)HBV Pol, HIV-1 RT0.2 – 1.2 µM~ 500Approved (Hepsera)
HPMPA (S)-9-(3-hydroxy-2-phosphonomethoxypropyl)Broad DNA Viruses0.1 – 5.0 µM~ 200Preclinical/Tool

(Data synthesized from [2] and[3])

Experimental Methodologies for Pharmacodynamic Profiling

To objectively evaluate the pharmacodynamics of novel HPA analogues, researchers must employ self-validating experimental systems that isolate true target inhibition from secondary cellular artifacts.

Protocol 1: Cell-Based Antiviral Efficacy and Cytotoxicity Assay

Objective: Determine the half-maximal inhibitory concentration (IC50) and cytotoxicity (CC50) of HPA analogues.

  • Cell Seeding: Seed HepG2.2.15 cells (stably transfected with the HBV genome) or MT-4 cells (for HIV) in 96-well plates and incubate until 80% confluent.

  • Compound Treatment: Treat cells with serial dilutions of the ANP alongside a positive control (e.g., Lamivudine or Zidovudine).

  • Viral Replication Phase: Incubate for 6-9 days, replenishing the media and drug every 3 days.

    • Causality: ANPs act exclusively during active viral DNA synthesis. A prolonged, multi-day incubation ensures the drug is present across multiple viral replication cycles, allowing for a cumulative and reliable reduction in extracellular viral DNA.

  • Parallel Cytotoxicity Evaluation (Self-Validating Step): On a parallel uninfected plate, perform an MTT or CellTiter-Glo assay.

    • Causality: This creates a self-validating system. If a compound shows a reduction in viral load but also significant cytotoxicity, the antiviral effect is likely a secondary artifact of host cell death rather than true polymerase inhibition. The Selectivity Index (SI = CC50/IC50) isolates the true pharmacodynamic efficacy.

  • Quantification: Extract extracellular viral DNA from the supernatant and quantify copies using real-time quantitative PCR (qPCR). Calculate IC50 using non-linear regression.

Protocol 2: Intracellular Active Metabolite Quantification (LC-MS/MS)

Objective: Measure the intracellular accumulation of the pharmacodynamically active ANP-diphosphate.

  • Incubation: Incubate target Peripheral Blood Mononuclear Cells (PBMCs) with the ANP prodrug.

  • Lysis & Quenching: Rapidly lyse cells using cold 70% methanol (-20°C).

    • Causality: Rapid quenching at sub-zero temperatures is critical because endogenous cellular phosphatases will rapidly dephosphorylate the active ANP-diphosphate back to the parent drug during extraction. Cold methanol denatures these enzymes instantly, ensuring the readout accurately reflects in vivo steady-state concentrations.

  • Analysis: Centrifuge to remove cellular debris and analyze the supernatant via LC-MS/MS using anion-exchange chromatography.

AssayWorkflow Step1 1. Cell Seeding (HepG2.2.15 or MT-4 cells) Step2 2. Compound Treatment (Serial Dilutions of ANP) Step1->Step2 Step3 3. Viral Replication Phase (Incubation for 6-9 Days) Step2->Step3 Step4 4. Lysis & Extraction (Cold 70% Methanol Quench) Step3->Step4 Step5 5. LC-MS/MS & qPCR (Metabolite & Viral Load Quant) Step4->Step5 Step6 6. Data Synthesis (IC50, CC50, SI Calculation) Step5->Step6

Experimental workflow for evaluating ANP pharmacodynamics and antiviral efficacy.

References

  • De Clercq, E. (2003). Clinical Potential of the Acyclic Nucleoside Phosphonates Cidofovir, Adefovir, and Tenofovir in Treatment of DNA Virus and Retrovirus Infections. Clinical Microbiology Reviews.[Link]

  • Pertusati, F., et al. (2016). Nucleoside Phosphate and Phosphonate Prodrug Clinical Candidates. ACS Publications.[Link]

  • De Clercq, E. (2009). Highlights in the Discovery of Antiviral Drugs: A Personal Retrospective. Journal of Medicinal Chemistry.[Link]

  • Baszczyňski, O., & Janeba, Z. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. PMC.[Link]

  • Andrei, G., et al. (2013). A Multi-targeted Drug Candidate with Dual Anti-HIV and Anti-HSV Activity. PLOS Pathogens.[Link]

Sources

Safety & Regulatory Compliance

Safety

9-(2-Hydroxypropyl)adenine proper disposal procedures

As a Senior Application Scientist, I approach chemical handling and laboratory logistics not merely as a set of regulatory hurdles, but as a fundamental pillar of experimental integrity and personnel safety. 9-(2-Hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling and laboratory logistics not merely as a set of regulatory hurdles, but as a fundamental pillar of experimental integrity and personnel safety.

9-(2-Hydroxypropyl)adenine (9-HPA) —often utilized in its enantiomeric form, (R)-9-(2-Hydroxypropyl)adenine—is a critical synthetic intermediate in the development of antiviral therapeutics, most notably the reverse transcriptase inhibitor tenofovir disoproxil[1]. While its pharmacological utility is well-established, 9-HPA presents specific operational challenges. It is a combustible solid that causes serious skin and eye irritation, and its high nitrogen content demands specialized destruction protocols to prevent environmental toxicity[2][3].

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill containment, and terminal disposal of 9-HPA.

Physicochemical & Hazard Profile

Understanding the physical properties of 9-HPA is the first step in designing a safe operational workflow. The causality behind every safety protocol described in this guide traces back to the quantitative data summarized below.

Property / HazardValue / DescriptionCausality / Operational Impact
CAS Number 14047-28-0[4]Unique identifier required for hazardous waste manifests.
Molecular Formula C8H11N5O[4]High nitrogen content (5 atoms/molecule) dictates incineration methods.
Molecular Weight 193.21 g/mol [5]Relevant for stoichiometric calculations during chemical neutralization.
Melting Point 193 °C – 245 °C[4][6]Exists as a fine solid at room temperature; poses severe dust inhalation risks.
Flash Point ~230.6 °C[6]Combustible solid; requires the strict use of non-sparking tools.
GHS Hazards H315, H319[3]Causes skin and serious eye irritation; mandates impermeable PPE.
Combustion Byproducts NOx, CO2, CO, HCl[2]Mandates the use of flue gas scrubbing during thermal destruction.

Spill Response & Containment Methodology

Because 9-HPA is a fine powder, the primary risk during an accidental release is the formation of aerosolized dust, which presents both an inhalation hazard and an electrostatic deflagration risk[4][6].

Step-by-Step Spill Response Protocol:

  • Immediate Area Isolation: Evacuate personnel to upwind areas to prevent inhalation of aerosolized particulates. Ensure the area is adequately ventilated[2][4].

  • PPE Donning: Responders must equip a P95 (US) or P1 (EU EN 143) particle respirator, chemical-impermeable gloves, and tightly sealed safety goggles[2]. Causality: 9-HPA causes severe eye and skin irritation upon contact (H315, H319)[3].

  • Dust-Controlled Containment: Do not dry-sweep. Moisten the spill slightly with a compatible solvent (e.g., water or a dilute ethanol solution) to suppress dust suspension[4].

  • Mechanical Collection: Use exclusively non-sparking shovels and tools to collect the wetted material[6]. Causality: Organic powders can form explosive dust-air mixtures; eliminating electrostatic ignition sources is critical.

  • Transfer and Labeling: Place the collected waste into a chemically inert, sealable container. Label clearly as "Hazardous Chemical Waste: 9-(2-Hydroxypropyl)adenine - Irritant."

SpillResponse A Spill Identified (9-HPA Powder) B Evacuate & Ventilate Area (Prevent Inhalation) A->B C Don Appropriate PPE (P95 Respirator, Gloves) B->C D Contain Spill (Moisten to Avoid Dust) C->D E Sweep & Shovel (Non-sparking tools) D->E F Transfer to Sealed Container E->F G Label as Hazardous Waste F->G

Workflow for 9-HPA spill response emphasizing dust control and PPE.

Standard Chemical Disposal Procedures

Under no circumstances should 9-HPA or its solutions be discharged into standard sewer systems[4]. The adenine ring structure contains a high density of nitrogen atoms. If incinerated improperly, it will release massive amounts of toxic nitrogen oxides (NOx) into the atmosphere[2].

Step-by-Step Terminal Disposal Protocol:

  • Segregation of Waste Streams: Separate solid 9-HPA waste (unreacted powder, contaminated PPE, filters) from liquid waste (reaction mother liquors, solvent washings)[4].

  • Thermal Destruction (Solid Waste): Solid waste and combustible packaging must be routed to a controlled chemical incinerator equipped with an afterburner and a flue gas scrubber [2][4]. Causality: The scrubber utilizes alkaline solutions to neutralize the acidic NOx and HCl gases generated during the combustion of the purine derivative[2].

  • Liquid Waste Consolidation: Consolidate liquid waste into compatible organic/aqueous waste carboys. Ensure the carboys are kept tightly closed in a cool, well-ventilated area, away from incompatible materials (e.g., strong oxidizers)[6]. Transfer to a licensed chemical destruction plant[4].

  • Packaging Decontamination: Empty primary containers must be triply rinsed with an appropriate solvent. The rinsate must be treated as hazardous liquid waste. Once decontaminated, the packaging should be physically punctured to prevent reuse and disposed of in a sanitary landfill[4].

DisposalWorkflow A 9-HPA Waste Generation B Waste Segregation A->B C Solid Waste (Powder, Packaging) B->C D Liquid Waste (Solvent Mixtures) B->D E Controlled Incineration (with Flue Gas Scrubbing) C->E Combustible F Licensed Chemical Destruction Plant C->F Non-combustible D->F Do not discharge to sewer E->F Ash/Residue

Segregation and disposal pathways for solid and liquid 9-HPA waste streams.

References

  • Chemical Safety Data Sheet MSDS / SDS - (R)-(+)-9-(2-Hydroxypropyl)adenine. ChemicalBook.4

  • MSDS of (R)-9-(2-hydroxypropyl)adenine. Capotchem. 2

  • GHS 11 (Rev.11) SDS Word 下载CAS: 14047-28-0 Name: (R)-9-(2-Hydroxypropyl)adenine. Xixisys. 3

  • TCI AMERICA: 14047-28-0. Canbipharm. 5

  • Buy (r)-(+)-9-(2-hydroxypropyl)adenine from Conier Chem&Pharma Limited. Echemi. 6

  • CN112645952A - Synthetic method of (R) - (+) -9- (2-hydroxypropyl) adenine. Google Patents. 1

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 9-(2-Hydroxypropyl)adenine

This document provides essential procedural guidance for the safe handling of 9-(2-Hydroxypropyl)adenine (CAS RN: 14047-28-0). As a purine nucleoside analog, this compound is integral to various research and development...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe handling of 9-(2-Hydroxypropyl)adenine (CAS RN: 14047-28-0). As a purine nucleoside analog, this compound is integral to various research and development applications, including as a synthetic intermediate for antiretroviral agents. However, a critical aspect of its profile is that its chemical, physical, and toxicological properties have not yet been thoroughly investigated.[1] This data gap mandates a conservative and rigorous approach to safety. This guide is structured to build a comprehensive safety framework, moving from hazard identification to operational protocols and disposal, ensuring your work is conducted with the highest degree of safety and scientific integrity.

Hazard Profile and Risk Assessment: The "Why" Behind the "How"

Understanding the known and potential hazards of 9-(2-Hydroxypropyl)adenine is the foundation of a robust safety plan. The primary risk is not just from documented hazards, but also from the uncertainty surrounding its full toxicological profile.

Known Hazards:

  • Skin Irritation (H315): Classified as a Category 2 skin irritant, direct contact can cause inflammation, redness, and discomfort.[2]

  • Serious Eye Irritation (H319): As a Category 2 eye irritant, exposure to the solid powder or solutions can result in significant and potentially damaging eye irritation.[2]

  • Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation.[1]

  • Potential for Combustible Dust: Like many fine organic powders, when dispersed in the air in sufficient concentrations, it may form a combustible mixture.[3][4]

The guiding principle for handling this compound is precaution. The absence of comprehensive toxicity data means we must assume it could present other, uncharacterized hazards. Therefore, the following PPE recommendations are designed to provide a multi-layered defense against dermal, ocular, and respiratory exposure.

The Core PPE Ensemble: A Multi-Layered Defense

A risk assessment of your specific experimental procedure is paramount.[5] However, the following table outlines the minimum required PPE for safely handling 9-(2-Hydroxypropyl)adenine in a laboratory setting.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US).[2][3]Provides a 360-degree seal around the eyes to protect against airborne powder and accidental splashes, which can cause serious eye irritation.[2]
Face ShieldTo be worn over safety goggles.Recommended for procedures with a high risk of splashing (e.g., preparing stock solutions, large-volume transfers).[5]
Hand Protection Disposable Nitrile GlovesStandard laboratory grade, inspected for integrity before each use.[2][6]Prevents direct skin contact, a primary route of exposure leading to skin irritation.[2] For tasks involving organic solvents, consult a glove compatibility chart.
Body Protection Laboratory CoatLong-sleeved, polyester-cotton blend (at least 35% cotton).[5]Protects skin and personal clothing from contamination with powders or solutions.[6]
Respiratory Protection NIOSH-approved RespiratorN95 (or P95/P1) for powders.[1]Required when handling the solid compound outside of a certified chemical fume hood to prevent respiratory tract irritation from inhaled dust.[1]

Operational Plan: From Preparation to Execution

Properly using PPE is as critical as selecting it. The following workflow ensures that your protective barrier is established correctly and remains effective throughout your experiment.

PPE Selection Workflow

The level of PPE required is dictated by the physical form of the compound you are handling and the specific task. The following decision workflow illustrates how to select the appropriate protective ensemble.

PPE_Workflow start Start: Assess Task with 9-(2-Hydroxypropyl)adenine task_type What is the physical form and scale of the task? start->task_type weighing Weighing Solid Powder task_type->weighing Solid solution_prep Preparing Stock Solution task_type->solution_prep Solid to Liquid (High Splash Potential) low_volume Low-Volume Liquid Transfer (<10 mL) task_type->low_volume Liquid (Low Splash Potential) ppe_weighing Core PPE Ensemble: - Safety Goggles - Nitrile Gloves - Lab Coat + N95 Respirator (if outside fume hood) weighing->ppe_weighing ppe_solution Core PPE Ensemble: - Safety Goggles + Face Shield - Nitrile Gloves (consider double-gloving) - Lab Coat solution_prep->ppe_solution ppe_low_volume Core PPE Ensemble: - Safety Goggles - Nitrile Gloves - Lab Coat low_volume->ppe_low_volume

Caption: PPE selection workflow for 9-(2-Hydroxypropyl)adenine.

Step-by-Step Handling Protocol
  • Designated Area: All work with 9-(2-Hydroxypropyl)adenine, especially handling the solid form, should be performed in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to minimize dust generation.[1][2]

  • PPE Donning Sequence:

    • Put on your laboratory coat, ensuring it is fully buttoned.

    • Put on your safety goggles. If required, add the face shield.

    • If respiratory protection is needed, perform a seal check on your N95 respirator.

    • Wash and dry hands thoroughly.

    • Don the first pair of nitrile gloves. If double-gloving, don the second pair over the first.

  • During the Experiment:

    • Handle the compound gently to avoid creating aerosols or dust.[2]

    • If a glove becomes contaminated, remove it immediately using the proper technique, dispose of it, and don a new glove.

    • Never eat, drink, or smoke in the laboratory.[5]

  • PPE Doffing Sequence (Critical to Avoid Contamination):

    • Remove the outer pair of gloves (if double-gloved).

    • Remove the laboratory coat by rolling it outwards, keeping the contaminated surface away from your body.

    • Remove face shield and goggles.

    • Remove the inner pair of gloves.

    • Immediately wash hands thoroughly with soap and water. [5]

Decontamination and Disposal Plan

Proper disposal is a critical final step to ensure the safety of you, your colleagues, and the environment.

  • Waste Segregation: All solid waste contaminated with 9-(2-Hydroxypropyl)adenine (e.g., weigh boats, pipette tips, contaminated gloves, and paper towels) must be placed in a clearly labeled, sealed hazardous waste container.[1][4]

  • Liquid Waste: Unused solutions should be collected in a designated, sealed hazardous waste container. Do not pour down the drain. [1][2]

  • Decontamination: Work surfaces should be decontaminated using an appropriate cleaning agent and wiped down thoroughly. The cleaning materials must also be disposed of as hazardous waste.

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][4]

Emergency Protocols: Immediate Response Actions

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][2]

  • Spill: Evacuate non-essential personnel from the area. Wearing the appropriate PPE (including respiratory protection), carefully sweep or vacuum up the solid material, avoiding dust generation.[1] Place the spilled material and all cleanup materials into a sealed, labeled container for hazardous waste disposal.

References

  • Time in Mumbai, IN. (n.d.). Google Search.
  • Capot Chemical Co., Ltd. (2014, January 13). MSDS of (R)-9-(2-hydroxypropyl)adenine. Retrieved March 22, 2024, from [Link]

  • NextSDS. (n.d.). 9-(2-hydroxypropyl)adenine — Chemical Substance Information. Retrieved March 22, 2024, from [Link]

  • PubChem. (n.d.). 9-(2-Hydroxypropyl)adenine. National Center for Biotechnology Information. Retrieved March 22, 2024, from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved March 22, 2024, from [Link]

  • Loba Chemie. (2025, March 5). ADENOSINE-5'-DIPHOSPHORIC ACID DISODIUM SALT FOR BIOCHEMISTRY Safety Data Sheet. Retrieved March 22, 2024, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). (R)-9-(2-Hydroxypropyl)adenine. Retrieved March 22, 2024, from [Link]

  • PubChem. (n.d.). 9-(2-Hydroxypropyl)adenine, (R)-. National Center for Biotechnology Information. Retrieved March 22, 2024, from [Link]

  • ChemWhat. (n.d.). (R)-(+)-9-(2-Hydroxypropyl)adenine CAS#: 14047-28-0. Retrieved March 22, 2024, from [Link]

  • MEDIUS Holdings Co., Ltd. (2021, January 28). Appropriate use of personal protective equipment (PPE) to protect yourself from infection. Retrieved March 22, 2024, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Adenine. Retrieved March 22, 2024, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(2-Hydroxypropyl)adenine
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9-(2-Hydroxypropyl)adenine
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